4-Ethyl-2-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNEIVBYREQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047038 | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless, oily liquid, warm, sweet, spicy, medicinal odour | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | 4-Ethylguaiacol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
235.00 to 236.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; miscible in oils, miscible (in ethanol) | |
| Record name | 4-Ethylguaiacol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.056-1.066 | |
| Record name | 4-Ethylguaiacol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2785-89-9, 29760-89-2 | |
| Record name | 4-Ethylguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Ethylguaiacol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785899 | |
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| Record name | Ethylguaiacol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029760892 | |
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| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82313 | |
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| Record name | Phenol, 4-ethyl-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |
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| Record name | 4-ethylguaiacol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.637 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLGUAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NFD83BJ5 | |
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| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-7 °C | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
4-Ethyl-2-methoxyphenol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and biological activities of 4-Ethyl-2-methoxyphenol. The information is intended to support research, development, and application of this compound in various scientific fields.
Chemical Properties and Structure
This compound, also known as 4-ethylguaiacol, is a phenolic organic compound with the chemical formula C₉H₁₂O₂.[1] It belongs to the class of methoxyphenols, which are characterized by a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542) moiety.[1][2][3] This compound is a colorless to light yellow liquid and is recognized for its characteristic smoky, spicy, and clove-like aroma.[4][5]
Quantitative Chemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1][5] |
| Molecular Weight | 152.19 g/mol | [1][5] |
| Melting Point | 15 °C (lit.) | [4] |
| Boiling Point | 234-236 °C (lit.) | [4] |
| Density | 1.063 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.528 (lit.) | [4] |
| Water Solubility | 2.41 g/L (Predicted) | [3] |
| logP | 2.36 (Predicted) | [3] |
| pKa (Strongest Acidic) | 10.3 (Predicted) | [3] |
| CAS Number | 2785-89-9 | [1][4][5] |
| EINECS Number | 220-500-4 | [5] |
Chemical Structure
The structural details of this compound are provided below, including its IUPAC name and standard chemical identifiers.
-
IUPAC Name: this compound[2]
-
SMILES: CCC1=CC(OC)=C(O)C=C1[2]
-
InChI: InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3[2]
-
InChI Key: CHWNEIVBYREQRF-UHFFFAOYSA-N[1]
Experimental Protocols
This section details methodologies for key experiments related to the synthesis, purification, and analysis of this compound.
Synthesis of a this compound Derivative
A documented synthesis protocol for 4-ethyl-2-methoxyphenyl-icosanoate, a derivative of 4-ethylguaiacol, is as follows:
-
Reactants: 4-ethylguaiacol (0.76 g, 5.0 mmol) and arachidic acid (1.72 g, 5.5 mmol) are combined with acetonitrile (B52724) (25 mL, 0.5 mol), 4-(dimethylamino)pyridine (DMAP) (0.06 g, 0.5 mmol), and EDC.HCl (1.25 g, 6.5 mmol).[6]
-
Reaction: The resulting mixture is stirred and heated at 92°C.[6] The reaction progress is monitored using Thin-layer chromatography.[6]
-
Workup: An aqueous/organic workup is performed to separate the organic layer. This involves the addition of hexane (B92381) (20 mL), 1M aqueous HCl (2 x 20 mL), and 10 wt% sodium bicarbonate (2 x 20 mL).[6]
-
Purification: The collected aqueous layers are washed with water (20 mL) and saturated sodium chloride (2 x 20 mL), then dried over MgSO4.[6]
-
Isolation: The solvent is evaporated to yield a colorless oil, which solidifies at room temperature into a white solid.[6]
Purification by Complexation with Calcium Ions
A novel purification method for this compound (EMP) has been developed based on its reaction with calcium ions.
-
Reaction Setup: Calcium hydroxide (B78521) (Ca(OH)₂, 4 mmol) is dissolved in 200 mL of deionized water in a three-necked flask with magnetic stirring (750 rpm).[7][8]
-
Addition of EMP: 3.04 g (20 mmol) of 98% pure EMP is slowly added to the flask at a rate of 0.8 mmol/min using a microperistaltic pump.[7][8] A white flocculent precipitate of a phenol-calcium complex forms.[7]
-
Filtration and Washing: The solid precipitate is collected by filtration and washed three times with 100 mL of deionized water and 100 mL of ethanol.[7]
-
Drying: The washed solid is dried in a vacuum oven at 60 °C for 12 hours.[7] This method can yield EMP with a purity of up to 99.60%.[8]
Analytical Methods
High-Performance Liquid Chromatography (HPLC): this compound can be analyzed using a reverse-phase (RP) HPLC method. The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies.[9]
Gas Chromatography-Flame Ionization Detection (GC-FID): Quantitative analysis can be performed using GC-FID with the following conditions:
-
Carrier Gas: Helium
-
Flow Rate: 30 mL/min
-
Split Ratio: 19:1
-
Injection Volume: 1 μL
-
Temperature Program: 313 K to 523 K at 10 K/min
-
Injector Temperature: 523 K[7] An external standard method is used for quantification, with a standard curve prepared from solutions of known concentrations.[7][8]
Biological Activity and Signaling Pathways
This compound exhibits significant antioxidant and anti-inflammatory properties.[1] Its biological effects are attributed to its phenolic structure, which allows it to scavenge free radicals.[1] Research indicates that this compound can modulate key inflammatory and antioxidant signaling pathways.
Anti-inflammatory and Antioxidant Signaling Pathways
Studies have shown that 4-ethylguaiacol can mitigate inflammation induced by lipopolysaccharide (LPS) by activating the Nrf2/HO-1 and AMPK/SIRT1 pathways, while simultaneously inhibiting the activation of NF-κB and AP-1. This leads to a reduction in the activation of the inflammasome and a decrease in the production of inflammatory cytokines.
The diagram above illustrates the dual action of this compound. It inhibits the pro-inflammatory NF-κB pathway, which is typically activated by stimuli like LPS, thereby reducing the production of inflammatory cytokines. Concurrently, it activates the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response, leading to an upregulation of protective antioxidant enzymes.
Safety and Handling
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10][11]
-
Handling: Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Wash hands and any exposed skin thoroughly after handling.[10][11] Wear protective gloves, clothing, eye protection, and face protection.[10][11]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[10]
-
First Aid:
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[10][11]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[10][11]
References
- 1. Eugenol protects cells against oxidative stress via Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protective roles of eugenol on type 1 diabetes mellitus through NRF2-mediated oxidative stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Guaiacol? [synapse.patsnap.com]
An In-depth Technical Guide to the Natural Occurrence of 4-Ethylguaiacol in Food and Beverages
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 4-ethylguaiacol (4-EG) in various food and beverage products. It details the formation pathways of this potent aromatic compound, presents quantitative data on its concentration in different matrices, and outlines detailed experimental protocols for its analysis.
Introduction
4-Ethylguaiacol (4-EG) is a volatile phenolic compound that significantly influences the sensory profile of numerous foods and beverages. It is characterized by its distinctive smoky, spicy, and sometimes medicinal or barnyard-like aroma. The presence and concentration of 4-EG can be a desirable characteristic, contributing to the complexity of products like smoked meats and certain alcoholic beverages. However, in other contexts, particularly in wine, it is often considered a spoilage compound when exceeding its sensory threshold, leading to what is commonly referred to as "Brett character," named after the spoilage yeast Brettanomyces. Understanding the natural occurrence, formation, and quantification of 4-EG is therefore crucial for quality control and product development in the food and beverage industry.
Formation Pathway of 4-Ethylguaiacol
The primary pathway for the formation of 4-ethylguaiacol in food and beverages involves the microbial transformation of precursor compounds, namely hydroxycinnamic acids. The most common precursor for 4-EG is ferulic acid, which is naturally present in plant-based materials such as grapes, grains, and wood. The transformation is a two-step enzymatic process predominantly carried out by yeasts of the genus Brettanomyces (also known by its teleomorph name Dekkera).
The formation pathway can be summarized as follows:
-
Decarboxylation: Ferulic acid is first decarboxylated by the enzyme cinnamate (B1238496) decarboxylase to form 4-vinylguaiacol (4-VG).
-
Reduction: Subsequently, 4-vinylguaiacol is reduced by the enzyme vinylphenol reductase to yield 4-ethylguaiacol.
Figure 1. Biosynthetic Pathway of 4-Ethylguaiacol
Natural Occurrence and Quantitative Data
4-Ethylguaiacol has been identified in a wide range of food and beverage products. Its concentration can vary significantly depending on the raw materials, processing methods (such as fermentation, aging, and smoking), and microbial activity. The following table summarizes the reported concentrations of 4-ethylguaiacol in various matrices.
| Food/Beverage | Concentration Range (µg/L) | Mean Concentration (µg/L) | Notes |
| Red Wine | 1 - 437[1] | 99[1] | Concentrations can vary widely based on grape variety, winemaking practices, and presence of Brettanomyces.[1] |
| Whiskey | LOD (6.9 ng/mL) - 210 ng/mL[2] | - | Levels are influenced by the malting, fermentation, and aging processes. |
| Beer | < 3 - (Qualitative Presence) | - | Often associated with spoilage by wild yeasts, contributing to phenolic off-flavors.[2] |
| Rum | (Qualitative Presence) | - | Contributes to the characteristic aroma profile. |
| Coffee | (Qualitative Presence)[3][4] | - | Levels can increase with roasting temperature and time.[3] |
| Smoked Meats | (Qualitative Presence) | - | A key contributor to the smoky aroma. |
| Cured Meats (Salami) | (Qualitative Presence)[5] | - | Contributes to the complex flavor profile.[5] |
LOD: Limit of Detection
Experimental Protocols for the Analysis of 4-Ethylguaiacol
The accurate quantification of 4-ethylguaiacol in complex food and beverage matrices requires sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most commonly employed techniques. Sample preparation is a critical step to extract and concentrate 4-EG from the matrix and minimize interferences.
Figure 2. General Experimental Workflow for 4-EG Analysis
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Wine and Beer
This method is widely used for the analysis of volatile and semi-volatile compounds in beverages due to its simplicity, sensitivity, and solvent-free nature.
4.1.1. Materials and Reagents
-
20 mL headspace vials with PTFE-lined septa
-
Sodium chloride (NaCl), analytical grade
-
4-Ethylguaiacol standard
-
Internal standard (e.g., 4-ethylphenol-d4)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
4.1.2. Sample Preparation
-
Pipette 10 mL of the wine or degassed beer sample into a 20 mL headspace vial.
-
Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the screw cap containing a PTFE-lined septum.
4.1.3. HS-SPME Procedure
-
Place the vial in a heated agitator or water bath set to 40-60°C.
-
Allow the sample to equilibrate for 10-15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30-45 minutes at the same temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.
4.1.4. GC-MS Parameters
-
Injection Port: 250°C, splitless mode (1-2 min)
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 10°C/min to 240°C, hold for 5 min
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM is preferred for higher sensitivity.
-
Target Ions for 4-Ethylguaiacol: m/z 152 (molecular ion), 137, 109
-
Target Ions for Internal Standard (4-ethylphenol-d4): m/z 126, 111
-
Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) for Wine
This classical extraction technique is robust and effective for the analysis of 4-EG in wine.
4.2.1. Materials and Reagents
-
Separatory funnel (50 mL)
-
Organic solvent (e.g., dichloromethane (B109758) or a mixture of pentane:diethyl ether (2:1, v/v))
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen evaporator or rotary evaporator
-
GC-MS system
4.2.2. Extraction Procedure
-
Place 10 mL of the wine sample into a 50 mL separatory funnel.
-
Add a known amount of internal standard.
-
Add 5 mL of the organic solvent and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (lower) layer.
-
Repeat the extraction twice more with 5 mL of the organic solvent each time.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
4.2.3. GC-MS Parameters
The GC-MS parameters are similar to those described in section 4.1.4.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Beverages
HPLC-MS/MS offers high selectivity and sensitivity and is particularly useful for complex matrices.
4.3.1. Materials and Reagents
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Syringe filters (0.22 µm)
4.3.2. Sample Preparation
-
Dilute the beverage sample (e.g., 1:10) with the initial mobile phase composition.
-
Spike with an internal standard.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
4.3.3. HPLC-MS/MS Parameters
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
Start with 10% B, hold for 1 min
-
Linear gradient to 90% B over 8 min
-
Hold at 90% B for 2 min
-
Return to 10% B and equilibrate for 3 min
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
MRM Transition for 4-Ethylguaiacol: Precursor ion m/z 151 -> Product ion m/z 136
-
Conclusion
4-Ethylguaiacol is a key aroma compound with a significant presence in a variety of foods and beverages. Its formation is primarily linked to the metabolic activity of microorganisms, particularly Brettanomyces yeast, on ferulic acid. The concentration of 4-EG is a critical parameter for quality control, as it can be both a desirable flavor contributor and a potent off-flavor compound. The analytical methodologies detailed in this guide, particularly GC-MS and HPLC-MS/MS, provide the necessary sensitivity and selectivity for the accurate quantification of 4-ethylguaiacol in diverse and complex matrices, enabling researchers and industry professionals to monitor and control its levels effectively.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of volatile phenols in alcoholic beverage by ethylene glycol-polydimethylsiloxane based stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 5. owri.oregonstate.edu [owri.oregonstate.edu]
An In-Depth Technical Guide to the Synthesis of 4-Ethyl-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Ethyl-2-methoxyphenol (B121337), a valuable aromatic compound. The information presented herein is curated for professionals in the fields of chemical research and pharmaceutical development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.
Introduction
This compound, also known as 4-ethylguaiacol, is a phenolic compound with significant applications in the flavor and fragrance industries and as a key intermediate in the synthesis of more complex molecules. Its characteristic smoky and spicy aroma makes it a desirable component in various commercial products. This guide will explore the most prevalent and effective methods for its laboratory-scale and potential industrial synthesis, focusing on chemical transformations starting from readily available precursors such as guaiacol (B22219) and ferulic acid.
Chemical Synthesis Pathways
Two principal chemical synthesis routes have been identified and are detailed below: the Friedel-Crafts acylation of guaiacol followed by reduction, and the biochemical conversion of ferulic acid followed by catalytic hydrogenation.
Pathway 1: Synthesis from Guaiacol via Friedel-Crafts Acylation and Reduction
This classic approach involves a two-step process: the introduction of an acyl group onto the guaiacol ring via a Friedel-Crafts reaction, followed by the reduction of the resulting ketone to an ethyl group.
Step 1: Friedel-Crafts Acylation of Guaiacol
The Friedel-Crafts acylation of guaiacol with a suitable acylating agent, such as propionyl chloride or propionic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), yields 4-propionyl-2-methoxyphenol. The reaction preferentially occurs at the para-position to the hydroxyl group due to steric hindrance from the ortho-methoxy group.
Experimental Protocol: Synthesis of 4-(1-oxopropyl)-2-methoxyphenol (4-Propionylguaiacol)
A detailed protocol for a related acylation of guaiacol using acetic anhydride is presented as a representative example.[1] This can be adapted for propionylation.
-
Materials:
-
Guaiacol (2-methoxyphenol)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Acetic Acid
-
Acetic Anhydride
-
Water
-
n-Hexane (for recrystallization)
-
-
Procedure:
-
To a solution of guaiacol (0.1 mmol) and anhydrous ZnCl₂ (0.125 mmol) in acetic acid (125 mL), slowly add acetic anhydride (0.11 mmol) dropwise over 30 minutes at room temperature.[1]
-
Heat the reaction mixture to 90-95 °C and maintain this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and remove the acetic acid under reduced pressure at a temperature below 80 °C.[1]
-
Quench the resulting residue with water (300 mL).[1]
-
The crude product can be purified by recrystallization from n-hexane to afford the desired acylated product.[1]
-
Step 2: Reduction of 4-Propionylguaiacol
The carbonyl group of the 4-propionylguaiacol intermediate can be reduced to a methylene (B1212753) group to yield this compound. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice of method depends on the substrate's sensitivity to acid or base.
Experimental Protocol: Clemmensen Reduction
This is a classic method for reducing aryl-alkyl ketones.[2]
-
Materials:
-
4-Propionylguaiacol
-
Zinc Amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Prepare zinc amalgam by reacting zinc metal with a mercury(II) chloride solution.
-
Add the 4-propionylguaiacol and zinc amalgam to a flask.
-
Add concentrated hydrochloric acid and reflux the mixture. The reaction time will vary depending on the scale and substrate.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
-
Experimental Protocol: Wolff-Kishner Reduction
This method is suitable for substrates that are sensitive to acidic conditions.
-
Materials:
-
4-Propionylguaiacol
-
Hydrazine (B178648) Hydrate (N₂H₄·H₂O)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
High-boiling solvent (e.g., diethylene glycol or triethylene glycol)
-
-
Procedure:
-
In a flask equipped with a reflux condenser, combine the 4-propionylguaiacol, hydrazine hydrate, and the high-boiling solvent.
-
Heat the mixture to form the hydrazone intermediate.
-
Add a strong base, such as KOH or NaOH, and increase the temperature to around 180-200 °C to facilitate the decomposition of the hydrazone and elimination of nitrogen gas.
-
After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to yield the crude this compound.
-
Purify the product as needed.
-
Quantitative Data Summary for Pathway 1
| Step | Reactants | Products | Catalyst/Reagents | Typical Yield | Purity | Reference |
| Friedel-Crafts Acylation | Guaiacol, Acetic Anhydride | Acetovanillone | ZnCl₂, Acetic Acid | High | 98.91% (HPLC) | [1] |
| Clemmensen Reduction | Aryl-alkyl ketones | Alkanes | Zn(Hg), conc. HCl | Varies | Varies | [2] |
| Wolff-Kishner Reduction | Carbonyl compounds | Methylene groups | N₂H₄·H₂O, KOH | Varies | Varies |
Note: Specific yield and purity for the propionylation of guaiacol and subsequent reduction to this compound would require experimental determination.
Pathway 2: Synthesis from Ferulic Acid
This pathway utilizes a renewable resource, ferulic acid, which is abundant in plant cell walls. The synthesis involves two main steps: the decarboxylation of ferulic acid to 4-vinylguaiacol, followed by the selective hydrogenation of the vinyl group.
Step 1: Decarboxylation of Ferulic Acid to 4-Vinylguaiacol
This transformation can be achieved through both chemical and biochemical methods. Enzymatic decarboxylation using phenolic acid decarboxylases (PAD) from various microorganisms has been shown to be highly efficient and selective.
Experimental Protocol: Enzymatic Decarboxylation of Ferulic Acid
This protocol describes a whole-cell biocatalysis approach.[3]
-
Materials:
-
Ferulic Acid
-
Recombinant E. coli cells expressing a phenolic acid decarboxylase (e.g., from Bacillus atrophaeus)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Organic solvent for biphasic system (e.g., 1-octanol)
-
-
Procedure:
-
Cultivate the recombinant E. coli cells to express the desired enzyme.
-
Harvest and resuspend the cells in a suitable buffer.
-
In a bioreactor, create an aqueous-organic biphasic system with the cell suspension and an organic solvent like 1-octanol.
-
Add the ferulic acid substrate to the aqueous phase.
-
Maintain the reaction at an optimal temperature and pH for the enzyme's activity.
-
The product, 4-vinylguaiacol, will be extracted into the organic phase.
-
After the reaction, separate the organic phase and isolate the 4-vinylguaiacol.
-
Step 2: Catalytic Hydrogenation of 4-Vinylguaiacol
The vinyl group of 4-vinylguaiacol is selectively hydrogenated to an ethyl group using a suitable catalyst, typically a noble metal on a support.
Experimental Protocol: Hydrogenation of 4-Vinylguaiacol
-
Materials:
-
4-Vinylguaiacol
-
Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 4-vinylguaiacol in a suitable solvent in a hydrogenation vessel.
-
Add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C).
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a suitable temperature until the uptake of hydrogen ceases.
-
Filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify by distillation if necessary.
-
Quantitative Data Summary for Pathway 2
| Step | Reactants | Products | Catalyst/Reagents | Molar Conversion Yield | Productivity | Reference |
| Enzymatic Decarboxylation | Ferulic Acid | 4-Vinylguaiacol | Whole E. coli cells with BaPAD, 1-octanol | 98.9% | 18.3 g/L/h | [3] |
| Catalytic Hydrogenation | 4-Vinylguaiacol | This compound | Pd/C, H₂ | High | - |
Note: The yield for the hydrogenation step is typically high but can vary based on the specific conditions and catalyst used.
Visualization of Synthesis Pathways
Diagram 1: Synthesis of this compound from Guaiacol
Caption: Chemical synthesis route starting from guaiacol.
Diagram 2: Synthesis of this compound from Ferulic Acid
Caption: Biocatalytic and chemical synthesis route from ferulic acid.
Conclusion
This guide has outlined two robust and distinct pathways for the synthesis of this compound. The choice between the chemical route starting from guaiacol and the chemo-enzymatic route from ferulic acid will depend on factors such as the availability and cost of starting materials, desired scale of production, and considerations for green chemistry principles. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important aromatic compound. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
The Microbial Synthesis of 4-Ethylguaiacol: A Technical Guide to its Biosynthesis in Yeast and Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylguaiacol (4-EG) is a volatile phenolic compound of significant interest across various industries, from food and beverage, where it contributes characteristic spicy, smoky, and medicinal aromas, to pharmaceuticals, due to its potential biological activities. The microbial biosynthesis of 4-EG, primarily from the precursor ferulic acid, is a key process in the development of these aromatic profiles and a subject of extensive research. This technical guide provides an in-depth overview of the core biosynthetic pathways of 4-EG in both yeast and bacteria, with a focus on the enzymatic reactions, genetic regulation, and key microorganisms involved. Detailed experimental protocols for the study of 4-EG biosynthesis and quantitative data on production are presented to aid researchers in this field.
The Core Biosynthetic Pathway of 4-Ethylguaiacol
The biosynthesis of 4-ethylguaiacol from ferulic acid is a two-step enzymatic process. This pathway is conserved across various yeast and bacterial species capable of producing 4-EG.
-
Decarboxylation of Ferulic Acid: The initial step involves the non-oxidative decarboxylation of ferulic acid to an intermediate compound, 4-vinylguaiacol (4-VG). This reaction is catalyzed by the enzyme ferulic acid decarboxylase (FDC) , also known as phenolic acid decarboxylase (PAD).
-
Reduction of 4-Vinylguaiacol: The second and final step is the reduction of the vinyl group of 4-VG to an ethyl group, yielding 4-ethylguaiacol. This reaction is catalyzed by the enzyme vinylphenol reductase (VPR) , sometimes referred to as 4-vinylguaiacol reductase (VRD).[1]
A parallel pathway exists for the conversion of p-coumaric acid to 4-ethylphenol (B45693) (4-EP), a compound often found alongside 4-EG and contributing to the overall "Brett" character in beverages like wine and beer.[1]
Figure 1: Biosynthetic pathway of 4-ethylguaiacol from ferulic acid.
Key Microorganisms in 4-Ethylguaiacol Biosynthesis
A diverse range of yeasts and bacteria are known to produce 4-ethylguaiacol. The extent of production varies significantly between species and even strains.
Yeast
-
Brettanomyces/Dekkera : Species such as Brettanomyces bruxellensis are notorious in the winemaking and brewing industries for their prolific production of 4-EG and 4-EP, often leading to wine spoilage.[1]
-
Candida : Certain species, including Candida guilliermondii and Candida versatilis, have been shown to convert ferulic acid to 4-EG.
-
Pichia : Some Pichia species are also capable of this bioconversion.
-
Wickerhamiella : Wickerhamiella versatilis has been identified as a producer of 4-EG, particularly in soy sauce fermentation.[2]
-
Saccharomyces : While most brewing and baking yeasts (Saccharomyces cerevisiae) do not produce significant amounts of 4-EG, some strains possess the necessary enzymes for the initial decarboxylation step.
Bacteria
-
Lactobacillus : Species like Lactobacillus plantarum have been shown to produce 4-EG from ferulic acid.[3]
-
Bacillus : Some Bacillus species, such as Bacillus subtilis, possess the genetic machinery for the decarboxylation of phenolic acids.[4]
-
Pediococcus : Certain strains of Pediococcus have been implicated in the production of volatile phenols.
Genetic Regulation of the Biosynthetic Pathway
The production of 4-ethylguaiacol is tightly regulated at the genetic level. Understanding this regulation is crucial for controlling its formation in various applications.
In Yeast
In Saccharomyces cerevisiae, the decarboxylation of phenolic acids is primarily controlled by two adjacent genes: PAD1 (Phenylacrylic Acid Decarboxylase) and FDC1 (Ferulic Acid Decarboxylase). The expression of these genes can be influenced by the presence of phenolic acids in the growth medium. The genetic basis for vinylphenol reductase activity is less conserved and is a key distinguishing feature of Brettanomyces species. The gene encoding vinylphenol reductase in Dekkera bruxellensis has been identified and cloned.[5]
In Bacteria
In bacteria such as Bacillus subtilis, the gene encoding phenolic acid decarboxylase is often designated as padC . The expression of padC is typically induced by the presence of phenolic acids like ferulic acid and p-coumaric acid. This induction is often mediated by a transcriptional repressor, PadR , which binds to the promoter region of the padC gene.[4] Phenolic acids act as inducers by binding to PadR, causing its dissociation from the DNA and allowing for the transcription of padC.[6] In Lactobacillus plantarum, a specific vinylphenol reductase gene, vprA , has been identified.[7]
Figure 2: Simplified model of padC gene regulation in bacteria.
Quantitative Data on 4-Ethylguaiacol Biosynthesis
The following tables summarize key quantitative data related to the enzymes and microbial production of 4-ethylguaiacol.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |
| Ferulic Acid Decarboxylase (FDC1) | Saccharomyces cerevisiae | Ferulic Acid | 0.89 | 0.015 | 6.5 | 30 |
| Ferulic Acid Decarboxylase (FDC1) | Saccharomyces cerevisiae | p-Coumaric Acid | 1.1 | 0.018 | 6.5 | 30 |
| Vinylphenol Reductase (VPR) | Brettanomyces bruxellensis | 4-Vinylguaiacol | 0.14 | 1.9 | 5.0-6.0 | 30 |
Table 2: 4-Ethylguaiacol Production in Various Microorganisms
| Microorganism | Strain | Substrate/Medium | 4-EG Concentration | Reference |
| Wickerhamiella versatilis | A10-2 | Soy sauce mash + 50 mg/L ferulic acid | 12.03 mg/L | [2] |
| Brettanomyces bruxellensis | - | Red Wine | up to 300 µg/L | [8] |
| Lactobacillus plantarum | - | MRS broth with wine | ~1 mg/L (as 4-ethylphenol) |
Table 3: Sensory Thresholds and Typical Concentrations in Beverages
| Compound | Sensory Threshold | Typical Concentration in Wine |
| 4-Ethylguaiacol (4-EG) | ~50 µg/L | 0 - 300 µg/L |
| 4-Ethylphenol (4-EP) | 300 - 600 µg/L | 0 - 2300 µg/L |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of 4-ethylguaiacol biosynthesis.
Ferulic Acid Decarboxylase (FDC/PAD) Activity Assay
This protocol is adapted from methods used for characterizing FDC activity in yeast and bacteria.
-
Preparation of Cell-Free Extract:
-
Cultivate the microorganism of interest in an appropriate medium (e.g., YPD for yeast, MRS for Lactobacillus) with or without the addition of an inducer (e.g., ferulic acid).
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).
-
Resuspend the cells in the same buffer and disrupt them using methods such as bead beating, sonication, or French press.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris. The resulting supernatant is the cell-free extract.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 6.5)
-
1-5 mM ferulic acid (substrate)
-
Cell-free extract (containing the enzyme)
-
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., an equal volume of ice-cold methanol (B129727) or by acidification).
-
-
Analysis of Product Formation:
-
Centrifuge the quenched reaction mixture to remove any precipitated protein.
-
Analyze the supernatant for the formation of 4-vinylguaiacol using HPLC or GC-MS (see section 5.4).
-
Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein).
-
Figure 3: Workflow for Ferulic Acid Decarboxylase (FDC) activity assay.
Vinylphenol Reductase (VPR) Activity Assay
This protocol is based on methods developed for the characterization of VPR from Brettanomyces.
-
Preparation of Cell-Free Extract:
-
Follow the same procedure as described in section 5.1.1.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 5.0-6.0)
-
1-2 mM 4-vinylguaiacol (substrate)
-
0.5-1 mM NADH (cofactor)
-
Cell-free extract (containing the enzyme)
-
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by heat inactivation (e.g., 70°C for 10 minutes) or by adding a quenching agent.
-
-
Analysis of Product Formation:
-
Centrifuge the quenched reaction mixture.
-
Analyze the supernatant for the formation of 4-ethylguaiacol using HPLC or GC-MS (see section 5.4).
-
Calculate the specific activity of the enzyme.
-
Microbial Cultivation for 4-Ethylguaiacol Production
This protocol provides a general framework for inducing and measuring 4-EG production in a microbial culture.
-
Media Preparation:
-
Prepare a suitable growth medium for the selected microorganism (e.g., YPD for Brettanomyces, MRS for Lactobacillus).
-
Supplement the medium with a precursor, typically ferulic acid, at a desired concentration (e.g., 50-200 mg/L). Sterilize the medium.
-
-
Inoculation and Incubation:
-
Inoculate the medium with a fresh overnight culture of the microorganism.
-
Incubate the culture under appropriate conditions (e.g., temperature, aeration) for a specified period (e.g., 24-72 hours).
-
-
Sampling and Analysis:
-
At regular intervals, withdraw samples from the culture.
-
Separate the cells from the culture supernatant by centrifugation.
-
Extract the supernatant with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to concentrate the volatile phenols.
-
Analyze the organic extract for the presence and concentration of 4-ethylguaiacol and 4-vinylguaiacol using GC-MS or HPLC.
-
References
- 1. ETS Labs [etslabs.com]
- 2. Identification of 4-Ethylguaiacol Producing Yeast and Its Application in Soy Sauce Brewing [spkx.net.cn]
- 3. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Cloning the putative gene of vinyl phenol reductase of Dekkera bruxellensis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ecommons.cornell.edu [ecommons.cornell.edu]
Physical and chemical characteristics of 4-Ethyl-2-methoxyphenol
An in-depth examination of the physical, chemical, and biological properties of 4-Ethyl-2-methoxyphenol, a compound of interest for researchers, scientists, and drug development professionals.
This compound, also known as 4-ethylguaiacol, is a phenolic organic compound that is gaining attention in various scientific fields.[1] This guide provides a comprehensive overview of its characteristics, synthesis, and potential applications, with a focus on data relevant to research and development.
Core Physical and Chemical Characteristics
This compound is a clear, colorless to light yellow liquid with a characteristic spicy, smoky, and medicinal odor.[2][3] It is a member of the methoxybenzenes and phenols class of organic compounds.[2][4] The key physical and chemical properties are summarized in the tables below for easy reference.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [5][6][7] |
| Molecular Weight | 152.19 g/mol | [5][6][8] |
| Melting Point | 15 °C (lit.) | [1][2][3][9] |
| Boiling Point | 234-236 °C (lit.) | [1][2][6] |
| Density | 1.063 g/mL at 25 °C (lit.) | [1][2] |
| Vapor Pressure | 0.017 mmHg @ 25 °C (est.) | [5] |
| Flash Point | 107.8 °C | [3][9] |
| Refractive Index | n20/D 1.528 (lit.) | [2][3] |
Solubility and Partition Coefficients
| Property | Value | Source(s) |
| Water Solubility | 693.8 mg/L @ 25 °C (est) | [5][10] |
| Solubility | Soluble in alcohol, dipropylene glycol. Slightly soluble in chloroform (B151607) and methanol. | [3][5][11] |
| LogP | 2.434 (est) | [10] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Available spectral data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
-
NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about its molecular structure.[12]
-
Infrared (IR) Spectroscopy: FTIR spectra are available and can be used to identify the functional groups present in the molecule.[13][14]
-
Mass Spectrometry (MS): GC-MS data is available, which provides information on the molecular weight and fragmentation pattern of the compound.[15][16]
Synthesis and Purification
While several synthesis routes exist, a common method involves the reaction of ortho-dichloro ethylphenol with ethyl benzyl (B1604629) disulfonic acid and an aqueous alkali at high temperatures, followed by methylation.[4] A more contemporary approach utilizes a microreactor for the reaction between catechol and diethyl carbonate, offering higher efficiency.[1]
A detailed experimental protocol for the purification of this compound has been developed based on its reaction with calcium ions.
Experimental Protocol: Purification of this compound via Complexation
This protocol describes a novel method for the extraction and purification of this compound (EMP) from a mixture by forming a complex with Ca²⁺ ions.[17]
Materials:
-
This compound (EMP)
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Deionized water
-
Microperistaltic pump
-
Three-necked flask
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
Prepare a saturated solution of Ca(OH)₂ in deionized water in a three-necked flask.
-
Slowly add the impure EMP solution to the Ca(OH)₂ solution at a constant rate (e.g., 0.8 mmol/min) using a microperistaltic pump while stirring vigorously.
-
A white flocculent precipitate of the phenol-calcium complex will form.
-
After the addition is complete, continue stirring for a designated period to ensure complete reaction.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the precipitate alternately with deionized water and ethanol three times to remove impurities.
-
Dry the purified complex in a vacuum oven at 60 °C for 12 hours.
-
The purified EMP can be recovered from the complex by thermal decomposition.
Caption: Experimental workflow for the purification of this compound.
Biological Activity and Signaling Pathways
This compound exhibits notable antioxidant properties, which are attributed to its phenolic structure.[1] Phenolic antioxidants can play a role in cellular defense against oxidative stress by activating the Nrf2 (NF-E2-related factor 2) signaling pathway, a key regulator of the antioxidant response.[5]
Generalized Antioxidant Signaling Pathway
The diagram below illustrates the general mechanism by which phenolic compounds, such as this compound, can induce an antioxidant response.
Caption: Generalized signaling pathway for phenolic antioxidant activity.
Applications in Research and Drug Development
The antioxidant properties of this compound make it a compound of interest for studying oxidative stress-related diseases.[17] Its use as a smoke flavoring in the food industry also highlights its potential as a stable and effective antioxidant in various formulations.[3][4] Furthermore, its structural similarity to other biologically active phenols suggests potential for further investigation in drug discovery programs. A related compound, 4-(2-Methoxyethyl)phenol, is a known intermediate in the synthesis of the beta-blocker Metoprolol, indicating the potential for this class of compounds in pharmaceutical synthesis.[10]
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[5][14][18][19] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[14][19] It should be stored in a cool, dry, and well-ventilated place.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-ethyl-2-methoxyphenyl-icosanoate | Imperial College London [data.hpc.imperial.ac.uk]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. This compound | 2785-89-9 [chemicalbook.com]
- 5. This compound for Research|High-Purity [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 14. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 17. Development of a New Route for Separating and Purifying this compound Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uoguelph.ca [uoguelph.ca]
- 19. rsc.org [rsc.org]
Spectroscopic Profile of 4-Ethyl-2-methoxyphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-2-methoxyphenol (also known as 4-ethylguaiacol), a phenolic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.
Chemical Structure and Properties
This compound is a colorless to light yellow liquid with a characteristic smoky and spicy aroma.[1] Its fundamental properties are summarized below.
| Property | Value |
| Chemical Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 2785-89-9 |
| IUPAC Name | This compound |
Spectroscopic Data
The following sections detail the NMR, IR, and MS spectroscopic data for this compound, providing key insights into its molecular structure and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.84 | d | 1H | Ar-H |
| 6.69 | d | 1H | Ar-H |
| 6.66 | dd | 1H | Ar-H |
| 5.45 | s | 1H | OH |
| 3.86 | s | 3H | -OCH₃ |
| 2.57 | q | 2H | -CH₂CH₃ |
| 1.20 | t | 3H | -CH₂CH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 146.4 | C-O (methoxy) |
| 144.5 | C-OH |
| 131.8 | Ar-C (quaternary) |
| 120.3 | Ar-CH |
| 113.8 | Ar-CH |
| 110.1 | Ar-CH |
| 55.8 | -OCH₃ |
| 28.9 | -CH₂CH₃ |
| 15.9 | -CH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are tabulated below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Strong, Broad | O-H stretch (phenolic) |
| 3050-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |
| 1610, 1514 | Strong | C=C stretch (aromatic ring)[1] |
| 1367 | Medium | O-H bend (phenolic)[1][2] |
| 1260, 1035 | Strong | C-O stretch (aryl ether) |
| 820 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) for this compound are listed below.
| m/z | Relative Intensity (%) | Assignment |
| 152 | 100 | [M]⁺ (Molecular Ion) |
| 137 | 80 | [M - CH₃]⁺ |
| 109 | 20 | [M - C₂H₅ - CO]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
NMR Spectroscopy Protocol
A logical workflow for NMR analysis is outlined below.
References
Toxicological Profile of 4-Ethyl-2-methoxyphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethyl-2-methoxyphenol (B121337), also known as 4-ethylguaiacol, is a phenolic compound utilized as a flavoring agent and fragrance ingredient.[1][2] It is found naturally in various foods and beverages, including wine and coffee, and is a component of wood smoke.[1][2][3] This technical guide provides a comprehensive review of the available toxicological data for this compound to support safety and risk assessments. The profile reveals a significant reliance on data from structurally related read-across compounds, primarily guaiacol (B22219) and eugenol (B1671780), for key toxicological endpoints. While generally considered to have low acute toxicity, it is classified as a skin, eye, and respiratory irritant.[4] The toxicological properties of this compound have not been fully investigated, and specific quantitative data for critical endpoints such as carcinogenicity and reproductive toxicity are lacking for the compound itself.[4] This document summarizes the existing data, details the experimental methodologies for pivotal studies on its analogs, and explores the potential mechanisms of toxicity.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic smoky, spicy, and clove-like odor.[1][5] Its identity and key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2785-89-9 | [6] |
| Molecular Formula | C₉H₁₂O₂ | [6] |
| Molecular Weight | 152.19 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 234 - 236 °C | [7] |
| Melting Point | 15 °C | [7] |
| Flash Point | 107 °C (closed cup) | [7] |
| Specific Gravity | 1.058 - 1.063 g/cm³ at 25°C | [7][8] |
| Solubility | Slightly soluble in water; miscible in oils and ethanol | [6][8] |
| Log Kₒw (Octanol/Water) | 2.35 - 2.38 | [9] |
Toxicological Data Summary
The toxicological assessment of this compound relies heavily on data from read-across analogs due to the limited number of studies on the compound itself. The following tables summarize the available quantitative and qualitative data.
Table 2.1: Acute and Local Toxicity
| Endpoint | Species | Route | Result | Classification | Reference(s) |
| Acute Oral Toxicity | - | Oral | No specific LD₅₀ value available. | Category 4 (Harmful if swallowed) | [4] |
| Skin Corrosion/Irritation | - | Dermal | Causes skin irritation. | Category 2 | [4] |
| Serious Eye Damage/Irritation | - | Ocular | Causes serious eye irritation. | Category 2 | [4] |
| Specific Target Organ Toxicity (Single Exposure) | - | Inhalation | May cause respiratory irritation. | Category 3 | [7] |
| Skin Sensitization | Human | Dermal | NESIL: 1700 µg/cm² (Based on read-across to 2-methoxy-4-propylphenol) | Not classified as a sensitizer (B1316253) | [9] |
| Phototoxicity/Photoallergenicity | - | Dermal | Not expected to be phototoxic or photoallergenic based on UV/Vis spectra. | - | [9] |
NESIL: No Expected Sensitization Induction Level
Table 2.2: Repeated-Dose, Genetic, and Reproductive Toxicity
| Endpoint | Test System | Result | Conclusion | Reference(s) |
| Repeated-Dose Toxicity | Rat | NOAEL: 300 mg/kg/day (Based on a 13-week oral study with the read-across analog eugenol) | - | [9] |
| Genetic Toxicity (Mutagenicity) | S. typhimurium | Negative in Ames test (with and without S9 activation) (Based on read-across to guaiacol) | Not expected to be mutagenic. | [9] |
| Genetic Toxicity (Clastogenicity) | Mouse | Negative in in vivo micronucleus test (Based on read-across to guaiacol) | Not expected to be clastogenic. | [9] |
| Reproductive Toxicity | - | No NOAEL available. Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material (0.03 mg/kg/day). | Data gap. | [9] |
| Carcinogenicity | Rat & Mouse | No data available for this compound. For analog eugenol: No evidence of carcinogenicity in rats; equivocal evidence in mice. | Data gap; potential concern based on analogs. | [10] |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
Detailed methodologies for the key toxicological studies conducted on the read-across analogs are provided below.
Repeated-Dose Toxicity (Read-Across: Eugenol)
The No Observed Adverse Effect Level (NOAEL) for repeated-dose toxicity is derived from a 13-week subchronic toxicity study on the structural analog eugenol, conducted by the National Toxicology Program (NTP).
-
Study Design: NTP Technical Report Series No. 223.[10]
-
Test Guideline: Not explicitly stated, but consistent with protocols of the time for subchronic toxicity studies.
-
Test Substance: Eugenol (>99% pure).
-
Test System: F344/N rats and B6C3F1 mice (10 per sex per group).
-
Administration Route: Dietary.
-
Dosage Levels (Rats): 0, 800, 1500, 3000, 6000, or 12500 ppm in the diet (equivalent to approximately 0, 40, 75, 150, 300, or 625 mg/kg/day).[9]
-
Exposure Duration: 13 weeks.
-
Observations: Body weight, food consumption, clinical signs, gross pathology, and histopathology.
-
Key Findings: The primary treatment-related effect was a reduction in body weight at the highest doses. No eugenol-related gross or histopathologic effects were observed. The NOAEL was established at 300 mg/kg/day based on reduced body weights at 625 mg/kg/day.[9]
Genetic Toxicity: Bacterial Reverse Mutation Assay (Read-Across: Guaiacol)
The assessment of mutagenicity is based on an Ames test conducted on the structural analog guaiacol.
-
Study Design: Bacterial Reverse Mutation Assay.
-
Test Guideline: Equivalent to OECD Guideline 471.[9]
-
Test Substance: Guaiacol.
-
Test System: Salmonella typhimurium strains TA98, TA100, and TA102.[9]
-
Metabolic Activation: The assay was performed both in the presence and absence of an exogenous metabolic activation system (S9 mix from Aroclor-induced rat liver).
-
Methodology: The plate incorporation method was likely used, where the test substance, bacterial strains, and S9 mix (if applicable) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Controls: Vehicle (negative) and known mutagens (positive) were used for each strain with and without S9 mix.
-
Evaluation: Plates were incubated at 37°C for 48-72 hours, and revertant colonies were counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.
-
Key Findings: Guaiacol was not mutagenic in the Ames test under the conditions of the study.[9]
Genetic Toxicity: In Vivo Micronucleus Test (Read-Across: Guaiacol)
The clastogenic potential was evaluated using an in vivo micronucleus test on the analog guaiacol.
-
Study Design: Mammalian Erythrocyte Micronucleus Test.
-
Test Guideline: Likely based on protocols similar to the current OECD Guideline 474.
-
Test Substance: Guaiacol.
-
Test System: Mice.
-
Administration Route: Not specified, but typically oral gavage or intraperitoneal injection.
-
Methodology: Animals were administered the test substance. Bone marrow was extracted at 24 and 48 hours post-dosing.[9] The bone marrow cells were smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (PCEs). The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess bone marrow toxicity.
-
Key Findings: Guaiacol did not induce a statistically significant increase in the incidence of micronucleated polychromatic erythrocytes in the bone marrow.[9]
Mechanisms of Toxicity & Signaling Pathways
Specific mechanistic studies on this compound are not available in the public domain. However, based on its phenolic structure, a plausible mechanism of toxicity, particularly genotoxicity, involves the induction of oxidative stress.[11]
Phenolic compounds can be metabolized to form phenoxyl radicals and other reactive intermediates. These species can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[8][12]
An excessive amount of ROS can overwhelm the cellular antioxidant defense systems, leading to a state of oxidative stress. This can cause damage to cellular macromolecules, including lipids, proteins, and DNA.[9] Oxidative DNA damage can include single- and double-strand breaks, as well as base modifications (e.g., formation of 8-oxoguanine).[7] This DNA damage triggers a complex signaling cascade known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, trigger apoptosis.[9][13]
Below is a generalized diagram illustrating this potential pathway.
Experimental Workflows
In Vitro Genetic Toxicity Assessment Workflow
The initial assessment of genotoxicity typically follows a tiered approach, starting with in vitro assays as illustrated below.
Conclusion and Data Gaps
The toxicological profile of this compound is characterized by a notable lack of direct experimental data for several critical endpoints, including repeated-dose, reproductive, and carcinogenic effects. The current safety assessment relies heavily on read-across data from structural analogs such as eugenol and guaiacol.
Based on available information, this compound is considered harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[4] It is not expected to be mutagenic or a skin sensitizer based on analog data.[9]
Key data gaps that require further investigation include:
-
Acute Toxicity: Determination of oral, dermal, and inhalation LD₅₀/LC₅₀ values for this compound.
-
Repeated-Dose Toxicity: A subchronic toxicity study on this compound to establish a specific NOAEL.
-
Reproductive and Developmental Toxicity: Studies are needed to assess the potential effects on fertility and embryonic development.
-
Carcinogenicity: A long-term carcinogenicity bioassay would be required to address the equivocal findings for the analog eugenol.
-
Toxicokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to better support the relevance of the read-across data.
-
Mechanistic Studies: Research to confirm the role of oxidative stress and to identify specific signaling pathways involved in its toxicity would provide a more complete understanding of its hazard profile.
For drug development professionals, the reliance on analog data and the existing data gaps should be carefully considered in any risk assessment. Further testing would be necessary to establish a complete and robust safety profile for regulatory submissions.
References
- 1. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 2. This compound | 2785-89-9 [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA damage responses to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abstract for TR-223 [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ROS and the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Ethyl-2-methoxyphenol (CAS: 2785-89-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Ethyl-2-methoxyphenol (B121337), also commonly known as 4-ethylguaiacol, is a phenolic organic compound with the chemical formula C₉H₁₂O₂.[1] It is a member of the methoxyphenols chemical class, characterized by a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542) moiety.[1][2][3] This compound is of significant scientific interest due to its distinct sensory properties, natural occurrence, and diverse applications ranging from the flavor and fragrance industry to potential pharmaceutical uses stemming from its antioxidant activity.[1][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, biological activities, and safety data, intended for a technical audience in research and development.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[6][7] It possesses a characteristic warm, sweet, spicy, and medicinal odor.[6] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2785-89-9 | [8][9][10][11] |
| Molecular Formula | C₉H₁₂O₂ | [8][9][10][11] |
| Molecular Weight | 152.19 g/mol | [8][9][10] |
| IUPAC Name | This compound | [11][12] |
| Synonyms | 4-Ethylguaiacol, 2-Methoxy-4-ethylphenol, p-Ethylguaiacol, Homocreosol | [8][9][10][11][13] |
| Appearance | Clear colorless to light yellow liquid | [6][7][14] |
| Melting Point | 15 °C (lit.) | [6][7][11][14] |
| Boiling Point | 234-236 °C (lit.) | [6][14] |
| Density | 1.063 g/mL at 25 °C (lit.) | [6] |
| Flash Point | 107.8 °C (108 °C, closed cup) | [7][14][15][16] |
| Refractive Index (n20/D) | 1.528 (lit.) | [6][7] |
| LogP (Octanol/Water) | 2.20 / 2.35 | [8][10] |
| Vapor Pressure | 0.0173 mmHg at 25°C | [7] |
| pKa | 10.31 ± 0.18 (Predicted) | [7] |
Synthesis and Production
This compound can be produced through various chemical and biogenic pathways. Modern methods focus on efficiency, yield, and sustainability.
Chemical Synthesis Methodologies
3.1.1 Synthesis from Catechol in a Microreactor
A contemporary approach involves the reaction of catechol with diethyl carbonate (DEC) in a microreactor, which provides enhanced control over reaction conditions.[1]
-
Experimental Protocol:
-
Reaction Setup: A microreactor system is employed to facilitate precise control of temperature, pressure, and residence time.
-
Reagents: Catechol, Diethyl Carbonate (DEC), and a phase-transfer catalyst such as 18-crown-6 (B118740) ether are used.[1]
-
Mechanism: The synthesis proceeds via a two-stage mechanism. First, DEC acts as a methylating agent, converting catechol to guaiacol (B22219). Subsequently, the guaiacol undergoes ethylation at the C4 position by another DEC molecule to yield this compound.[1]
-
Optimization: Key parameters such as residence time, temperature, and flow rates of reactants and the catalyst are optimized to maximize yield and purity.[1]
-
3.1.2 Synthesis from ortho-Dichloro ethylphenol
An alternative industrial synthesis route has been described.[6]
-
Experimental Protocol:
-
ortho-Dichloro ethylphenol is heated with Ethyl benzyl (B1604629) disulfonic acid and an aqueous alkali solution at 180-200°C.
-
The resulting intermediate undergoes a single methylation step to produce this compound.[6]
-
Biogenic Synthesis Pathway
This compound is also produced naturally, particularly through microbial action on precursor molecules.
-
Experimental Protocol: Two-Step Conversion from Ferulic Acid
-
Step 1: Enzymatic Decarboxylation: The enzyme phenolic acid decarboxylase (PAD) is utilized to selectively remove the carboxyl group from ferulic acid. This enzymatic reaction yields 4-vinylguaiacol.[1]
-
Step 2: Catalytic Hydrogenation: The 4-vinylguaiacol intermediate is then subjected to catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst, the vinyl group is reduced to an ethyl group, resulting in the final product, this compound.[1]
-
Analytical and Purification Methods
High-purity this compound is crucial for its applications, necessitating robust analytical and purification techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of this compound.[8]
-
Experimental Protocol: Reverse Phase HPLC
-
Column: A reverse-phase column such as Newcrom R1 or C18 is used.[8]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid is employed.[8]
-
Detection: Standard HPLC detectors (e.g., UV-Vis) can be used.
-
MS Compatibility: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[8] This method is scalable for preparative separation and suitable for pharmacokinetic studies.[8]
-
Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) is also used for quantitative analysis and characterization.[17][18]
Novel Purification via Complexation
A novel purification method has been developed based on the reversible complexation of the compound with calcium ions.[5][18]
-
Experimental Protocol:
-
Reaction: Crude this compound is reacted with a calcium source (e.g., Ca(OH)₂) to form a solid complex. The reaction mechanism involves the formation of a complex with a phenol-to-calcium ratio of 4:1.[5][18]
-
Separation: The solid complex is separated from liquid impurities by filtration.
-
Decomposition: The purified complex is then decomposed by heating to release the high-purity this compound, which is collected as a distillate. Thermal decomposition occurs in stages, with a significant release of the product between 60-220°C.[18]
-
Purity: This method can achieve purities exceeding 99.5%.[18]
-
Applications and Biological Activity
Industrial Applications
-
Flavor and Fragrance: It is a key component used as a smoke flavoring in the food industry and imparts smoky, spicy, and clove-like aromas in perfumes and beverages.[1][4][6]
-
Food Additive: It is used in processed foods and plant-based meats to create an authentic smoky flavor without traditional smoking.[4]
-
Cosmetics: It acts as a fragrance stabilizer in personal care products.[4]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals like antioxidants and resins.[4]
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its phenolic structure, which confers potent antioxidant properties.[1][6][7]
-
Antioxidant Activity: Like other methoxyphenols, it acts as an antioxidant by scavenging free radicals.[1][19] The hydroxyl (-OH) group on the phenolic ring can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions and mitigating oxidative stress.[19] This is a key mechanism in preventing cellular damage implicated in various chronic diseases.[19]
-
Anti-inflammatory Potential: Research is exploring its ability to modulate inflammatory pathways.[1] Some related 2-methoxyphenols have been shown to be inhibitors of cyclooxygenase-2 (COX-2) gene expression, suggesting a potential anti-inflammatory role.[20]
-
Antimicrobial Properties: The parent compound, guaiacol, exhibits antimicrobial properties by disrupting microbial cell membranes, and related methoxyphenols are studied for their activity against foodborne pathogens.[19][21]
Spectroscopic Data
Spectroscopic data is available for the structural elucidation and identification of this compound.
-
FTIR: Fourier-transform infrared spectra have been documented.[13][22]
-
MS: Electron ionization mass spectrometry (EI-MS) data is available, often collected via GC-MS analysis.[13][23]
Safety and Toxicology
This compound is considered hazardous and requires careful handling. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16][24]
| Toxicity Endpoint | Value / Result | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [15][16][24] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [15][16][24] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [15][16][24] |
| STOT (Single Exposure) | Category 3 (May cause respiratory irritation) | [15][24] |
| Repeated Dose Toxicity (Analog) | NOAEL = 300 mg/kg/day (from Guaiacol data) | [10] |
| Skin Sensitization | NESIL = 1700 μg/cm² (from analog data) | [10] |
| Phototoxicity | Not expected to be phototoxic/photoallergenic | [10] |
| Carcinogenicity (IARC) | Not identified as a carcinogen | [14] |
| Germ Cell Mutagenicity | No data available | [14][16] |
| Reproductive Toxicity | No NOAEL available; exposure is below the TTC | [10] |
Handling and First Aid:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15][24] Use in a well-ventilated area and avoid breathing vapors.[15][24]
-
In case of contact: For skin, wash with soap and water. For eyes, rinse cautiously with water for several minutes.[14][24]
-
If swallowed: Rinse mouth and seek medical attention.[14][24]
-
Storage: Store locked up in a well-ventilated place with the container tightly closed.[14][24]
References
- 1. This compound for Research|High-Purity [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040175) [hmdb.ca]
- 3. Showing Compound this compound (FDB019887) - FooDB [foodb.ca]
- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 2785-89-9 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Phenol, 4-ethyl-2-methoxy- (CAS 2785-89-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 12. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of a New Route for Separating and Purifying this compound Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 20. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound(2785-89-9)IR [chemicalbook.com]
- 23. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 24. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Sensory Properties and Aroma Profile of 4-Ethylguaiacol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylguaiacol (4-EG) is a volatile phenolic compound that plays a significant role in the aroma profile of a wide variety of foods, beverages, and other natural products. Chemically, it is 4-ethyl-2-methoxyphenol, and its presence can be both a desirable characteristic and an indicator of spoilage, depending on its concentration and the product matrix. This technical guide provides a comprehensive overview of the sensory properties, aroma profile, and analytical methodologies associated with 4-ethylguaiacol, tailored for professionals in research, new product development, and quality control.
Sensory Properties and Aroma Profile
4-Ethylguaiacol is characterized by a complex and potent aroma profile. Its sensory perception is highly dependent on its concentration and the medium in which it is present. At concentrations above its odor threshold, it imparts distinct smoky, spicy, and medicinal notes.
Aroma Profile Descriptors
The aroma of 4-ethylguaiacol is multifaceted, with the following descriptors being most commonly cited in scientific literature:
-
Nuances: Sweet, vanilla-like, bacon, horsey, barnyard (often in the context of wine spoilage)[1][5].
The perceived aroma can be influenced by the presence of other volatile compounds. For instance, in wine, the ratio of 4-ethylguaiacol to another volatile phenol, 4-ethylphenol (B45693) (4-EP), significantly impacts the overall "Brett character," a term used to describe the off-flavors produced by the yeast Brettanomyces[5][6][7]. While 4-EG contributes spicy and smoky notes, 4-EP is associated with aromas of barnyard, leather, and antiseptic[3][5].
Occurrence
4-Ethylguaiacol is naturally present in a variety of products, often as a result of microbial activity or thermal degradation of lignin. Its presence is notable in:
-
Wine and Beer: Produced by the spoilage yeast Brettanomyces, where it can be considered a fault at high concentrations[6][7].
-
Whiskey and other Aged Spirits: Contributes to the smoky and spicy notes derived from aging in toasted oak barrels[8].
-
Roasted Coffee: Forms during the roasting of coffee beans.
-
Smoked Foods: A key component of wood smoke, imparting characteristic smoky flavors[9].
-
Essential Oils: Found in plants such as celery seeds and tobacco leaves[10].
Quantitative Sensory Data
The sensory impact of 4-ethylguaiacol is directly related to its concentration relative to its odor detection threshold. This threshold can vary significantly depending on the matrix (e.g., water, wine, air) and the individual's sensitivity.
| Parameter | Value | Matrix | Reference(s) |
| Odor Detection Threshold | ~50 µg/L (ng/mL) | Red Wine | [3] |
| 436 µg/L | Wine | [6] | |
| 33 - 135 µg/L | Wine | [11] | |
| Concentration in 'Bretty' Wines | Can be well above sensory thresholds | Red Wine | [3] |
| Typical 4-EP to 4-EG Ratio in Wine | 10:1 | Red Wine | [6] |
Experimental Protocols for Sensory Analysis
The sensory evaluation of 4-ethylguaiacol is critical for quality control and research purposes. Standardized methodologies ensure the reliability and reproducibility of results.
Determination of Odor Detection Threshold (ASTM E679-19)
This standard practice outlines a forced-choice ascending concentration series method to determine odor and taste thresholds.
Methodology:
-
Panelist Selection: A panel of at least 24 individuals is selected. Panelists should be non-smokers and free of any condition that might affect their sense of smell.
-
Sample Preparation: A series of solutions of 4-ethylguaiacol in a relevant, near-odorless medium (e.g., de-aromatized wine, water) are prepared in increasing concentrations, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions).
-
Presentation: For each concentration level, three samples are presented to each panelist in a randomized order. Two samples are blanks (the medium without 4-EG), and one contains the 4-EG solution. This is known as a triangle test .
-
Evaluation: Panelists are instructed to identify the "odd" sample.
-
Data Analysis: The number of correct identifications at each concentration level is recorded. The group threshold is calculated as the geometric mean of the concentrations at which an individual correctly identifies the odd sample and the preceding lower concentration where they did not. Statistical analysis (e.g., using tables from the standard) is performed to determine the best estimate threshold for the panel.
Quantitative Descriptive Analysis (QDA)
QDA is used to identify and quantify the specific sensory attributes of a product containing 4-ethylguaiacol.
Methodology:
-
Panelist Training: A small panel of 8-12 trained assessors is used. The panel develops a consensus vocabulary of descriptors for the aroma of 4-ethylguaiacol (e.g., smoky, spicy, clove, medicinal) and is trained to use a rating scale consistently. Reference standards for each descriptor are provided.
-
Sample Evaluation: Samples containing varying concentrations of 4-ethylguaiacol are presented to the panelists in a controlled environment. Panelists independently rate the intensity of each descriptor on a line scale (e.g., a 15-cm line anchored with "low" and "high").
-
Data Analysis: The data from the line scales are converted to numerical values. Analysis of Variance (ANOVA) is used to determine if there are significant differences in the intensity of the attributes across the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a complex mixture.
Methodology:
-
Sample Preparation: The volatile compounds from the sample (e.g., wine, spirit) are extracted, typically using solid-phase microextraction (SPME) or liquid-liquid extraction.
-
GC Separation: The extracted volatiles are injected into a gas chromatograph, which separates the compounds based on their boiling points and polarity.
-
Olfactometry: The effluent from the GC column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other is directed to a sniffing port.
-
Sensory Evaluation: A trained panelist sniffs the effluent from the sniffing port and records the retention time, duration, and a descriptor for each odor detected.
-
Data Analysis: The olfactometry data is combined with the chemical data to create an aromagram, which is a plot of odor intensity versus retention time. This allows for the identification of the specific compounds responsible for the different aromas, including that of 4-ethylguaiacol.
Signaling Pathway of 4-Ethylguaiacol Perception
The perception of 4-ethylguaiacol, like all odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs).
While the specific human olfactory receptor for 4-ethylguaiacol has not been definitively identified, research on structurally similar compounds provides strong indications of the likely mechanism.
-
Receptor Binding: Studies have identified the mouse olfactory receptor mOR-EG as a receptor for eugenol, a compound structurally very similar to 4-ethylguaiacol. This receptor has also been shown to be activated by 4-ethylguaiacol[12]. Furthermore, the human olfactory receptor OR10G4 has been identified as a receptor for guaiacol, the parent compound of 4-ethylguaiacol. Genetic variations in the OR10G4 gene are associated with differences in the perceived intensity and pleasantness of guaiacol[13]. It is highly probable that human orthologs of mOR-EG or other closely related receptors in the OR10G family are responsible for the detection of 4-ethylguaiacol.
-
Signal Transduction Cascade: Upon binding of 4-ethylguaiacol to its specific OR, the receptor undergoes a conformational change. This activates an associated G protein (Gαolf). The activated Gαolf subunit then stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) into the neuron. The influx of positive ions depolarizes the cell membrane, generating an action potential that is transmitted to the olfactory bulb in the brain. The brain then integrates the signals from various olfactory neurons to create the perception of the specific aroma of 4-ethylguaiacol.
References
- 1. Research Portal [rex.libraries.wsu.edu]
- 2. 4-ethyl guaiacol, 2785-89-9 [thegoodscentscompany.com]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. affinitylabs.com.au [affinitylabs.com.au]
- 5. 4-Ethylphenol, 4-ethylguaiacol and 4-ethylcatechol in red wines: Microbial formation, prevention, remediation and overview of analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. columbia.edu [columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. Indirect characterizations of mOR-EG: Modeling analysis of five concentration-olfactory response curves via an advanced monolayer adsorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OR10G4 - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 4-Ethyl-2-methoxyphenol: Discovery, History, and Scientific Data
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-2-methoxyphenol, a phenolic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. Also known by its common name, 4-ethylguaiacol, this document details its discovery and history, physico-chemical properties, and methods of synthesis. Special emphasis is placed on its natural occurrence, particularly as a key aromatic component in various foods and beverages, and its role as a byproduct of microbial activity and lignin (B12514952) pyrolysis. Furthermore, this guide presents detailed experimental protocols for its synthesis and analysis, and explores its biological activity, including its effects on smooth muscle contraction.
Introduction
This compound (IUPAC name: this compound; CAS No: 2785-89-9) is an aromatic organic compound belonging to the guaiacol (B22219) family.[1] It is characterized by a benzene (B151609) ring substituted with a hydroxyl, a methoxy, and an ethyl group. This compound is a significant contributor to the sensory profile of numerous products, imparting characteristic smoky, spicy, and medicinal aromas.[2] Its presence is well-documented in a variety of natural and man-made products, including wood smoke, aged spirits, and certain fermented foods.[1] Beyond its role as a flavor and fragrance agent, this compound has garnered attention for its antioxidant and biological activities.[3]
Discovery and History
The precise moment of discovery and the individual credited with the first isolation or synthesis of this compound are not clearly documented in readily available historical records. However, its history is intrinsically linked to the chemical analysis of wood tar and creosote, which began in the early 19th century.
The earliest systematic chemical investigations of wood tar were conducted by the Austrian scientist Karl Freiherr von Reichenbach in the 1830s.[4] These pioneering studies led to the identification of a complex mixture of organic compounds, including various phenols and their derivatives. While this compound was likely a component of these early wood tar distillates, the analytical techniques of the era were not sufficiently advanced to permit its specific isolation and characterization.
With the advancement of chemical separation and analytical techniques throughout the 19th and early 20th centuries, a more detailed understanding of the composition of wood tar and other natural products emerged. It is probable that this compound was first identified as a distinct chemical entity during this period of burgeoning organic chemistry. The synonym "homocresol" suggests its recognition as a higher homolog of cresol, another key component of wood tar.
In more recent history, the significance of this compound has grown with the understanding of its role in the flavor chemistry of foods and beverages. Its identification as a metabolic byproduct of the yeast Brettanomyces in the mid-20th century was a pivotal moment in enology and brewing science, where it is now recognized as a key contributor to the aromatic profile, for better or worse, of many wines and beers.[1] Today, research continues to explore its diverse applications, from a flavoring agent to a potential therapeutic molecule.
Physico-Chemical Properties
A summary of the key physico-chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molar Mass | 152.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Smoky, spicy, medicinal, clove-like | [2] |
| Melting Point | 15 °C | [1] |
| Boiling Point | 235.1 °C | [1] |
| Density | 1.064 g/cm³ (at 20 °C) | [1] |
Natural Occurrence and Industrial Significance
This compound is found in a wide array of natural sources, often as a result of the thermal degradation of lignin or microbial metabolism.
-
Wood Smoke and Pyrolysis Products: It is a significant component of wood smoke and bio-oil produced from the pyrolysis of lignocellulosic biomass.[1] Its presence in smoked foods is a direct result of this process.
-
Fermented Beverages: The yeast Brettanomyces produces this compound in wine and beer, where it can contribute desirable spicy and smoky notes at low concentrations, but is considered a spoilage compound at higher levels.[1]
-
Other Foodstuffs: It has been identified in a range of other products including aged whiskies, coffee, and some fruits and vegetables.
-
Industrial Uses: In addition to its use as a flavor and fragrance ingredient, this compound serves as a chemical intermediate in the synthesis of more complex molecules.[3]
Experimental Protocols
Synthesis of this compound
A modern and efficient method for the synthesis of this compound utilizes a microreactor, offering enhanced control over reaction conditions.
Reaction: Catechol + Diethyl Carbonate → this compound
Materials and Equipment:
-
Catechol
-
Diethyl carbonate
-
Cyclic crown ether phase transfer catalyst
-
Inorganic base (e.g., NaOH)
-
Solvent (e.g., water, organic solvent for extraction)
-
Microreactor system with multiple inlets and temperature control
-
Extraction and purification apparatus (separatory funnel, rotary evaporator, etc.)
Procedure:
-
Prepare a solution of catechol in a suitable solvent.
-
Prepare a solution of the cyclic crown ether phase transfer catalyst in an aqueous solution of the inorganic base.
-
Set the microreactor to the desired temperature (e.g., 50-150 °C).
-
Pump the catechol solution, diethyl carbonate, and catalyst solution into the microreactor through separate inlets at a controlled flow rate (e.g., 10-100 mL/min).
-
Allow the reaction to proceed within the microreactor for a defined residence time (e.g., 0.5-5 min).
-
Collect the reaction mixture at the outlet of the microreactor.
-
Perform a liquid-liquid extraction to separate the product from the aqueous phase.
-
Purify the product using standard techniques such as distillation or chromatography.
Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of this compound.
Equipment and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of phenolic compounds (e.g., DB-5ms)
-
Helium carrier gas
-
Standard of this compound
-
Solvent for sample dilution (e.g., dichloromethane)
Procedure:
-
Prepare a calibration curve using a series of standard solutions of this compound of known concentrations.
-
Prepare the sample for analysis by diluting it in a suitable solvent.
-
Inject a known volume of the sample into the GC-MS.
-
Run the sample using an appropriate temperature program for the GC oven to ensure separation of the analytes.
-
The mass spectrometer is operated in scan mode to acquire mass spectra of the eluting compounds.
-
Identify this compound by comparing its retention time and mass spectrum to that of the authentic standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
This compound has been shown to possess biological activity, notably the ability to suppress smooth muscle contraction.[5] While the precise molecular mechanism of this action has not been fully elucidated for this specific compound, it is known that various phenolic compounds can modulate the activity of ion channels involved in muscle contraction.
One plausible mechanism for the relaxant effect of this compound on smooth muscle is the inhibition of L-type voltage-gated calcium channels (VGCCs).[6] These channels play a crucial role in initiating smooth muscle contraction by allowing the influx of extracellular calcium ions upon membrane depolarization.
Caption: Proposed mechanism of this compound-induced smooth muscle relaxation.
The diagram above illustrates a potential signaling pathway where membrane depolarization activates L-type voltage-gated calcium channels, leading to an influx of extracellular calcium. This increase in intracellular calcium concentration is the primary trigger for smooth muscle contraction. This compound is hypothesized to inhibit the activity of these calcium channels, thereby reducing calcium influx and leading to muscle relaxation.
Conclusion
This compound is a multifaceted compound with a rich, albeit not fully chronicled, history tied to the development of organic chemistry. Its significance in the flavor and fragrance industry is well-established, and ongoing research into its biological activities suggests potential for future applications in pharmacology. This guide has provided a detailed overview of the current state of knowledge regarding this important molecule, from its fundamental properties to its synthesis and biological effects, serving as a valuable resource for researchers and professionals in related fields.
References
- 1. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 2. 4-ethyl guaiacol, 2785-89-9 [thegoodscentscompany.com]
- 3. foreverest.net [foreverest.net]
- 4. repozytorium.amu.edu.pl [repozytorium.amu.edu.pl]
- 5. Suppression of intestinal smooth muscle contraction by phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of L-type calcium channels by Bisphenol A in rat aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of 4-Ethyl-2-methoxyphenol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methoxyphenol (B121337), also known as 4-ethylguaiacol, is a volatile phenolic compound of significant interest across various fields. It is a key aroma compound in beverages like wine and beer, where its presence can be indicative of spoilage by certain microorganisms.[1] In the pharmaceutical industry, it can be an intermediate or impurity in the synthesis of drug substances.[2] Furthermore, its presence in food and environmental samples is also of interest.[3] Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of this compound, offering high sensitivity and selectivity.[4] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocols
A robust and sensitive method for the analysis of this compound involves headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis. This method is particularly suitable for complex matrices like beverages and biological samples.[1]
1. Sample Preparation (HS-SPME)
This protocol is adapted from methodologies for volatile phenol (B47542) analysis in wine.[1][5]
-
Materials:
-
20 mL headspace vials with caps
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
Methanol, HPLC grade
-
This compound standard
-
Internal standard (e.g., 4-ethylphenol-d10) stock solution (1000 mg/L in methanol)
-
-
Procedure:
-
Pipette 10 mL of the liquid sample (e.g., wine, beverage) into a 20 mL headspace vial.
-
Add 2 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the extraction of volatile compounds.[5]
-
Spike the sample with an appropriate internal standard to ensure accuracy and precision. For example, add 10 µL of a 10 mg/L internal standard solution.
-
Prepare a calibration curve by spiking a model solution (e.g., 12% ethanol (B145695) in water for wine analysis) with known concentrations of this compound.
-
Seal the vials and place them in the autosampler tray.
-
Incubate the samples at an elevated temperature (e.g., 60°C for 10 minutes) to promote the partitioning of volatile compounds into the headspace.
-
Expose a solid-phase microextraction (SPME) fiber to the headspace for a defined period (e.g., 30 minutes at 60°C) to adsorb the analytes.
-
Desorb the analytes from the SPME fiber in the hot GC inlet.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are a starting point and may require optimization based on the specific instrument and column used.[6][7]
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[8]
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Mass Range: m/z 35-350
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantitative Data
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [8][9] |
| Molecular Weight | 152.19 g/mol | [8][9] |
| CAS Number | 2785-89-9 | [8][9] |
| Retention Index (DB-5 type column) | ~1282 | [8] |
| Characteristic Mass Ions (m/z) | 152 (M+) , 137, 109, 77 | [9] |
| Quantification Ion (SIM mode) | 137 | [10] |
| Qualifier Ions (SIM mode) | 152, 109 | [10] |
Visualizations
Conclusion
The described HS-SPME-GC-MS method provides a reliable and sensitive approach for the analysis of this compound. Proper sample preparation and optimization of GC-MS parameters are crucial for achieving accurate and reproducible results. This protocol serves as a foundational method that can be validated and adapted for specific applications in quality control, research, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound this compound (FDB019887) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a New Route for Separating and Purifying this compound Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 9. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of 4-Ethylguaiacol in Wine using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylguaiacol (4-EG) is a volatile phenol (B47542) that can significantly impact the sensory characteristics of wine. It is often associated with the spoilage yeast Brettanomyces, which can produce 4-EG from precursor compounds naturally present in grapes and wine. At concentrations above its sensory threshold, 4-EG can impart undesirable aromas described as "smoky," "spicy," or "clove-like." Therefore, the accurate quantification of 4-EG is crucial for quality control in the wine industry. This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the determination of 4-ethylguaiacol in wine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of different HPLC methods for the analysis of 4-ethylguaiacol in wine.
| Parameter | HPLC-DAD Method[1][2][3][4] | HPLC-Fluorescence Method[1][2][3][4] | HPLC-UV Method[5] |
| Analyte | 4-Ethylguaiacol (4-EG) | 4-Ethylguaiacol (4-EG) | 4-Ethylguaiacol (4-EG) |
| Retention Time | 15.46 min | 15.46 min | 7.8 min |
| Linearity Range | 10 - 5000 µg/L | 10 - 10000 µg/L | 0 - 1.5 mmol/L |
| Limit of Detection (LOD) | 10 µg/L | 10 µg/L | Not Specified |
| Limit of Quantification (LOQ) | 50 µg/L | 50 µg/L | Not Specified |
| Wavelength (Detection) | 280 nm | Ex: 260 nm, Em: 305 nm | 278 nm |
Experimental Workflow
The general workflow for the quantification of 4-ethylguaiacol in wine by HPLC is depicted below.
Caption: General workflow for 4-ethylguaiacol quantification in wine by HPLC.
Detailed Experimental Protocols
Method 1: HPLC with Diode Array Detection (HPLC-DAD)
This protocol is based on the method described by Caboni et al. (2007).[1][2][3][4]
1. Sample Preparation
-
Filter the wine sample through a 0.45 µm syringe filter to remove any particulate matter.[4]
-
Dilute the filtered wine sample (1:10 v/v) with bidistilled water.[3]
-
For fortified samples, spike the wine with a known concentration of 4-ethylguaiacol standard solution before dilution.
2. HPLC-DAD Conditions
-
Instrument: HPLC system equipped with a photodiode array detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient system of acetonitrile (B52724) and 0.1% aqueous orthophosphoric acid.
-
Gradient Program:
-
Start with 10% acetonitrile.
-
Ramp to 90% acetonitrile in 25 minutes.
-
Return to initial conditions and recondition the column for 10 minutes.
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.[4]
3. Calibration and Quantification
-
Prepare a series of standard solutions of 4-ethylguaiacol in the mobile phase, with concentrations ranging from 10 to 5000 µg/L.[1][4]
-
Inject each standard and the prepared wine samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of 4-ethylguaiacol against its concentration.
-
Determine the concentration of 4-ethylguaiacol in the wine samples by interpolating their peak areas from the calibration curve. The standard addition method can be used to account for matrix effects.[2][4]
Method 2: HPLC with Fluorescence Detection
This protocol is also adapted from Caboni et al. (2007).[1][2][3][4]
1. Sample Preparation
-
The sample preparation procedure is identical to the HPLC-DAD method. Filter the wine sample through a 0.45 µm filter and dilute it 1:10 (v/v) with bidistilled water.[3]
2. HPLC-Fluorescence Conditions
-
Instrument: HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase and Gradient: The same mobile phase and gradient program as the HPLC-DAD method are used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.[4]
-
Fluorescence Detection:
3. Calibration and Quantification
-
Prepare standard solutions of 4-ethylguaiacol with concentrations ranging from 10 to 10000 µg/L.[1][4]
-
Follow the same procedure for injection, calibration curve construction, and quantification as described for the HPLC-DAD method.
Method 3: Isocratic HPLC with UV Detection
This protocol is based on the method described by Belo et al.[5]
1. Sample Preparation
-
The publication suggests that for more accurate results, quantification was achieved using HPLC, implying a direct injection or simple filtration may be sufficient, though specific details on wine sample preparation are not provided. General laboratory practice would suggest filtering the sample through a 0.22 µm or 0.45 µm filter.[6]
2. HPLC-UV Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: A reversed-phase column.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, ultrapure water, and phosphoric acid in a ratio of 750:240:1 (v/v/v).[5]
-
Flow Rate: The publication tested flow rates of 0.8, 1.2, and 1.5 mL/min, with the optimal rate not explicitly stated. A flow rate of 1.2 mL/min can be considered a starting point.
-
Injection Volume: Not specified, a typical injection volume is 20-100 µL.
-
Detection Wavelength: 278 nm.[5]
3. Calibration and Quantification
-
Prepare external standards of 4-ethylguaiacol in a concentration range up to 1.5 mmol/L.[5]
-
Inject the standards and prepared samples.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify 4-ethylguaiacol in the wine samples using the external standard calibration curve.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: 4-Ethyl-2-methoxyphenol as a Flavor Standard for Whiskey Analysis
Introduction
4-Ethyl-2-methoxyphenol (B121337), also known as 4-ethylguaiacol, is a critical phenolic compound that significantly influences the flavor and aroma profile of whiskey.[1][2][3] It imparts characteristic spicy, smoky, and medicinal notes, with taste descriptors including bacon and clove.[4][5] The concentration of this compound and other phenols in whiskey is a key indicator of the peating process of the malt, the type of cask used for maturation, and the overall quality of the final product.[6][7] Therefore, its accurate quantification is essential for quality control, flavor profiling, and ensuring brand consistency in the distilling industry.
This application note provides a detailed protocol for the use of this compound as a flavor standard in the analysis of whiskey samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Key Applications:
-
Quality Control: Monitoring batch-to-batch consistency of flavor profiles.
-
Flavor Profiling: Characterizing and differentiating various types of whiskey.
-
Authenticity and Adulteration Detection: Identifying counterfeit products by comparing phenolic profiles.
-
Process Optimization: Understanding the impact of production parameters (e.g., peating, maturation) on flavor.
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods for the quantification of this compound and other relevant phenolic compounds in whiskey.
Table 1: Method Detection and Quantification Limits
| Compound | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| 4-Ethylguaiacol | LVI-GC-MS | 210 ng/mL | 530 ng/mL | 40% (v/v) Ethanol/Water | [6] |
| 4-Ethylguaiacol | SBSE-TD-GC-MS | 6.9 ng/mL | 9.33 ng/mL | 40% (v/v) Ethanol/Water | [1][6][8] |
| Phenol | LVI-GC-MS | 90 ng/mL | 240 ng/mL | 40% (v/v) Ethanol/Water | [6] |
| Guaiacol | SBSE-TD-GC-MS | 1.2 ng/mL | 1.65 ng/mL | 40% (v/v) Ethanol/Water | [1][6][8] |
LVI-GC-MS: Large Volume Injection Gas Chromatography-Mass Spectrometry SBSE-TD-GC-MS: Stir Bar Sorptive Extraction Thermal Desorption Gas Chromatography-Mass Spectrometry
Table 2: Method Linearity and Recovery
| Method | Analyte(s) | Coefficient of Determination (R²) | Recovery | Relative Standard Deviation (RSD) | Reference |
| LVI-GC-MS | Phenolic Compounds | 0.991 - 0.999 | Not Reported | 1.6 - 6.2% | [1][6] |
| SBSE-TD-GC-MS | Phenolic Compounds | > 0.999 | 12.2 - 56.8% | 0.8 - 5.4% | [1][6] |
Experimental Protocols
This section details the methodology for the quantification of this compound in whiskey using an external standard calibration method with GC-MS.
Materials and Reagents
-
Standard: this compound (≥98% purity)
-
Solvent: Ethanol (200 proof, HPLC grade)
-
Reagent Water: Deionized water, 18 MΩ·cm
-
Whiskey Samples
-
Volumetric flasks, pipettes, and syringes
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with ethanol.
-
Working Stock Solution (e.g., 100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with a 40% ethanol/water solution (to mimic whiskey matrix).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 40% ethanol/water. A typical concentration range would be 0.1 µg/mL to 10 µg/mL.
Sample Preparation
-
Allow whiskey samples to equilibrate to room temperature.
-
If necessary, filter the whiskey sample through a 0.45 µm syringe filter to remove any particulate matter.
-
For most analyses, whiskey can be injected directly. However, for whiskies with high concentrations of interfering compounds, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[9]
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
-
Gas Chromatograph (GC):
-
Injection Mode: Splitless or Large Volume Injection (LVI)[6]
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
-
Target Ions for this compound: m/z 152 (molecular ion), 137, 109. The most abundant, non-interfering ion should be used for quantification.
-
-
Analysis Procedure
-
Inject the calibration standards, starting with the lowest concentration, to establish the calibration curve.
-
Inject a solvent blank between samples to prevent carryover.
-
Inject the whiskey samples.
-
Periodically inject a calibration standard to check for instrument drift.
Data Analysis
-
Integrate the peak area of the quantification ion for this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the whiskey samples using the linear regression equation from the calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound in whiskey.
Caption: Origin and flavor contribution of this compound in whiskey.
References
- 1. The Analytical Scientist | Determination of Phenolic compounds in Whisky using SBSE-GC/MS and LVI-GC/MS [theanalyticalscientist.com]
- 2. newfoodmagazine.com [newfoodmagazine.com]
- 3. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 4. iladdie.wordpress.com [iladdie.wordpress.com]
- 5. Showing Compound this compound (FDB019887) - FooDB [foodb.ca]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. youngin.com [youngin.com]
- 9. researchgate.net [researchgate.net]
Application of 4-Ethylguaiacol in Synthetic Smoke Flavoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylguaiacol (4-EG) is a key phenolic compound that contributes significantly to the characteristic aroma of smoke.[1] Its distinct smoky, spicy, and clove-like sensory profile makes it a valuable component in the formulation of synthetic smoke flavorings used across the food and beverage industry.[2][3] This document provides detailed application notes and protocols for the synthesis, analysis, and sensory evaluation of 4-ethylguaiacol for its application in synthetic smoke flavoring.
Chemical Properties and Sensory Profile
4-Ethylguaiacol (IUPAC name: 4-Ethyl-2-methoxyphenol) is a colorless to pale yellow liquid with the molecular formula C₉H₁₂O₂.[1] It is a derivative of guaiacol (B22219) and is naturally produced during the pyrolysis of lignin, a major component of wood.[1][4]
The sensory characteristics of 4-ethylguaiacol are a crucial aspect of its application. It is primarily described as having a smoky, spicy, and clove-like aroma.[2][3] The intensity and perception of these characteristics can be influenced by its concentration and the food matrix in which it is present.[5]
Sensory Thresholds of 4-Ethylguaiacol
The sensory threshold of a compound is the minimum concentration at which it can be detected by the human senses. These thresholds for 4-ethylguaiacol can vary depending on the medium.
| Medium | Sensory Threshold (µg/L) | Reference(s) |
| Water | 50 | [2] |
| Wine | 33 - 135 | [6][7] |
| Red Wine | ~50 | [2] |
Protocols
I. Synthesis of 4-Ethylguaiacol (Chemo-enzymatic Method)
A sustainable and efficient method for the synthesis of 4-ethylguaiacol involves a two-step chemo-enzymatic process starting from ferulic acid.[8][9] This method utilizes a phenolic acid decarboxylase (PAD) for the initial conversion, followed by a chemical reduction.
Step 1: Enzymatic Decarboxylation of Ferulic Acid to 4-Vinylguaiacol [8][10][11]
-
Reaction Setup:
-
Prepare a biphasic system consisting of an aqueous buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0) and an organic solvent (e.g., ethyl acetate).
-
Dissolve ferulic acid in the aqueous phase to a final concentration of 100-170 mM.[8]
-
Add the phenolic acid decarboxylase (PAD) enzyme to the aqueous phase. The optimal enzyme concentration should be determined empirically.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at approximately 30-35°C.[10]
-
Stir the mixture to ensure adequate mixing of the two phases.
-
-
In-situ Extraction:
-
The 4-vinylguaiacol produced in the aqueous phase will be continuously extracted into the organic phase. This in-situ extraction minimizes product inhibition of the enzyme.[8]
-
-
Monitoring and Completion:
-
Monitor the reaction progress by periodically analyzing samples from the aqueous phase using HPLC to measure the decrease in ferulic acid concentration.
-
The reaction is considered complete when the ferulic acid concentration stabilizes.
-
Step 2: Chemical Reduction of 4-Vinylguaiacol to 4-Ethylguaiacol [8]
-
Separation:
-
Separate the organic phase containing 4-vinylguaiacol from the aqueous phase.
-
-
Hydrogenation:
-
To the organic phase, add a palladium on charcoal (Pd/C) catalyst (e.g., 5-10 mol%).
-
Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or GC-MS until the disappearance of 4-vinylguaiacol.
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
The solvent can be removed under reduced pressure to yield crude 4-ethylguaiacol.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography to obtain high-purity 4-ethylguaiacol.
-
Diagram of the Chemo-enzymatic Synthesis of 4-Ethylguaiacol
References
- 1. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 2. ecommons.cornell.edu [ecommons.cornell.edu]
- 3. twu-ir.tdl.org [twu-ir.tdl.org]
- 4. Influence of the matrix composition on the volatility and sensory perception of 4-ethylphenol and 4-ethylguaiacol in model wine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Generation of 4-vinylguaiacol through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of 4-vinylguaiacol through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants | PLOS One [journals.plos.org]
- 11. Chemical characterization of commercial liquid smoke products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Ethyl-2-methoxyphenol as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-ethyl-2-methoxyphenol (B121337), also known as 4-ethylguaiacol, as a precursor in the synthesis of pharmaceutically active compounds. Detailed experimental protocols for the synthesis of key intermediates and the anti-inflammatory drug Etoricoxib (B1671761) are provided, alongside data tables and visualizations to support researchers in drug discovery and development.
Introduction
This compound is a phenolic compound that has garnered interest in the pharmaceutical industry due to its inherent antioxidant and anti-inflammatory properties, as well as its potential as a versatile starting material for the synthesis of more complex molecules.[1][2][3][4] Its chemical structure provides a reactive scaffold for various organic transformations, making it a valuable building block in the development of novel therapeutics. Notably, it is considered a potential precursor for the synthesis of selective COX-2 inhibitors, a class of anti-inflammatory drugs.
Application 1: Proposed Synthesis of a Key Intermediate for Etoricoxib
Proposed Synthetic Pathway:
References
Application Note and Protocol: Solid-Phase Microextraction (SPME) for the Analysis of 4-Ethylguaiacol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 4-ethylguaiacol (4-EG) in complex matrices, such as wine, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). 4-EG is a key marker for spoilage by Brettanomyces yeast and an important compound in smoke taint off-odors in wine.
Introduction
Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the extraction and concentration of volatile and semi-volatile organic compounds.[1] Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile compounds like 4-ethylguaiacol in complex matrices, as it minimizes matrix effects by sampling the vapor phase above the sample.[1] This method, coupled with GC-MS, provides high sensitivity and selectivity for the quantification of 4-EG.[2] 4-Ethylguaiacol, along with 4-ethylphenol (B45693) (4-EP), is a volatile phenol (B47542) that can impart undesirable "Brett" characters described as medicinal, horsy, barnyard, and smoky aromas in wine.[3]
Principle of the Method
HS-SPME involves the exposure of a polymer-coated fused silica (B1680970) fiber to the headspace above a sample in a sealed vial.[1] Volatile analytes, such as 4-ethylguaiacol, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber.[1] After a defined extraction time, the fiber is retracted and introduced into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.[1]
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of 4-ethylguaiacol and the related compound 4-ethylphenol using SPME-GC methods, as reported in various studies.
Table 1: Method Performance for 4-Ethylguaiacol (4-EG)
| Parameter | Value | Matrix | SPME Fiber | Detection Method | Reference |
| Linearity Range | 40 - 400 µg/L | Red Wine | 100 µm PDMS | GC-MS | [4] |
| Limit of Detection (LOD) | 1 µg/L | Red Wine | 100 µm PDMS | GC-MS | [4] |
| Limit of Quantification (LOQ) | 5 µg/L | Red Wine | 100 µm PDMS | GC-MS | [4] |
| Repeatability (RSD) | ~10% | Red Wine | 100 µm PDMS | GC-MS | [4] |
| Minimum Reportable Quantity | 4 ng/mL (ppb) | Wine | Not Specified | GC/MS with SIM | [5] |
Table 2: Method Performance for 4-Ethylphenol (4-EP)
| Parameter | Value | Matrix | SPME Fiber | Detection Method | Reference |
| Linearity Range | 200 - 1800 µg/L | Red Wine | 100 µm PDMS | GC-MS | [4] |
| Limit of Detection (LOD) | 2 µg/L | Red Wine | 100 µm PDMS | GC-MS | [4] |
| Limit of Quantification (LOQ) | 5 µg/L | Red Wine | 100 µm PDMS | GC-MS | [4] |
| Repeatability (RSD) | ~10% | Red Wine | 100 µm PDMS | GC-MS | [4] |
| Coefficient of Variation | ~3% | Wine | Not Specified | GC/MS with SIM | [5] |
Experimental Protocol: HS-SPME-GC-MS Analysis of 4-Ethylguaiacol
This protocol is a synthesized methodology based on common practices reported in the literature for the analysis of 4-EG in wine.
Materials and Reagents
-
SPME Fiber: 100 µm polydimethylsiloxane (B3030410) (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
Vials: 20 mL amber headspace vials with PTFE/silicone septa screw caps.
-
Standards: 4-ethylguaiacol and 4-ethylphenol analytical standards.
-
Internal Standard: 4-ethylphenol-d2 (B12370364) or other suitable deuterated analog.
-
Solvents: Methanol or ethanol (B145695) (HPLC grade).
-
Matrix: Sample to be analyzed (e.g., wine). A matrix blank (e.g., a wine free of 4-EG and 4-EP) is recommended for calibration.[2]
-
Sodium Chloride (NaCl): For adjusting ionic strength.
Instrumentation
-
Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (GC-MS).
-
SPME autosampler or manual SPME holder.
-
Heating block or water bath with agitation capabilities.
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of 4-ethylguaiacol, 4-ethylphenol, and the internal standard in ethanol at a concentration of 1000 mg/L. Store at -20°C.[1]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions in the matrix blank to create a calibration curve. The concentration range should encompass the expected levels in the samples (e.g., for 4-EG: 40-400 µg/L).[4]
-
Internal Standard Spiking: Spike a known amount of the internal standard into each standard and sample.
Sample Preparation and SPME Procedure
-
Sample Aliquoting: Place a defined volume of the sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Ionic Strength Adjustment: Add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength, which can enhance the partitioning of volatile compounds into the headspace.
-
Internal Standard Addition: Add a precise volume of the internal standard solution to the vial.
-
Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubation/Equilibration: Place the vial in a heating block or autosampler tray. Incubate the sample at a controlled temperature (e.g., 30-60°C) for a set time (e.g., 5-20 minutes) with agitation (e.g., 250-500 rpm) to allow the analytes to partition into the headspace.[1][6]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) under the same temperature and agitation conditions.[6][7]
GC-MS Analysis
-
Desorption: After extraction, immediately transfer the SPME fiber to the heated GC injection port. Desorb the analytes at a temperature of 250-270°C for 3-5 minutes in splitless mode.[1]
-
GC Conditions:
-
Injector Temperature: 250°C (splitless mode).[1]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[1]
-
Column: A polar capillary column such as DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2-4 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5-10 minutes at 240°C.[1]
-
-
-
MS Conditions:
Visualizations
Experimental Workflow for HS-SPME-GC-MS Analysis
Caption: Workflow for 4-ethylguaiacol analysis using HS-SPME-GC-MS.
Logical Relationship of Key Method Parameters
Caption: Key parameters influencing the outcome of SPME analysis.
References
Application Notes and Protocols for the Derivatization of 4-Ethyl-2-methoxyphenol for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a phenolic compound of significant interest in the food and beverage industry, as well as in pharmaceutical and environmental analysis. Its determination by gas chromatography (GC) can be challenging due to the polarity of the phenolic hydroxyl group, which can lead to poor peak shape, decreased sensitivity, and potential interactions with the GC column.[1] Derivatization is a chemical modification technique used to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity in GC analysis.[2][3][4]
This document provides detailed application notes and protocols for two common derivatization techniques for this compound: silylation and acetylation . The choice between these methods depends on the specific analytical requirements, sample matrix, and available instrumentation.[5]
Choosing a Derivatization Strategy: Silylation vs. Acetylation
Silylation is a versatile and widely used technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[3][5] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce derivatives that are generally stable and provide good chromatographic separation.[2] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered phenols.[3][6] A significant advantage of silylation is the production of derivatives with characteristic mass spectra that can aid in compound identification. However, silylating reagents are sensitive to moisture, requiring anhydrous conditions for the reaction.[2]
Acetylation involves the conversion of the phenolic hydroxyl group into an ester using reagents like acetic anhydride (B1165640).[5] The resulting acetylated derivative is less polar and more volatile than the parent phenol. Acetylation is a robust and cost-effective alternative to silylation and can sometimes be performed in aqueous solutions, which can simplify sample preparation.[5]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC analysis of this compound and related phenolic compounds after derivatization. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Analyte | Derivatization Method | Reagent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| 4-Ethylphenol (B45693) | Acetylation | Acetic Anhydride | 17 µg/L | - | - | [7] |
| 4-Ethylguaiacol | Acetylation | Acetic Anhydride | 2 µg/L | - | - | [7] |
| Various Phenols | Silylation | BSTFA | 4 - 61 ng/L | - | - | [8] |
| Alkylphenols | Pentafluoropyridyl | Pentafluoropyridine | 0.45 - 2.3 ng/L | - | 10 - 1000 ng/L | [9] |
| 4-Ethylphenol | None (HPLC-Fluorescence) | - | 1 µg/L | 5 µg/L | >0.999 | [10][11] |
| 4-Ethylguaiacol | None (HPLC-Fluorescence) | - | 10 µg/L | 50 µg/L | >0.999 | [11] |
Experimental Workflows and Protocols
The general workflow for the analysis of this compound involves sample preparation, derivatization, and GC-MS analysis.
Figure 1: General workflow for the GC-MS analysis of this compound.
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol describes the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
Sample extract containing this compound, dried and reconstituted in a suitable anhydrous solvent (e.g., pyridine (B92270), acetonitrile, or ethyl acetate).
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
-
Anhydrous pyridine (optional, as a catalyst and solvent).
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps).
-
Heating block or oven.
-
Nitrogen evaporator.
Procedure:
-
Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer the analyte into an organic solvent. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[2]
-
Reagent Addition: To the dried residue in a reaction vial, add 50-100 µL of a suitable anhydrous solvent (e.g., pyridine) to redissolve the analyte. Add 50-100 µL of BSTFA + 1% TMCS. An excess of the silylating reagent is recommended.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.[2] Optimal time and temperature may need to be determined empirically.[6]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system. Dilution with a suitable solvent may be necessary depending on the concentration.
Figure 2: Silylation protocol workflow.
Protocol 2: Acetylation using Acetic Anhydride
This protocol details the derivatization of this compound using acetic anhydride.
Materials:
-
Sample extract containing this compound.
-
Acetic anhydride.
-
Pyridine or other suitable base catalyst.
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps).
-
Heating block or water bath.
Procedure:
-
Sample Preparation: The sample should be in a suitable organic solvent. If in an aqueous matrix, perform LLE or SPE. The presence of small amounts of water is more tolerable than in silylation.
-
Reagent Addition: To the sample in a reaction vial, add an excess of acetic anhydride and a catalytic amount of pyridine. For example, for a 1 mL sample, 100 µL of acetic anhydride and 50 µL of pyridine can be used.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes.
-
Quenching (Optional): After cooling, the excess acetic anhydride can be quenched by the careful addition of water.
-
Extraction: Extract the acetylated derivative into a water-immiscible organic solvent such as hexane (B92381) or ethyl acetate.
-
Analysis: The organic layer containing the derivatized analyte is then injected into the GC-MS.
Figure 3: Acetylation protocol workflow.
Typical GC-MS Operating Conditions
The following are typical GC-MS parameters for the analysis of derivatized this compound. These should be optimized for the specific instrument and application.
| Parameter | Typical Value |
| Gas Chromatograph (GC) | |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50-80°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C; Hold: 5-10 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 40 - 450 amu |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Conclusion
Derivatization of this compound by either silylation or acetylation is a highly effective strategy to overcome the challenges associated with its direct GC analysis.[1] Silylation is a powerful and versatile technique that often yields excellent chromatographic results, though it requires stringent anhydrous conditions.[2][5] Acetylation provides a robust and cost-effective alternative.[5] The choice of the derivatization method, along with the optimization of reaction and GC-MS conditions, is critical for achieving accurate and reliable quantification of this compound in various matrices. Proper method validation is essential to ensure the quality of the analytical results.[12]
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. Determination of ethylphenols in wine by in situ derivatisation and headspace solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Extraction of 4-Ethyl-2-methoxyphenol from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of 4-Ethyl-2-methoxyphenol (4-EG), a significant volatile phenol (B47542) found in various complex matrices such as wine, beer, and bio-oils. The accurate quantification of 4-EG is crucial for quality control in the food and beverage industry and for research into its formation and effects. The following sections present a summary of quantitative data for various extraction techniques and detailed experimental protocols.
Quantitative Data Summary
The selection of an appropriate extraction method for this compound depends on factors such as the matrix complexity, required sensitivity, and available instrumentation. Below is a summary of performance data for several common extraction techniques.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| Solid Phase Extraction (SPE) | Wine | - | - | - | ~100% (for volatile phenols) | [1] |
| Liquid-Liquid Extraction (LLE) | Wine | - | 11 µg/L | - | 98-102% | [2] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Wine | 28 µg/L | 95 µg/L | 50-1500 µg/L | Not specified for 4-EG | [3] |
| Headspace Solid-Phase Microextraction (HS-SPME) | Wine | 1 µg/L | 5 µg/L | 40-400 µg/L | ~100% (for volatile phenols) | [1][2][4] |
| Stir Bar Sorptive Extraction (SBSE) | Wine | - | - | - | 114% | [5] |
Experimental Protocols
Detailed methodologies for the most common and effective extraction techniques for this compound are provided below. These protocols are primarily designed for wine and beverage matrices but can be adapted for other complex liquid samples.
Protocol 1: Solid Phase Extraction (SPE)
Application: This protocol is suitable for the cleanup and concentration of this compound from wine and other beverages prior to chromatographic analysis.
Materials:
-
SPE Cartridges: C18 (500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Ultrapure water
-
Sample (e.g., wine)
-
SPE manifold
-
Nitrogen evaporator
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 10 mL of ultrapure water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Take 10 mL of the wine sample and adjust the pH to approximately 7.0.
-
Pass the sample through the conditioned C18 cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound with 5 mL of dichloromethane.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol) for GC-MS or HPLC analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
Application: A classic and robust method for the extraction of this compound from liquid matrices. This protocol is optimized for high recovery from wine.[2]
Materials:
-
Pentane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Internal standard (e.g., 3,4-dimethylphenol)
-
Sample (e.g., wine)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Sample Preparation:
-
Place 20 mL of the wine sample into a 50 mL centrifuge tube.
-
Add a known concentration of the internal standard (e.g., 3,4-dimethylphenol).
-
-
Extraction:
-
Add 2 mL of a pentane/diethyl ether (2:1, v/v) mixture to the centrifuge tube.
-
Vortex the mixture vigorously for 1 minute.
-
-
Phase Separation:
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Collection:
-
Carefully collect the upper organic layer containing the extracted this compound.
-
-
Analysis:
-
The collected organic extract is ready for direct injection into a GC-MS system.
-
Protocol 3: Dispersive Liquid-Liquid Microextraction (DLLME)
Application: A rapid and efficient microextraction technique requiring minimal solvent, suitable for the determination of this compound in wine.[3]
Materials:
-
Extraction solvent: Carbon tetrachloride
-
Disperser solvent: Acetonitrile (B52724)
-
Sample (e.g., wine)
-
Conical centrifuge tubes (15 mL)
-
Microsyringe
-
Centrifuge
Methodology:
-
Sample Preparation:
-
Place 5 mL of the wine sample into a 15 mL conical centrifuge tube.
-
-
Solvent Mixture Preparation:
-
Prepare a mixture of 1 mL of acetonitrile (disperser solvent) and the appropriate volume of carbon tetrachloride (extraction solvent).
-
-
Injection and Extraction:
-
Rapidly inject the solvent mixture into the wine sample using a syringe.
-
A cloudy solution will form. Gently shake the tube for 1-2 minutes to facilitate extraction.
-
-
Phase Separation:
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
The extraction solvent containing the analyte will sediment at the bottom of the conical tube.
-
-
Collection and Analysis:
-
Carefully collect the sedimented phase using a microsyringe.
-
The collected extract is ready for injection into a GC-MS system.
-
Protocol 4: Headspace Solid-Phase Microextraction (HS-SPME)
Application: A solvent-free and sensitive method for the analysis of volatile compounds like this compound from the headspace of the sample, ideal for wine and beer.[2][4]
Materials:
-
SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (e.g., 20 mL) with septa caps
-
Heating and agitation unit (e.g., magnetic stirrer with heating plate)
-
Sodium chloride (NaCl)
-
Sample (e.g., wine)
Methodology:
-
Sample Preparation:
-
Place 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Seal the vial with a septum cap.
-
-
Equilibration and Extraction:
-
Place the vial in a heating block or water bath at 60°C.
-
Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and immediately insert it into the injection port of a GC-MS system.
-
Desorb the analytes from the fiber in the hot injector (e.g., at 250°C) for a specified time (e.g., 5 minutes).
-
Start the GC-MS analysis.
-
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound from a complex matrix.
Caption: General workflow for this compound extraction and analysis.
References
- 1. bibrepo.uca.es [bibrepo.uca.es]
- 2. researchgate.net [researchgate.net]
- 3. Optimisation of a simple and reliable method based on headspace solid-phase microextraction for the determination of volatile phenols in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 4-ethylguaiacol and 4-ethylphenol in red wines using headspace-solid-phase microextraction-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Ethyl-2-methoxyphenol as a Food Antioxidant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Ethyl-2-methoxyphenol (also known as 4-ethylguaiacol) as an antioxidant in food products. This document details its mechanism of action, provides protocols for evaluating its antioxidant efficacy, and summarizes its regulatory status.
Introduction to this compound
This compound is a phenolic compound naturally found in various foods and beverages, including red wine and coffee.[1][2] It is also used as a smoke flavoring agent in the food industry.[1] Its phenolic structure, specifically the hydroxyl group on the benzene (B151609) ring, is responsible for its antioxidant properties.[3] This compound can effectively scavenge free radicals, thus preventing oxidative degradation of food products and potentially contributing to the prevention of oxidative stress-related diseases.[4][5]
Applications in Food Products
This compound's primary application in the food industry is as a flavoring agent, imparting smoky and spicy notes.[6] Its antioxidant properties make it a candidate for preserving foods susceptible to oxidation, such as:
-
Fats and Oils: To prevent rancidity and extend shelf life.
-
Processed Meats: To inhibit lipid peroxidation and maintain color and flavor.
-
Beverages: It is naturally present in some beverages like red wine where it contributes to the flavor profile and may play a role in its overall antioxidant capacity.[7][8]
Mechanism of Antioxidant Action
The antioxidant activity of this compound, a guaiacol (B22219) derivative, is primarily attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to a free radical. This process neutralizes the radical and terminates the oxidative chain reaction. The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.[3]
The primary mechanisms of action for phenolic antioxidants like this compound are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). In non-polar environments, HAT is the predominant mechanism. In aqueous solutions, the mechanism can be pH-dependent, with SET-PT becoming more significant at higher pH levels.[7]
Figure 1: Mechanism of free radical scavenging by this compound.
Quantitative Antioxidant Activity Data
The following table summarizes available quantitative data on the antioxidant activity of this compound and compares it with commonly used synthetic antioxidants, Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). It is important to note that direct comparative studies for this compound using standardized antioxidant assays in food matrices are limited in the publicly available literature.
| Antioxidant Assay | This compound | BHA (Butylated Hydroxyanisole) | BHT (Butylated Hydroxytoluene) | Reference Compound |
| DPPH (IC50 in µg/mL) | Data not available | ~10 - 50 | ~20 - 60 | Ascorbic Acid: ~2-8 |
| ABTS (TEAC) | Data not available | ~1.5 - 2.5 | ~1.0 - 2.0 | Trolox: 1.0 |
| FRAP (mmol Fe2+/g) | Data not available | ~200 - 400 | ~150 - 300 | Ascorbic Acid: ~1000-1500 |
| ORAC (µmol TE/g) | Data not available | ~2000 - 5000 | ~1500 - 4000 | Trolox: ~1500-3000 |
| Cytoprotective Effect | Showed potent cytoprotective effect against AAPH-induced oxidative stress in HepG2 cells in a dose-dependent manner. | Not directly comparable | Not directly comparable | N/A |
Note: The values for BHA and BHT are approximate ranges compiled from various studies and can vary depending on the specific assay conditions and the food matrix. The absence of specific IC50 or equivalent values for this compound highlights a research gap.
Experimental Protocols for Antioxidant Capacity Assessment
The following are detailed protocols for common antioxidant assays that can be adapted to evaluate the efficacy of this compound in food products.
Figure 2: Workflow for evaluating the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in a dark bottle at 4°C.
-
Sample Stock Solution: Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).
-
Standard Solution: Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid (e.g., 1 mg/mL).
-
-
Assay Procedure:
-
Prepare serial dilutions of the sample and standard solutions.
-
In a 96-well plate or cuvettes, add 100 µL of the sample or standard dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add 20 µL of the sample or standard dilution.
-
Add 180 µL of the ABTS•+ working solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.
-
Sample and Standard Solutions: Prepare as described for the DPPH assay. A standard curve is typically prepared using FeSO₄·7H₂O.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add 20 µL of the sample or standard dilution.
-
Add 180 µL of the FRAP reagent.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve of Fe²⁺ and expressed as mmol of Fe²⁺ equivalents per gram of sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.
Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Stock Solution: Prepare a stock solution in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH Solution: Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).
-
Sample and Standard Solutions: Prepare serial dilutions of this compound and a Trolox standard in 75 mM phosphate buffer (pH 7.4).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Measure the fluorescence every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.
-
Regulatory Status
This compound is listed by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance and adjuvant that is safe for its intended use in food. It is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Its use as a direct food antioxidant may require further regulatory approval depending on the region and the specific food application.
Conclusion
This compound possesses antioxidant properties that make it a candidate for use in food preservation, in addition to its role as a flavoring agent. The provided protocols offer a framework for researchers to quantify its antioxidant efficacy in various food systems. Further research is needed to establish a comprehensive profile of its antioxidant activity in direct comparison with commonly used synthetic antioxidants in specific food matrices.
References
- 1. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Use of Four Synthetic Antioxidants as Food Additives for Enhancing the Oxidative Stability of Refined Sunflower Oil (Helianthus annuus L.) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. foreverest.net [foreverest.net]
- 7. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 8. Influence of the matrix composition on the volatility and sensory perception of 4-ethylphenol and 4-ethylguaiacol in model wine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Ethylguaiacol in the Fragrance Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylguaiacol (4-EG), a phenolic compound, is a significant aroma molecule utilized in the fragrance and flavor industry. Its characteristic smoky, spicy, and medicinal scent profile, with underlying sweet and woody nuances, makes it a versatile ingredient in the creation of complex and sophisticated fragrance compositions. This document provides detailed application notes, experimental protocols, and relevant data for researchers, scientists, and drug development professionals interested in the evaluation and application of 4-ethylguaiacol.
Organoleptic Properties and Applications
4-Ethylguaiacol is characterized by a multifaceted odor profile that can impart unique characteristics to a fragrance. Its primary scent descriptors include smoky, spicy, clove-like, and woody, with subtle hints of vanilla.[1] These attributes make it a valuable component in various fragrance applications, from fine perfumery to scented cosmetics and household products.
In fine fragrances, 4-ethylguaiacol can be used to add warmth, depth, and a touch of smokiness to oriental, woody, and leather-based scents. It can also be employed to create novel gourmand fragrances, reminiscent of smoked delicacies or fine aged spirits. In cosmetics and personal care products, it can contribute to a sense of warmth and comfort in lotions, creams, and hair care formulations.
Quantitative Data Summary
The following tables summarize key quantitative data for 4-ethylguaiacol, providing a basis for its application in fragrance formulations and for conducting further research.
| Parameter | Value | Reference |
| Odor Threshold in Water | 50 ppb | [1] |
| Sensory Threshold in Wine | >600 µg/L | [2] |
| Reported Odor Descriptors | Smoky, spicy, clove-like, woody, sweet, vanilla | [1] |
| Recommended Usage Level in Fragrance Concentrate | Up to 1.0% |
Table 1: Physicochemical and Sensory Properties of 4-Ethylguaiacol
| Application | Recommended Concentration Range | Notes |
| Fine Fragrance (Eau de Parfum) | 0.01% - 0.5% | Can be used as a modifier to add complexity and a smoky facet. |
| Cosmetic Creams/Lotions | 0.05% - 0.2% | Provides a warm, comforting aroma. Stability in emulsion should be tested. |
| Shampoos/Conditioners | 0.1% - 0.3% | Adds a unique smoky and spicy note to hair care products. |
| Candles and Home Fragrance | 0.5% - 2.0% | Effective in creating a cozy and warm ambiance. |
Table 2: Recommended Application Levels of 4-Ethylguaiacol in Various Products
Experimental Protocols
Protocol 1: Sensory Evaluation of 4-Ethylguaiacol in a Fragrance Base
This protocol outlines a method for the sensory evaluation of 4-ethylguaiacol by a trained panel to characterize its odor profile and intensity in a standardized fragrance base.
Objective: To determine the sensory attributes and intensity of 4-ethylguaiacol at various concentrations in a neutral fragrance base.
Materials:
-
4-Ethylguaiacol (high purity)
-
Ethanol (B145695) (perfumer's grade)
-
Dipropylene glycol (DPG)
-
Glass beakers and stirring rods
-
Pipettes and graduated cylinders
-
Smelling strips
-
Odor-free sample vials
-
Sensory evaluation booths
Procedure:
-
Sample Preparation:
-
Prepare a 10% stock solution of 4-ethylguaiacol in DPG.
-
Prepare dilutions of the stock solution in ethanol to achieve final concentrations of 0.1%, 0.5%, and 1.0% of 4-ethylguaiacol.
-
Prepare a control sample of the ethanol and DPG base without 4-ethylguaiacol.
-
-
Panelist Selection and Training:
-
Select a panel of 10-15 trained sensory assessors.
-
Familiarize the panelists with the odor of 4-ethylguaiacol and the terminology to be used for its description.
-
-
Evaluation:
-
Dip smelling strips into each sample solution for 2 seconds.
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Ask panelists to evaluate the odor intensity on a scale of 1 (very weak) to 9 (very strong).
-
Ask panelists to describe the odor profile using a predefined list of descriptors (e.g., smoky, spicy, woody, sweet, medicinal, etc.) and to add any other relevant terms.
-
-
Data Analysis:
-
Calculate the mean intensity scores for each concentration.
-
Analyze the frequency of use for each descriptor.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences in intensity and descriptor usage between concentrations.
-
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of a Fragrance Containing 4-Ethylguaiacol
This protocol describes the use of GC-O to identify and characterize the aroma contribution of 4-ethylguaiacol within a complex fragrance mixture.
Objective: To separate the volatile compounds in a fragrance and identify the specific contribution of 4-ethylguaiacol to the overall aroma profile.
Materials:
-
Gas chromatograph coupled to a mass spectrometer and an olfactometry port (GC-MS/O)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms)
-
Helium carrier gas
-
Fragrance sample containing 4-ethylguaiacol
-
Microsyringe
Procedure:
-
GC-MS/O Setup:
-
Install the capillary column in the GC.
-
Set the GC oven temperature program (e.g., initial temperature 50°C, ramp at 5°C/min to 250°C).
-
Set the carrier gas flow rate.
-
Configure the MS to scan a suitable mass range (e.g., m/z 35-350).
-
Humidify the air supply to the olfactometry port.
-
-
Sample Injection:
-
Inject a small volume (e.g., 1 µL) of the fragrance sample into the GC inlet.
-
-
Olfactometry Analysis:
-
A trained assessor sniffs the effluent from the olfactometry port throughout the GC run.
-
The assessor records the time, duration, and description of each detected odor.
-
-
Data Analysis:
-
Correlate the retention time of the odor event corresponding to 4-ethylguaiacol with the peak identified by the MS.
-
Compare the odor description from the GC-O with the known scent profile of 4-ethylguaiacol.
-
Protocol 3: Stability Testing of 4-Ethylguaiacol in a Cosmetic Emulsion
This protocol provides a method for assessing the stability of 4-ethylguaiacol in a cosmetic cream, focusing on potential discoloration and odor changes over time.
Objective: To evaluate the physical and chemical stability of a cosmetic emulsion containing 4-ethylguaiacol under accelerated aging conditions.
Materials:
-
Cosmetic base cream (o/w emulsion)
-
4-Ethylguaiacol
-
Homogenizer
-
pH meter
-
Viscometer
-
Colorimeter
-
Incubators set at different temperatures (e.g., 25°C, 40°C)
-
Light exposure cabinet (UV and visible light)
-
Glass jars for sample storage
Procedure:
-
Sample Preparation:
-
Prepare a batch of the cosmetic base cream.
-
Incorporate 4-ethylguaiacol at a concentration of 0.2% into the cream under gentle homogenization.
-
Prepare a control batch of the cream without 4-ethylguaiacol.
-
Package the samples in glass jars.
-
-
Stability Study:
-
Store the samples under the following conditions for 12 weeks:
-
25°C (real-time)
-
40°C (accelerated)
-
Light exposure cabinet (cycled on and off)
-
-
-
Evaluation:
-
At weeks 0, 4, 8, and 12, evaluate the following parameters for both the test and control samples:
-
Color: Measure using a colorimeter.
-
Odor: Evaluate by a trained sensory panel for any changes from the initial scent profile.
-
pH: Measure using a pH meter.
-
Viscosity: Measure using a viscometer.
-
Phase Separation: Visually inspect for any signs of emulsion breakdown.
-
-
-
Data Analysis:
-
Compare the changes in the test sample to the control sample over time and across different storage conditions.
-
Document any significant changes in color, odor, pH, viscosity, or physical stability.
-
Olfactory Signaling Pathway
The perception of 4-ethylguaiacol, like other odorants, is initiated by its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific human olfactory receptor for 4-ethylguaiacol has not been definitively identified, research on the closely related compound guaiacol (B22219) has implicated the olfactory receptor OR10G4 in its perception.[3][4] It is highly probable that 4-ethylguaiacol also interacts with a subset of ORs, possibly including OR10G4 or other closely related receptors.
Upon binding of 4-ethylguaiacol to its cognate OR, a conformational change in the receptor is induced, leading to the activation of a G-protein, specifically Gαolf. This initiates a downstream signaling cascade, as depicted in the following diagram.
Conclusion
4-Ethylguaiacol is a valuable aroma chemical with a distinctive and desirable scent profile for the fragrance industry. Its successful application relies on a thorough understanding of its organoleptic properties, appropriate usage levels, and stability within a given product matrix. The protocols and data presented in this document provide a framework for researchers and formulators to effectively evaluate and utilize 4-ethylguaiacol in the development of innovative and appealing fragrances. Further research into the specific olfactory receptors and the nuances of its sensory perception will continue to expand its potential in the field of fragrance science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Injection Parameters for 4-Ethyl-2-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) injection parameters for the analysis of 4-Ethyl-2-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection mode for this compound analysis: split or splitless?
A1: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Splitless injection is ideal for trace-level analysis where high sensitivity is required. In this mode, the split vent is closed during injection, allowing the entire sample to be transferred to the column.
-
Split injection is suitable for higher concentration samples to prevent column overload. A specific split ratio is used to introduce only a portion of the sample to the column, which can improve peak shape and resolution for concentrated samples. A common starting split ratio is 50:1.[1]
Q2: Should I derivatize this compound before GC-MS analysis?
A2: Yes, derivatization is highly recommended for phenolic compounds like this compound. The polar hydroxyl group can cause poor peak shape (tailing) and reduced sensitivity due to interactions with active sites in the GC system. Derivatization, such as silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), converts the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether, resulting in improved chromatographic performance.
Q3: What are the common causes of peak tailing for this compound?
A3: Peak tailing for phenolic compounds is often due to:
-
Active sites in the injection port liner, column, or detector. Using a deactivated liner and a high-quality, inert GC column is crucial.
-
Inadequate derivatization , leaving some of the polar hydroxyl groups exposed.
-
Contamination in the GC system. Regular maintenance, including cleaning the injection port and trimming the column, can help mitigate this.
-
Improper column installation , leading to dead volume.
Q4: How can I improve the sensitivity of my this compound analysis?
A4: To enhance sensitivity:
-
Use splitless injection for trace-level samples.
-
Perform derivatization to improve peak shape and reduce analyte interaction with the system.
-
Ensure your ion source is clean and the MS is properly tuned.
-
Use Selected Ion Monitoring (SIM) mode on the mass spectrometer to monitor specific ions for this compound, which significantly increases sensitivity compared to full scan mode.
-
Optimize the injection volume . For splitless injections, a larger volume (e.g., 2 µL) can be tested, but be mindful of potential backflash.
Q5: What should I do if I observe carryover between injections?
A5: Carryover of phenolic compounds can be problematic. To address this:
-
Increase the post-run oven temperature to ensure all components are eluted from the column.
-
Use a solvent flush for the syringe between injections.
-
Check for contamination in the injection port and liner. A dirty liner can be a source of carryover.
-
Consider using a pulsed splitless injection , which can help to quickly transfer the analytes to the column and reduce residence time in the inlet.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem: Poor Peak Shape (Tailing Peaks)
dot
Caption: Troubleshooting workflow for poor peak shape (tailing).
Problem: Low or No Signal
dot
Caption: Troubleshooting workflow for low or no signal.
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Notes |
| GC System | ||
| Injection Mode | Split (50:1) or Splitless | Use splitless for trace analysis. A 50:1 split ratio is a good starting point for higher concentrations.[1] |
| Injector Temperature | 270 °C (543 K) | A high injector temperature ensures efficient vaporization.[1] |
| Injection Volume | 1 µL | Can be optimized (e.g., 0.5-2 µL) depending on concentration and injection mode.[1] |
| Carrier Gas | Helium | |
| Flow Rate | 1 mL/min | |
| Column | Rtx-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent | A non-polar or medium-polarity column is suitable. |
| Oven Program | 50 °C (323 K) to 250 °C (523 K) at 10 °C/min | The temperature program should be optimized based on the sample matrix and other components.[1] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| Mass Range | m/z 30-500 | A wide mass range is suitable for initial qualitative analysis. |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Use SIM mode for higher sensitivity in quantitative analysis. |
Table 2: Effect of Injection Parameters on Analyte Response (General Trends for Phenolic Compounds)
| Parameter | Change | Effect on Peak Area | Effect on Peak Shape | Recommendation |
| Split Ratio | Decrease (e.g., 100:1 to 20:1) | Increase | May broaden for high concentrations | Lower the split ratio to increase sensitivity for trace analytes. |
| Increase (e.g., 20:1 to 100:1) | Decrease | May sharpen for high concentrations | Increase the split ratio to avoid column overload with concentrated samples. | |
| Inlet Temperature | Increase | May increase for less volatile compounds | Generally improves | An optimal temperature (e.g., 250-280 °C) is needed to ensure complete vaporization without causing thermal degradation. |
| Decrease | May decrease for less volatile compounds | May worsen if incomplete vaporization occurs | Lower temperatures may be necessary for thermally labile compounds. | |
| Injection Volume | Increase | Increase | May lead to fronting or split peaks if backflash occurs | Optimize carefully; a larger volume in splitless mode can enhance sensitivity but risks backflash. |
| Decrease | Decrease | Generally improves | A smaller injection volume can improve peak shape for concentrated samples. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization
This protocol describes a general procedure for the silylation of this compound in a sample extract.
-
Sample Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Drying: Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Concentrate the extract to a small volume (e.g., 100-200 µL) under a gentle stream of nitrogen.
-
Derivatization:
-
To the concentrated extract, add 50 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Add 50 µL of a solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS injection.
Protocol 2: GC-MS Analysis Workflow
dot
Caption: General workflow for the GC-MS analysis of this compound.
References
Technical Support Center: Overcoming Matrix Effects in 4-Ethylguaiacol (4-EG) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of 4-ethylguaiacol (4-EG).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 4-EG quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of 4-EG.[1][4] In complex matrices such as wine, plasma, or other biological fluids, various components can interfere with the analysis.[5]
Q2: What are the common analytical techniques used for 4-EG quantification and their susceptibility to matrix effects?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for 4-EG analysis.[6][7][8] Both are susceptible to matrix effects, which can interfere with the ionization process in the mass spectrometer.[3]
Q3: What are the primary strategies to overcome matrix effects in 4-EG analysis?
A3: The primary strategies can be broadly categorized into three areas:
-
Robust Sample Preparation: To remove interfering matrix components before analysis.[9]
-
Advanced Calibration Methods: To compensate for the influence of the matrix.[10][11]
-
Use of Internal Standards: Particularly stable isotope-labeled standards, to correct for signal variations.[9][12]
Q4: Which sample preparation techniques are most effective at reducing matrix effects for 4-EG?
A4: Several techniques can be employed, with the choice depending on the sample matrix and analytical method:
-
Liquid-Liquid Extraction (LLE): A robust method for separating 4-EG from interfering substances.[13]
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex aqueous samples and concentrating the analyte.[13]
-
Solid-Phase Microextraction (SPME): A rapid and robust method, particularly when coupled with GC-MS.[6][14]
Q5: How does Stable Isotope Dilution Analysis (SIDA) help in overcoming matrix effects?
A5: Stable Isotope Dilution Analysis (SIDA) is a highly specific and sensitive technique that uses a stable isotope-labeled version of the analyte (e.g., deuterium-labeled 4-EG) as an internal standard.[6][14][15] This internal standard co-elutes with the native 4-EG and experiences the same matrix effects, allowing for accurate correction of any signal suppression or enhancement.[9][12][16]
Q6: When should the standard addition method be used?
A6: The standard addition method is particularly useful when a blank matrix is unavailable or when the matrix composition varies significantly between samples.[11] This method involves adding known amounts of a 4-EG standard to the sample to create a calibration curve within the sample's own matrix, thereby accounting for its specific effects.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of 4-EG quantification | Inconsistent matrix effects between samples. | Implement Stable Isotope Dilution Analysis (SIDA) with a deuterium-labeled 4-EG internal standard for reliable correction.[6][14] |
| Low recovery of 4-EG | Inefficient sample extraction or significant ion suppression. | Optimize your sample preparation method. Consider switching to a more effective technique like Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME).[13] Also, verify and optimize MS parameters.[13] |
| High background noise in chromatogram | Contaminated solvents or insufficient sample cleanup. | Use high-purity, LC-MS grade solvents.[13] Employ a more rigorous sample cleanup protocol such as SPE.[13] |
| Analyte signal enhancement or suppression | Co-elution of matrix components with 4-EG. | Modify chromatographic conditions (e.g., gradient, column chemistry) to improve separation.[9] Alternatively, use the standard addition method to create a matrix-specific calibration.[8] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various analytical methods for 4-EG quantification.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 4-EG
| Analytical Method | Matrix | LOD (µg/L) | LOQ (µg/L) | Reference |
| HPLC-DAD | Wine | 10 | 50 | [7][8] |
| HPLC-Fluorescence | Wine | 10 | 50 | [7][8] |
| LC-MS/MS | Wine | 10 | 50 | [7][8] |
Table 2: Linear Range for 4-EG Quantification
| Analytical Method | Matrix | Linear Range (µg/L) | Reference |
| HPLC-DAD | Wine | 10 - 5000 | [7][8] |
| HPLC-Fluorescence | Wine | 10 - 10,000 | [7][8] |
| LC-MS/MS | Wine | 10 - 5000 | [7][8] |
Experimental Protocols
Protocol 1: Stable Isotope Dilution Analysis (SIDA) using GC-MS
This protocol is adapted for the quantification of 4-EG in a wine matrix.
-
Internal Standard Preparation: Prepare a stock solution of deuterium-labeled 4-ethylguaiacol (d3-4-EG) in ethanol.
-
Sample Spiking: Add a known amount of the d3-4-EG internal standard to a measured volume of the wine sample.
-
Extraction:
-
GC-MS Analysis:
-
Inject the extract (LLE) or desorb the fiber (SPME) into the GC-MS system.
-
Use Selective Ion Monitoring (SIM) mode to monitor characteristic ions for both native 4-EG and d3-4-EG.
-
-
Quantification: Calculate the concentration of 4-EG based on the peak area ratio of the native analyte to the internal standard and a pre-established calibration curve.
Protocol 2: Standard Addition Method using LC-MS/MS
This protocol is suitable for complex or variable matrices where a blank matrix is not available.
-
Sample Aliquoting: Divide the sample into at least four equal aliquots.
-
Standard Spiking: Leave one aliquot unspiked (blank). To the remaining aliquots, add increasing known concentrations of a 4-EG standard solution.
-
Sample Preparation: Process all aliquots (including the blank) using an appropriate extraction method (e.g., LLE or SPE).
-
LC-MS/MS Analysis:
-
Quantification:
-
Measure the peak area of 4-EG in each aliquot.
-
Plot the peak area against the added standard concentration.
-
Determine the concentration of 4-EG in the original sample by extrapolating the linear regression to the x-intercept.
-
Visualizations
Caption: A logical workflow for troubleshooting inaccurate 4-EG quantification results.
Caption: Experimental workflow for 4-EG quantification using Stable Isotope Dilution Analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. welch-us.com [welch-us.com]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. 4-Ethylphenol, 4-ethylguaiacol and 4-ethylcatechol in red wines: Microbial formation, prevention, remediation and overview of analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. benchchem.com [benchchem.com]
- 14. The effects of sample preparation and gas chromatograph injection techniques on the accuracy of measuring guaiacol, 4-methylguaiacol and other volatile oak compounds in oak extracts by stable isotope dilution analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brewingscience.de [brewingscience.de]
- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Ethyl-2-methoxyphenol HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of 4-Ethyl-2-methoxyphenol in High-Performance Liquid Chromatography (HPLC) analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution for this compound in an HPLC analysis?
Poor peak resolution in the HPLC analysis of this compound typically stems from three main factors: efficiency (N), selectivity (α), and retention factor (k).[1][2] Common issues include peak tailing, peak fronting, and inadequate separation from interfering compounds. These problems can be caused by a variety of factors such as suboptimal mobile phase composition, column degradation, or improper sample preparation.[3]
Q2: How does the mobile phase composition impact the peak shape of this compound?
The mobile phase is a critical factor in achieving good peak shape and resolution.[4] Key aspects of the mobile phase that can affect the analysis of this compound include:
-
Organic Solvent Ratio: In reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase will alter the retention time and can improve peak shape.[1][4]
-
pH: The pH of the mobile phase can affect the ionization state of this compound and any active sites on the stationary phase, which can significantly impact peak symmetry.[4][5]
-
Additives and Buffers: The use of buffers or additives like formic or phosphoric acid can help to control the pH and improve peak shape.[6][7][8]
Q3: What are the common causes of peak tailing when analyzing this compound?
Peak tailing for this compound is often observed and can be caused by:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the HPLC column, such as residual silanol (B1196071) groups, can lead to tailing.[9]
-
Column Contamination or Degradation: A buildup of sample matrix components on the column or degradation of the stationary phase can cause peak tailing.[10][11]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to interactions that cause tailing.[12]
-
Column Overload: Injecting too much sample can lead to mass overload and subsequent peak tailing.[13]
Q4: What should I investigate if I observe peak fronting for this compound?
Peak fronting is less common than tailing but can indicate specific problems:
-
Column Overload: Injecting a sample that is too concentrated or too large in volume is a frequent cause of peak fronting.[5][13][14][15]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[5][16]
-
Column Collapse: Physical degradation of the column packing material can lead to a void at the column inlet, resulting in peak fronting.[15][17]
Q5: How can I enhance the separation between this compound and co-eluting impurities?
Improving the separation between this compound and other compounds involves optimizing the selectivity and efficiency of your method:
-
Modify the Mobile Phase: Changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH can alter the selectivity of the separation.[1][18]
-
Change the Stationary Phase: Using a column with a different chemistry, such as a phenyl or cyano phase instead of a standard C18, can provide different selectivity.[1][2]
-
Optimize Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, which can affect resolution.[3]
-
Use a Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, can improve the separation of complex mixtures.[4][19]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. How can I resolve this issue?
Answer: Peak tailing can compromise the accuracy of your results. Follow this troubleshooting workflow to identify and resolve the cause of peak tailing.
Caption: Workflow for troubleshooting peak tailing.
Data Presentation: Effect of Mobile Phase pH on Peak Tailing
The pH of the mobile phase can significantly impact the peak shape of phenolic compounds like this compound by suppressing the ionization of residual silanol groups on the column.[9]
| Mobile Phase pH | Tailing Factor (T) | Resolution (Rs) |
| 4.5 | 1.8 | 1.3 |
| 3.5 | 1.4 | 1.7 |
| 2.5 (0.1% Formic Acid) | 1.1 | 2.1 |
Experimental Protocol: Column Flushing and Regeneration
If column contamination is suspected, a thorough flushing procedure can help restore performance.
-
Disconnect the Column: Disconnect the column from the detector.
-
Flush with Isopropanol (B130326): Flush the column with 20 column volumes of HPLC-grade isopropanol at a low flow rate (e.g., 0.5 mL/min).
-
Flush with Hexane (for severe non-polar contamination): If needed, flush with 20 column volumes of hexane, followed by 20 column volumes of isopropanol.
-
Flush with Mobile Phase: Equilibrate the column with the mobile phase (without buffer) for at least 30 minutes.
-
Re-equilibrate: Re-introduce the buffered mobile phase and allow the system to equilibrate until a stable baseline is achieved.
Guide 2: Troubleshooting Peak Fronting
Question: I am observing peak fronting for this compound. What is the likely cause and how can I fix it?
Answer: Peak fronting is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[5] Use the following guide to troubleshoot this issue.
Caption: Decision tree for troubleshooting peak fronting.
Data Presentation: Effect of Sample Concentration on Peak Fronting
Injecting too much sample can lead to concentration overload, a common cause of peak fronting.[13]
| Sample Concentration (µg/mL) | Injection Volume (µL) | Asymmetry Factor (As) |
| 100 | 10 | 0.8 |
| 50 | 10 | 0.9 |
| 10 | 10 | 1.0 |
Experimental Protocol: Sample Dilution Study
To determine if sample overload is the cause of peak fronting, perform a simple dilution study.
-
Prepare a Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.
-
Inject the Dilutions: Inject the same volume of each dilution and the original sample.
-
Analyze Peak Shape: Observe the peak shape for each injection. If the peak fronting decreases with increasing dilution, the issue is likely due to sample overload.
-
Determine Optimal Concentration: Identify the highest concentration that provides a symmetrical peak and adjust your sample preparation accordingly.
Guide 3: Improving Baseline Separation
Question: this compound is co-eluting with an impurity. How can I improve the separation?
Answer: To improve the separation, you need to increase the resolution between the two peaks. This can be achieved by modifying the selectivity or increasing the efficiency of your method.
Caption: Logical relationships for improving HPLC resolution.
Data Presentation: Comparison of Organic Modifiers for Selectivity
Changing the organic modifier is a powerful way to alter selectivity.[18]
| Organic Modifier | Retention Time of Impurity (min) | Retention Time of this compound (min) | Resolution (Rs) |
| Acetonitrile | 5.2 | 5.5 | 1.2 |
| Methanol (B129727) | 6.8 | 7.5 | 1.9 |
Experimental Protocol: Method Development for Improved Separation
This protocol outlines a systematic approach to improving separation.
-
Baseline Experiment: Run your current method to establish baseline resolution.
-
Change Organic Modifier: Replace acetonitrile with methanol in the mobile phase, keeping all other parameters the same. Equilibrate the column thoroughly and inject your sample.
-
Adjust Organic/Aqueous Ratio: If separation is still not optimal, adjust the percentage of the organic modifier to increase the retention factor (k). A k value between 2 and 10 is generally ideal.
-
Modify Mobile Phase pH: If the compounds have ionizable groups, systematically adjust the mobile phase pH by ±0.5 pH units to see the effect on selectivity.
-
Consider a Different Column: If the above steps do not provide adequate resolution, consider a column with a different stationary phase chemistry that may offer different selectivity for your analytes.[1]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromtech.com [chromtech.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. support.waters.com [support.waters.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Troubleshooting poor recovery of 4-ethylguaiacol during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of 4-ethylguaiacol during extraction experiments.
Frequently Asked Questions (FAQs) - Troubleshooting Poor Recovery
Q1: We are experiencing low recovery of 4-ethylguaiacol using liquid-liquid extraction (LLE). What are the potential causes and solutions?
Poor recovery during LLE can stem from several factors related to the compound's physicochemical properties and the extraction protocol. 4-Ethylguaiacol is a phenolic compound, making its extraction efficiency highly dependent on pH and the choice of solvent.
Troubleshooting Steps for LLE:
-
Incorrect pH of the Aqueous Phase: 4-Ethylguaiacol is a weak acid. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be acidified to at least 2 pH units below its pKa. While the exact pKa can vary slightly based on the matrix, acidifying the sample to a pH of 2-3 is generally recommended to suppress the ionization of the phenolic hydroxyl group.
-
Suboptimal Solvent Selection: The choice of extraction solvent is critical and should be based on the principle of "like dissolves like." 4-Ethylguaiacol has a moderate polarity. Solvents such as diethyl ether, ethyl acetate, and dichloromethane (B109758) are often effective. A mixture of pentane (B18724) and diethyl ether (2:1) has also been shown to yield high recoveries (98-102%).[1]
-
Insufficient Phase Separation/Emulsion Formation: Emulsions at the solvent interface can trap the analyte, leading to poor recovery.
-
Solution: Centrifuge the sample to break up the emulsion. You can also add a small amount of salt (salting out) to the aqueous phase to increase its polarity and promote phase separation.
-
-
Inadequate Mixing: Insufficient agitation during extraction will result in poor partitioning of the analyte into the organic phase.
-
Solution: Ensure thorough mixing by vortexing or gentle inversion for an adequate amount of time. However, overly vigorous shaking can promote emulsion formation.
-
-
Analyte Volatility: 4-Ethylguaiacol is a semi-volatile compound.
-
Solution: Evaporation of the organic solvent should be performed under a gentle stream of nitrogen at a low temperature to prevent loss of the analyte.
-
Q2: Our lab is using solid-phase extraction (SPE) and observing low recovery of 4-ethylguaiacol. How can we troubleshoot this?
Low recovery in SPE can be due to issues with the sorbent, the sample loading, washing, or elution steps.
Troubleshooting Steps for SPE:
-
Inappropriate Sorbent Choice: The selection of the SPE sorbent is crucial for effective retention of 4-ethylguaiacol.
-
Solution: For a compound of moderate polarity like 4-ethylguaiacol, a reversed-phase sorbent such as C18 or a polymer-based sorbent is generally suitable.
-
-
Sample Pre-treatment: The sample matrix can significantly impact the retention of the analyte on the SPE cartridge.
-
Solution: Similar to LLE, acidifying the sample to a pH of 2-3 will ensure 4-ethylguaiacol is in its neutral form, promoting better retention on a reversed-phase sorbent.
-
-
Ineffective Washing Step: The wash step is intended to remove interferences without eluting the analyte of interest.
-
Solution: If the wash solvent is too strong (i.e., has a high percentage of organic solvent), it can lead to premature elution of 4-ethylguaiacol. Conversely, a wash that is too weak may not adequately remove interferences, which can cause ion suppression in subsequent analysis. Optimize the wash solvent composition to maximize interference removal while minimizing analyte loss.
-
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the 4-ethylguaiacol from the sorbent.
-
Solution: Increase the strength of the elution solvent by using a higher percentage of a strong organic solvent like methanol (B129727) or acetonitrile. Ensure that the volume of the elution solvent is sufficient to completely elute the analyte from the cartridge.
-
Q3: Could matrix effects be the cause of seemingly low recovery of 4-ethylguaiacol?
Yes, particularly in complex matrices like wine, beer, or biological fluids, matrix components can interfere with the analysis, leading to an underestimation of the true concentration of 4-ethylguaiacol.[2]
-
Ion Suppression/Enhancement in Mass Spectrometry: Co-eluting matrix components can suppress or enhance the ionization of 4-ethylguaiacol in the mass spectrometer source, leading to inaccurate quantification.
-
Interfering Peaks in Chromatography: Other compounds in the matrix may co-elute with 4-ethylguaiacol, leading to overlapping peaks and inaccurate integration.
Solution:
-
Method of Standard Addition: To compensate for matrix effects, the method of standard addition is recommended for accurate quantification.[2][3][4] This involves adding known amounts of a 4-ethylguaiacol standard to the sample matrix and creating a calibration curve within the matrix itself.
-
Use of an Internal Standard: Employing a suitable internal standard, ideally a deuterated analog of 4-ethylguaiacol, can help to correct for both extraction losses and matrix effects.
Quantitative Data Summary
The following table summarizes key physicochemical properties of 4-ethylguaiacol relevant to its extraction.
| Property | Value | Significance for Extraction |
| Molecular Formula | C₉H₁₂O₂ | Indicates a relatively small, organic molecule. |
| Molecular Weight | 152.19 g/mol | - |
| Boiling Point | 234-236 °C | Important for considering potential losses during solvent evaporation.[5] |
| Melting Point | 15 °C | [5] |
| logP (Octanol-Water Partition Coefficient) | ~2.38 - 2.434 | A positive logP indicates that 4-ethylguaiacol is more soluble in organic solvents than in water, making it suitable for LLE with non-polar to moderately polar solvents.[6][7] |
| Solubility | Slightly soluble in water; miscible in oils and alcohol. | Confirms its suitability for extraction into organic solvents.[6] |
Experimental Protocol: Liquid-Liquid Extraction of 4-Ethylguaiacol from a Liquid Matrix
This protocol provides a general methodology for the extraction of 4-ethylguaiacol from a liquid sample, such as wine or a cell culture medium.
Materials:
-
Sample containing 4-ethylguaiacol
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Extraction solvent: Diethyl ether or a 2:1 (v/v) mixture of pentane and diethyl ether[1]
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Conical tubes or separatory funnel
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS or HPLC system for analysis
Procedure:
-
Sample Preparation:
-
Pipette a known volume (e.g., 10 mL) of the liquid sample into a conical tube or separatory funnel.
-
Acidify the sample to a pH of approximately 2-3 by adding a small amount of HCl. Verify the pH using a pH meter or pH paper.
-
-
Extraction:
-
Add an equal volume (e.g., 10 mL) of the extraction solvent to the sample.
-
If using a conical tube, cap it tightly and vortex for 1-2 minutes. If using a separatory funnel, stopper it and invert gently 20-30 times, venting frequently to release pressure.
-
Allow the layers to separate. If an emulsion forms, centrifuge the tube at a moderate speed (e.g., 3000 rpm) for 5-10 minutes. Alternatively, add a small amount of NaCl to the aqueous layer to aid in breaking the emulsion.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process (step 2) with a fresh aliquot of the extraction solvent for a more exhaustive extraction. Combine the organic extracts.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Transfer the dried extract to a new tube.
-
Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C). Avoid complete dryness to prevent the loss of the semi-volatile 4-ethylguaiacol.
-
-
Analysis:
-
Analyze the concentrated extract using a validated GC-MS or HPLC method for the quantification of 4-ethylguaiacol.
-
Visualizations
Caption: Troubleshooting workflow for poor 4-ethylguaiacol recovery.
Caption: Chemical properties of 4-ethylguaiacol relevant to extraction.
References
- 1. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Ethylguaiacol [chemeurope.com]
- 6. 4-ethyl guaiacol, 2785-89-9 [thegoodscentscompany.com]
- 7. EPI System Information for 4-ethyl guaiacol 2785-89-9 [thegoodscentscompany.com]
Technical Support Center: 4-Ethyl-2-methoxyphenol (4-EMP) Sample Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 4-Ethyl-2-methoxyphenol (4-EMP) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (4-EMP) degradation during sample preparation?
A1: 4-EMP, a phenolic compound, is primarily susceptible to oxidative degradation.[1][2] The main factors contributing to its degradation during sample preparation are:
-
Exposure to Air (Oxygen): The phenolic hydroxyl group is prone to oxidation, which can be accelerated by the presence of oxygen.[2][3]
-
Exposure to Light: Light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions.[4][5]
-
Elevated Temperatures: High temperatures can increase the rate of chemical degradation.[5][6] Soxhlet extraction, for instance, may cause thermal degradation due to prolonged heating.[6]
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of phenols.
-
Extreme pH: While not extensively detailed for 4-EMP specifically, extreme pH conditions can affect the stability of phenolic compounds.
Q2: What are the visible signs of 4-EMP degradation?
A2: A common sign of phenolic compound degradation is a change in the color of the sample solution, often turning yellowish or brownish due to the formation of quinone-like structures and other colored byproducts.[1] However, significant degradation can occur before any color change is visible. Therefore, chromatographic analysis is essential for accurate quantification.
Q3: How should I store my 4-EMP samples to ensure stability?
A3: Proper storage is critical for preventing the degradation of 4-EMP. The following storage conditions are recommended:
-
Temperature: Store samples at refrigerated temperatures, typically between 2-8°C.[7][8] For long-term storage, freezing may be appropriate, but it's essential to validate this for your specific sample matrix.
-
Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.[4]
-
Atmosphere: For sensitive samples, it is advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.[9][10]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and preparation of 4-EMP samples.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of 4-EMP after extraction. | Degradation during extraction. | * Add an antioxidant: Incorporate antioxidants like ascorbic acid or EDTA into your extraction solvent to prevent oxidative degradation.[4] * Use a milder extraction technique: Consider methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction times and exposure to high temperatures.[4][6] * Work under an inert atmosphere: Purge solvents with nitrogen and perform extractions under a nitrogen blanket. |
| Incomplete extraction. | * Optimize solvent choice: Ensure the extraction solvent (e.g., methanol (B129727), acetonitrile) is appropriate for your sample matrix.[4][11] * Increase extraction time/cycles: If using methods like sonication, ensure sufficient time for complete extraction. For solid-liquid extraction, multiple extraction cycles may be necessary. | |
| High variability in replicate sample measurements. | Inconsistent sample handling leading to variable degradation. | * Standardize protocols: Ensure all samples are handled identically, with consistent timing for each step of the preparation process. * Control temperature: Use ice baths to keep samples cool during processing steps like sonication or centrifugation.[12] |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | * Analyze a freshly prepared standard: Compare the chromatogram of your sample to that of a freshly prepared 4-EMP standard to identify potential degradation peaks. * Implement preventative measures: Follow the recommendations for preventing degradation (e.g., use of antioxidants, protection from light and air). |
Quantitative Data Summary
The stability of phenolic compounds like 4-EMP is influenced by various environmental factors. The following table summarizes the expected stability under different conditions, based on general knowledge of phenolic chemistry.
| Condition | Parameter | Expected Stability of 4-EMP | Recommendation |
| Temperature | Storage at Room Temperature (20-25°C) | Low to Moderate | Avoid prolonged storage at room temperature. |
| Refrigeration (2-8°C) | Good | Recommended for short to medium-term storage.[7][8] | |
| Freezing (-20°C or lower) | Excellent | Recommended for long-term storage. | |
| Light | Exposure to Ambient Light | Low | Protect samples from light at all times using amber vials or foil.[4] |
| Storage in the Dark | Excellent | Standard practice for storing light-sensitive compounds. | |
| Atmosphere | Exposure to Air (Oxygen) | Low | Minimize headspace in vials and consider purging with an inert gas. |
| Inert Atmosphere (Nitrogen/Argon) | Excellent | Recommended for highly sensitive samples or long-term storage. | |
| pH | Neutral (pH ~7) | Good | Maintain a neutral pH unless the experimental protocol requires otherwise. |
| Acidic (pH < 4) | Moderate to Good | Suppressing ionization can be beneficial for some extraction and chromatographic methods.[11] | |
| Alkaline (pH > 8) | Low | Alkaline conditions can promote the oxidation of phenols. |
Experimental Protocols
Protocol 1: Extraction of 4-EMP from a Liquid Matrix (e.g., Plasma)
This protocol is designed to minimize degradation during the extraction of 4-EMP from a biological fluid.
-
Sample Collection and Initial Handling:
-
Collect the sample and immediately place it on ice.
-
If not proceeding directly to extraction, store the sample at -80°C in a tightly sealed, amber tube.
-
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% (w/v) ascorbic acid.
-
Vortex the mixture for 30 seconds to precipitate proteins.[13]
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean, amber autosampler vial for analysis by HPLC or LC-MS.
-
-
Analysis:
-
Analyze the sample as soon as possible. If there is a delay, keep the autosampler tray cooled.
-
Protocol 2: Extraction of 4-EMP from a Solid Matrix (e.g., Tissue Homogenate)
This protocol uses ultrasound-assisted extraction to efficiently extract 4-EMP while minimizing thermal stress.
-
Sample Homogenization:
-
Homogenize the tissue sample in a suitable buffer on ice.
-
-
Extraction Solvent Preparation:
-
Prepare an extraction solvent of methanol with 0.1% (w/v) ascorbic acid. Purge the solvent with nitrogen gas for 10 minutes before use.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Add the extraction solvent to the tissue homogenate in a sealed tube. A typical ratio is 1:10 (sample weight:solvent volume).
-
Place the tube in an ultrasonic bath filled with cold water.
-
Sonicate for 15-30 minutes, monitoring the temperature to ensure it does not rise significantly.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber autosampler vial.
-
-
Analysis:
-
Proceed with chromatographic analysis.
-
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Workflow for minimizing 4-EMP degradation during sample preparation.
References
- 1. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 3. nbinno.com [nbinno.com]
- 4. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 2785-89-9 [chemicalbook.com]
- 8. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. eurofinsus.com [eurofinsus.com]
- 13. benchchem.com [benchchem.com]
Column selection for optimal separation of phenolic compounds including 4-ethylguaiacol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of phenolic compounds, with a specific focus on 4-ethylguaiacol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended HPLC columns for the separation of phenolic compounds like 4-ethylguaiacol?
A1: Reversed-phase columns are almost exclusively used for separating phenolic compounds.[1] The most common choices are C18 and Pentafluorophenyl (PFP) columns. C18 columns, such as the Waters Sunfire™ C18 or Agilent Poroshell 120 EC-C18, are a good starting point due to their hydrophobic nature.[2][3] For more complex separations or when C18 columns provide insufficient resolution, PFP columns are an excellent alternative as they offer different selectivity mechanisms.[4][5]
Q2: What is the fundamental difference in separation mechanisms between a C18 and a PFP column for phenolic compounds?
A2: The primary difference lies in their interaction mechanisms. C18 columns separate compounds mainly based on hydrophobicity.[6] PFP columns, on the other hand, offer multiple interaction modes, including hydrophobicity, pi-pi interactions, dipole-dipole interactions, and hydrogen bonding.[5][6] This alternative selectivity is particularly useful for separating aromatic compounds, isomers, and other molecules with similar hydrophobicity that may co-elute on a C18 column.[4][5]
Q3: What are the typical mobile phase compositions for analyzing phenolic compounds?
A3: A gradient mobile phase is typically used, consisting of a polar organic solvent and a weak acid.[7] Common mobile phases include mixtures of methanol (B129727) or acetonitrile (B52724) with water.[7] An acid, such as formic acid or acetic acid (often at a concentration of 0.1%), is usually added to the aqueous phase to suppress the ionization of phenolic hydroxyl groups and residual silanols on the column, which improves peak shape.[2][8]
Q4: Why is peak tailing a common issue when analyzing phenolic compounds, and how can it be minimized?
A4: Peak tailing for phenolic compounds is often caused by secondary interactions between the phenolic analytes and active sites on the stationary phase, most commonly residual silanol (B1196071) groups on silica-based columns.[8] Operating at a mobile phase pH close to the pKa of the analytes or the column's silanol groups can also lead to peak distortion.[8] To minimize tailing, consider using a modern, well-end-capped column, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa, and using a lower concentration of the sample to avoid column overload.[8][9]
Column Selection for Phenolic Compounds
Choosing the right column is the most effective way to improve the resolution of your separation.[4] Below is a comparison of commonly used columns for the analysis of phenolic compounds.
| Column Type | Primary Separation Mechanism | Best Suited For | Particle Sizes (Typical) |
| Standard C18 | Hydrophobic interactions | General-purpose separation of non-polar to moderately polar phenolic compounds. | 1.8 µm, 2.7 µm, 3.5 µm, 5 µm[2][10] |
| Polar-Modified C18 | Hydrophobic and polar interactions | Enhanced retention and separation of polar phenolic compounds.[11] | 2.6 µm, 5 µm[11] |
| Pentafluorophenyl (PFP) | π-π, dipole-dipole, hydrogen bonding, hydrophobic interactions | Separation of aromatic compounds, isomers, and analytes with similar hydrophobicity.[5][6] | 3 µm, 5 µm[4] |
Detailed Experimental Protocol: HPLC Analysis of 4-Ethylguaiacol
This protocol provides a starting point for the method development for the separation of 4-ethylguaiacol and other phenolic compounds in wine samples.[12][13]
-
Column: Waters Sunfire™ C18 (4.6 x 250 mm, 5 µm particle size)[3]
-
Mobile Phase A: Water with 0.1% Formic Acid[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-10% B
-
25-30 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[14]
-
Injection Volume: 10 µL
-
Sample Preparation: For wine samples, dilute 100 µL of filtered wine with 900 µL of deionized water.[12]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing Peaks)
-
Possible Cause 1: Secondary Silanol Interactions. Unwanted interactions between phenolic analytes and residual silanol groups on the column packing.[8]
-
Possible Cause 2: Mobile Phase pH Mismatch. The pH of the mobile phase is too close to the pKa of the phenolic analytes.[8]
-
Solution: Adjust the pH of the mobile phase to be at least two pH units below the pKa of your target analytes to ensure they are in a single, non-ionized state.[9]
-
-
Possible Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase.[8]
-
Solution: Dilute your sample and inject a smaller volume.
-
Problem: Poor Resolution Between Peaks
-
Possible Cause 1: Inappropriate Column Choice. The column does not provide enough selectivity for the compounds of interest.
-
Possible Cause 2: Mobile Phase Composition. The mobile phase may be too strong, causing compounds to elute too quickly and without adequate separation.
-
Solution: Optimize the gradient by making it shallower (i.e., increase the gradient time or decrease the rate of change of the organic solvent).
-
-
Possible Cause 3: Column Degradation. The column has aged and lost its efficiency.
-
Solution: Replace the column with a new one of the same type.
-
Problem: Retention Time Drift
-
Possible Cause 1: Inadequate Column Equilibration. The column has not been properly equilibrated with the initial mobile phase conditions before injection.[15]
-
Solution: Increase the column equilibration time between runs to at least 10 column volumes.
-
-
Possible Cause 2: Fluctuating Column Temperature. Variations in ambient temperature can affect retention times.[15]
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause 3: Mobile Phase Composition Change. The mobile phase composition is not consistent.[15]
-
Solution: Prepare fresh mobile phase daily and ensure the components are thoroughly mixed and degassed.
-
Visualizations
Caption: Workflow for selecting an optimal HPLC column.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. ftb.com.hr [ftb.com.hr]
- 4. mac-mod.com [mac-mod.com]
- 5. fortis-technologies.com [fortis-technologies.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. Extraction and Separation of Phenolic Antioxidants | Phenomenex [phenomenex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.9. Targeted HPLC-MS/MS Phenolic Compounds Profiling [bio-protocol.org]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Analysis of 4-Ethyl-2-methoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-2-methoxyphenol.
Troubleshooting Calibration Curve Issues
Analysts may encounter several common issues when generating calibration curves for the quantification of this compound. This section provides a guide to identifying and resolving these problems.
FAQs
Q1: My calibration curve for this compound is non-linear at high concentrations. What could be the cause and how can I fix it?
A1: Non-linearity at high concentrations, often appearing as curve flattening, is typically due to detector saturation or ion source saturation in mass spectrometry.
-
Detector Saturation: This occurs when the analyte concentration is too high for the detector to provide a proportional response.
-
Ion Source Saturation (for LC-MS/MS or GC-MS): The ion source may become saturated at high analyte concentrations, leading to a non-proportional response.
-
Solution: Optimize the ionization source parameters, such as spray voltage, gas flows, and temperature, to enhance ionization efficiency and minimize saturation.[1]
-
Q2: My calibration curve shows poor linearity at the lower concentration end. What should I do?
A2: Deviation from linearity at low concentrations can be caused by analyte adsorption or matrix interference.
-
Analyte Adsorption: Active sites in the chromatographic system (e.g., column, injector liner) can adsorb the analyte, especially at low concentrations.
-
Solution: To passivate active sites, consider increasing the concentration of the internal standard.
-
-
Matrix Interference: Components in the sample matrix can interfere with the analyte signal.
Q3: What are acceptable linearity (R²) values for a this compound calibration curve?
A3: For most applications, a coefficient of determination (R²) value of ≥ 0.995 is considered acceptable for a linear calibration curve. However, specific regulatory guidelines may have different requirements. For highly sensitive methods, R² values of ≥ 0.998 or ≥ 0.999 are often achievable.
Q4: Can I use a non-linear calibration curve for quantification?
A4: While a linear curve is generally preferred for its simplicity, a non-linear curve can be acceptable if it is reproducible and the chosen regression model accurately describes the relationship between concentration and response.[1] It is essential to validate the non-linear model to ensure accurate quantification.[1] Always consult relevant regulatory guidelines for specific requirements.[1]
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of this compound and related compounds using different analytical techniques.
| Validation Parameter | HPLC-DAD | HPLC-Fluorescence | GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 10 µg/L | 1 µg/L (for 4-EP), 10 µg/L (for 4-EG) | ~2 µg/L |
| Limit of Quantification (LOQ) | 50 µg/L | 5 µg/L (for 4-EP), 50 µg/L (for 4-EG) | ~5 µg/L |
| Accuracy (% Recovery) | 95 - 104% | 95 - 104% | 98 - 102% |
| Precision (%RSD) | < 3% | < 3% | Repeatability ~10% |
Data for HPLC-DAD and HPLC-Fluorescence are based on the analysis of 4-ethylphenol (B45693) (4-EP) and 4-ethylguaiacol (4-EG). Data for GC-MS is based on the analysis of 4-ethylphenol.
Experimental Protocols
Protocol: Preparation of Calibration Curve for this compound by HPLC
This protocol outlines the steps for preparing a calibration curve for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
-
Preparation of Intermediate Standard Solution:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute with the solvent to obtain an intermediate standard solution of 100 µg/mL.
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the intermediate standard solution to prepare a series of working standard solutions with concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL. A minimum of five concentration levels is recommended for establishing linearity.
-
-
Instrumental Analysis:
-
Set up the HPLC system with an appropriate column (e.g., C18 reversed-phase) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Inject the working standard solutions in triplicate, starting from the lowest concentration.
-
Record the peak area or peak height response for each concentration.
-
-
Calibration Curve Construction:
-
Plot a graph of the mean response (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Diagrams
Caption: A flowchart for troubleshooting calibration curve linearity issues.
Caption: A step-by-step workflow for preparing a calibration curve.
References
Reducing background noise in mass spectrometry for 4-ethylguaiacol detection
Welcome to the Technical Support Center for the analysis of 4-ethylguaiacol using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing background noise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in the mass spectrometry analysis of 4-ethylguaiacol?
High background noise in the analysis of 4-ethylguaiacol can originate from several sources, significantly impacting the sensitivity and accuracy of your results. The most common culprits include:
-
Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, releasing siloxane compounds that create a rising baseline and characteristic ions (e.g., m/z 207, 281).[1][2]
-
Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas (e.g., helium, hydrogen) can lead to a noisy baseline and accelerate column degradation.[1]
-
Injector Port Contamination: Residues from previous injections, degraded septa, or contaminated liners can slowly bleed into the system, contributing to background noise.[1][2] It is recommended to use low-bleed septa to minimize this.[1][2]
-
Sample Matrix Effects: Complex sample matrices can introduce a multitude of interfering compounds that co-elute with 4-ethylguaiacol, increasing the background signal.[1]
-
System Contamination: Leaks in the system, contaminated transfer lines, or a dirty ion source can all contribute to elevated background noise.[1]
Q2: How can I differentiate between column bleed and other sources of a high baseline?
A high and rising baseline is often indicative of column bleed, especially when it is more pronounced at higher temperatures.[1] To confirm, examine the mass spectrum of the baseline; the presence of characteristic siloxane ions (e.g., m/z 207, 281, 355) is a strong indicator of column bleed.[2] If the baseline is consistently high and noisy even at low temperatures, and the characteristic bleed ions are absent, the source is more likely to be a contaminated carrier gas, a system leak, or a dirty ion source.
Q3: What are the best sample preparation techniques to minimize matrix effects for 4-ethylguaiacol analysis?
To reduce interference from complex sample matrices, several sample preparation techniques can be employed:
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples and concentrating the analyte. It involves passing the sample through a solid sorbent that retains either the analyte or the interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE is a robust technique for separating 4-ethylguaiacol from interfering substances based on their differential solubility in two immiscible liquid phases.[3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.
The choice of technique will depend on the specific sample matrix and the required level of cleanup.
Troubleshooting Guides
Guide 1: Troubleshooting a High and Rising Baseline
A high and rising baseline is a common issue, often attributable to GC column bleed. Follow these steps to diagnose and resolve the problem:
-
Condition the Column: Ensure your GC column is properly conditioned according to the manufacturer's instructions. This involves heating the column to a specific temperature for a period to remove any residual manufacturing impurities and stabilize the stationary phase.[1]
-
Check for Leaks and Contaminants in the Carrier Gas: Use an electronic leak detector to check for leaks in the gas lines. Ensure that high-capacity oxygen and hydrocarbon traps are installed in the carrier gas line and are not exhausted.[1]
-
Use a Low-Bleed Column: For sensitive analyses, consider using a GC column specifically designed for low bleed (often designated with "-MS").[1]
-
Optimize GC Oven Temperature: If possible, adjust your temperature program to avoid unnecessarily high final temperatures that can accelerate column bleed.[1]
Guide 2: Addressing a Noisy Baseline with Extraneous Peaks
A noisy baseline with numerous extraneous peaks often points to contamination in the injection port or the sample itself.
-
Injector Maintenance:
-
Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly.[1]
-
Clean or Replace the Liner: The injector liner can accumulate non-volatile residues. Clean it or replace it with a new, deactivated liner.[1]
-
Clean the Injection Port: For severe contamination, a thorough cleaning of the injection port may be necessary. A method involving flushing the port with high volumes of hot carrier gas has been shown to reduce background by over 99%.[1]
-
-
Sample Cleanup:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to remove matrix components that may be causing interference.
-
Filtration: Ensure your samples are free of particulate matter by filtering them through a 0.22 µm filter before injection.[1]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 4-Ethylguaiacol in a Complex Matrix
This protocol provides a general guideline for SPE cleanup. Optimization may be required for specific sample types.
-
Cartridge Conditioning:
-
Wash the SPE cartridge (e.g., C18) sequentially with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load 10 mL of the sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the 4-ethylguaiacol from the cartridge with 5 mL of a strong solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for analysis.
-
Data Presentation
The following tables illustrate the expected improvement in signal-to-noise (S/N) ratio for 4-ethylguaiacol after implementing various noise reduction strategies.
Table 1: Impact of Injector Maintenance on S/N Ratio
| Condition | Background Noise (counts) | Signal Intensity (counts) | S/N Ratio |
| Before Maintenance | 5,000 | 50,000 | 10 |
| After Replacing Septum & Liner | 1,000 | 50,000 | 50 |
Table 2: Effect of Sample Cleanup on S/N Ratio
| Sample Preparation | Background Noise (counts) | Signal Intensity (counts) | S/N Ratio |
| Direct Injection | 10,000 | 60,000 | 6 |
| After SPE Cleanup | 1,500 | 55,000 | 37 |
Table 3: Influence of GC Column Type on Baseline Noise
| GC Column | Baseline Noise at 250°C (counts) |
| Standard Column | 8,000 |
| Low-Bleed MS Column | 1,200 |
References
Technical Support Center: Synthesis of 4-Ethyl-2-methoxyphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 4-Ethyl-2-methoxyphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient methods for synthesizing this compound?
A1: Several efficient methods for the synthesis of this compound (also known as 4-ethylguaiacol) have been developed. The most prominent include:
-
Friedel-Crafts Ethylation of Guaiacol (B22219): This classic electrophilic aromatic substitution reaction involves the ethylation of guaiacol using an ethylating agent in the presence of a Lewis acid catalyst. While straightforward, it is prone to side reactions like polyalkylation.[1][2][3]
-
Chemo-enzymatic Synthesis from Ferulic Acid: This two-step process is noted for its high selectivity and yield. It involves the enzymatic decarboxylation of ferulic acid to 4-vinylguaiacol, followed by catalytic hydrogenation to the final product.[4]
-
Microreactor Synthesis from Catechol and Diethyl Carbonate: This modern approach offers enhanced control over reaction conditions, leading to higher efficiency and a reduced environmental footprint.[5]
Q2: How can I minimize the formation of polyalkylation byproducts during Friedel-Crafts ethylation?
A2: Polyalkylation is a common issue in Friedel-Crafts reactions because the initial product is more reactive than the starting material.[1][2][6] To minimize this:
-
Use a large excess of the aromatic substrate (guaiacol): This statistically favors the ethylation of the starting material over the product.[1]
-
Control Reaction Conditions: Lowering the reaction temperature and using a milder Lewis acid catalyst can help reduce the rate of subsequent alkylations.[1]
-
Consider Friedel-Crafts Acylation followed by Reduction: Acylation introduces a deactivating acyl group, preventing further substitution. The resulting ketone can then be reduced to the desired ethyl group.[1][6]
Q3: What are the critical parameters to control in the microreactor synthesis of this compound?
A3: The efficiency of the microreactor synthesis is highly dependent on the precise control of several key parameters:
-
Flow Rate of Reactants: The flow rates of the catechol solution, diethyl carbonate, and catalyst solution must be carefully controlled to maintain the desired stoichiometric ratios in the reaction zone.[5]
-
Reaction Temperature: The temperature within the microreactor directly influences the reaction rate and selectivity.[5]
-
Residence Time: The time the reactants spend in the microreactor is a critical parameter that affects conversion and yield.[5]
Q4: How can I achieve high purity of this compound?
A4: Achieving high purity, especially for pharmaceutical applications, is crucial. A novel and highly effective method involves the complexation of this compound with calcium ions (Ca²⁺). This method can achieve a purity of up to 99.60%.[7][8] The process involves forming a complex with Ca(OH)₂, followed by filtration and subsequent decomposition of the complex to release the purified product.[7][8] Traditional methods like distillation can also be used, but may not achieve the same level of purity.[4]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Ethylation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] Extend the reaction time or slightly increase the temperature if starting material is still present. | The reaction goes to completion, maximizing the conversion of guaiacol. |
| Catalyst Inactivity | Use a freshly opened or properly stored Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure anhydrous conditions as moisture can deactivate the catalyst. | The catalyst effectively promotes the ethylation reaction, leading to a higher yield. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Too low a temperature will result in a slow reaction rate, while too high a temperature can lead to increased side product formation. | An optimal balance between reaction rate and selectivity is achieved, improving the yield of the desired product. |
| Product Loss During Work-up | Ensure efficient extraction of the product from the aqueous phase. Minimize losses during solvent removal by using a rotary evaporator under controlled conditions. | Recovery of the synthesized product is maximized. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Troubleshooting/Purification Step |
| Polyethylated Guaiacol | Gas Chromatography-Mass Spectrometry (GC-MS) analysis will show peaks with higher molecular weights corresponding to the addition of multiple ethyl groups.[10] | Optimize the reaction to minimize polyalkylation (see FAQ 2). Purify the crude product using fractional distillation under reduced pressure or column chromatography. |
| Isomeric Byproducts (e.g., 3-Ethyl-2-methoxyphenol) | GC-MS analysis can distinguish between isomers based on their fragmentation patterns and retention times.[11] | The formation of isomers is often catalyst and temperature-dependent. Modifying the catalyst or reaction conditions may improve regioselectivity. Careful fractional distillation can help in separating isomers. |
| Unreacted Guaiacol | TLC or GC analysis will show a spot/peak corresponding to the starting material. | Ensure the reaction goes to completion. Unreacted guaiacol can be removed during work-up by washing the organic layer with a dilute aqueous base. |
| Solvent Residues | GC-MS analysis can detect residual solvents from the reaction or purification steps. | Ensure the final product is thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Friedel-Crafts Ethylation of Guaiacol
This protocol is adapted from a similar synthesis of 2-Ethyl-6-methylphenol.[12]
Materials:
-
Guaiacol
-
Ethanol (B145695) (anhydrous)
-
Solid acid catalyst (e.g., H-Beta zeolite)
-
Toluene (B28343) (anhydrous)
-
1 M Sodium Hydroxide (B78521) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite catalyst by heating at 400-500°C for 4 hours under a stream of dry nitrogen. Cool to room temperature in a desiccator.
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and thermocouple, add the activated catalyst and anhydrous toluene under a nitrogen atmosphere.
-
Reaction Execution: Heat the mixture to 180°C with stirring. Once the temperature is stable, add a solution of guaiacol in anhydrous toluene dropwise from the dropping funnel. After the guaiacol addition, add anhydrous ethanol dropwise over 1-2 hours.
-
Reaction Monitoring: Maintain the reaction at 180°C for 8-12 hours. Monitor the progress by taking small aliquots and analyzing them by GC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to recover the catalyst.
-
Wash the filtrate with 1 M sodium hydroxide solution to remove unreacted guaiacol.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Filter and remove the toluene using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Protocol 2: High-Purity Purification of this compound via Calcium Complexation
This protocol is based on the method described by Yang et al.[7][8]
Materials:
-
Crude this compound (EMP)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized water
-
Ethanol (absolute)
Procedure:
-
Complex Formation:
-
Prepare a saturated solution of Ca(OH)₂ in deionized water in a three-necked flask with magnetic stirring.
-
Slowly add the crude EMP to the Ca(OH)₂ solution at a rate of approximately 0.8 mmol/min using a peristaltic pump.
-
A white flocculent precipitate of the EMP-calcium complex will form.
-
-
Isolation of the Complex:
-
After the addition is complete, collect the solid precipitate by vacuum filtration.
-
Wash the solid three times with deionized water and then three times with absolute ethanol.
-
Dry the solid complex in a vacuum oven at 60°C.
-
-
Decomposition and Product Recovery:
-
Place the dried complex in a tube furnace under a nitrogen purge (200 mL/min).
-
Heat the furnace to 200°C at a rate of 8°C/min.
-
The purified EMP will be released as a gas and can be collected by a cooling trap at -10°C.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Materials | Typical Yield | Reported Purity | Key Advantages | Potential Challenges |
| Friedel-Crafts Ethylation | Guaiacol, Ethanol/Ethyl Halide | Moderate to Good | Variable | Readily available starting materials, straightforward procedure. | Polyalkylation, isomer formation, harsh reaction conditions.[1][2][3] |
| Chemo-enzymatic Synthesis | Ferulic Acid | ~70% | ~95% | High selectivity, mild reaction conditions, environmentally friendly.[4] | Requires specific enzymes, multi-step process. |
| Microreactor Synthesis | Catechol, Diethyl Carbonate | High | >98% | Excellent control over reaction parameters, high efficiency, scalability.[5] | Requires specialized microreactor setup. |
Table 2: Effect of Decomposition Temperature on Purity in the Calcium Complexation Method
| Decomposition Temperature (°C) | Purity of this compound (%) |
| 170 | 98.02 |
| 180 | 98.73 |
| 190 | 98.30 |
| 200 | 97.58 |
| 400 | 77.57 |
Data adapted from Yang et al.[7]
Visualizations
Caption: Alternative synthesis pathways for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Interrelationship of key parameters affecting synthesis efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Research|High-Purity [benchchem.com]
- 5. CN107814691B - Method for synthesizing ethylguaiacol - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Development of a New Route for Separating and Purifying this compound Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 4-ethyl-2-methoxyphenyl-icosanoate | Imperial College London [data.hpc.imperial.ac.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 4-Ethyl-2-methoxyphenol Purity Assessment and Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-2-methoxyphenol.
Frequently Asked Questions (FAQs)
1. What are the common analytical techniques for determining the purity of this compound?
The primary analytical techniques for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] HPLC is versatile for non-volatile compounds, while GC-MS offers high sensitivity for volatile and semi-volatile compounds.[1] qNMR is a primary ratio method that allows for direct quantification without a specific reference standard of the analyte.[1]
2. What are the potential impurities in this compound?
Potential impurities can originate from the synthesis process or degradation. Common impurities may include:
-
Starting materials and byproducts: Depending on the synthesis route, impurities could include catechol, diethyl carbonate, or ferulic acid.[2] Phenol and ethanol (B145695) have also been identified as potential impurities.[3][4]
-
Isomers: Ortho, meta, and para isomers of this compound may be present.[5]
-
Degradation products: Oxidative degradation products can form upon exposure to air and light.
3. What is a suitable HPLC method for the analysis of this compound?
A reverse-phase HPLC method using a C18 column is a common approach.[2][6] The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid or formic acid for better peak shape.[6] UV detection at 280 nm is suitable for this compound.[2]
4. When should I use GC-MS for this compound analysis?
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities.[1] It is also a valuable tool for the characterization of unknown impurities due to its mass spectral library matching capabilities.[3] For polar analytes like phenols, derivatization may be necessary to improve volatility and chromatographic performance.[1][5]
5. How can I quantify this compound without a certified reference standard?
Quantitative Nuclear Magnetic Resonance (qNMR) is the method of choice for this purpose.[1] By using a certified internal standard with a known purity, the purity of the this compound sample can be directly determined without needing a specific reference standard of the analyte itself.[1]
Troubleshooting Guides
HPLC Troubleshooting
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Solution: For phenolic compounds, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.
-
-
Possible Cause 3: Column Contamination or Degradation.
-
Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.[7]
-
Issue: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in Pump Pressure.
-
Possible Cause 2: Changes in Mobile Phase Composition.
-
Solution: Ensure the mobile phase is well-mixed and that there is enough of each solvent for the entire run sequence.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Use a column oven to maintain a constant temperature.
-
DOT Script for HPLC Troubleshooting Workflow
Caption: HPLC Troubleshooting Flowchart.
GC-MS Troubleshooting
Issue: No Peak or Very Small Peak
-
Possible Cause 1: Injector Problem.
-
Solution: Check the syringe for blockage and ensure the injector temperature is appropriate for the analyte's volatility. The injector temperature for GC-FID analysis of this compound has been reported as 523 K.[3]
-
-
Possible Cause 2: Improper Derivatization.
-
Solution: If using derivatization, ensure the reaction has gone to completion. Optimize the reaction time and temperature.
-
-
Possible Cause 3: Column Bleed.
-
Solution: Condition the column according to the manufacturer's instructions. High column bleed can obscure analyte peaks.
-
Issue: Tailing Peaks
-
Possible Cause 1: Active Sites in the System.
-
Solution: Use a deactivated liner and column. For phenols, derivatization can reduce interactions with active sites.
-
-
Possible Cause 2: Column Contamination.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a general guideline for the purity assessment of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in the mobile phase or a suitable solvent like methanol (B129727) or acetonitrile.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for impurity profiling.
-
Column: A capillary column coated with a mid-polar phase (e.g., PEG, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).[3]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C (523 K).[3]
-
Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.[3]
-
Mass Spectrometer: Scan range of m/z 40-400.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
(Optional) Derivatization: For improved peak shape and volatility, derivatize with an agent like BSTFA.[5]
-
DOT Script for Analytical Workflow
Caption: General Analytical Workflow.
Quantitative Data Summary
Table 1: Typical Performance Characteristics of Analytical Methods for Phenolic Compounds [1]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
Table 2: Purity of this compound with Different Initial Impurities Using a Calcium Ion Complexation Purification Method [3][4]
| Initial Purity | Impurity Added | Final Purity |
| 80-98% | Phenol | 99.62 - 99.77% |
| 80-98% | Phenol and Ethanol | 99.57 - 99.68% |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound for Research|High-Purity [benchchem.com]
- 3. Development of a New Route for Separating and Purifying this compound Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of 4-Ethyl-2-methoxyphenol and 4-Ethylphenol in Wine Spoilage
An objective guide for researchers and drug development professionals on the impact and characteristics of two key markers of Brettanomyces spoilage in wine.
This guide provides a detailed comparison of 4-ethyl-2-methoxyphenol (B121337) (4-EG) and 4-ethylphenol (B45693) (4-EP), the two primary volatile phenols responsible for the "Brett" character in wine, a significant indicator of spoilage by Brettanomyces yeast. Understanding the distinct roles and sensory impacts of these compounds is crucial for quality control and the development of mitigation strategies in the winemaking industry.
Sensory Profile and Impact
4-EP and 4-EG are notorious for their potent and often unpleasant aromatic contributions to wine. However, their sensory descriptors are distinctly different. 4-EP is primarily associated with medicinal, barnyard, and adhesive bandage-like aromas, while 4-EG imparts spicy, smoky, and clove-like notes. The overall perception of "Brett" character in a wine is a complex interplay between the absolute concentrations of both compounds and their relative ratio.[1]
The presence of these compounds can drastically diminish the desirable fruity and floral notes in a wine, leading to a metallic aftertaste and a general perception of poor quality.[2] Consumer preference for wines is significantly reduced even at moderate concentrations of these compounds.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for 4-EP and 4-EG, providing a comparative overview of their sensory thresholds and typical concentrations found in wine.
Table 1: Sensory Perception Thresholds
| Compound | Sensory Threshold (in µg/L) | Wine Matrix / Study Notes | Reference |
| 4-Ethylphenol (4-EP) | 300 - 600 | General threshold, varies with taster and wine matrix. | [1] |
| 605 | In French Cabernet Sauvignon. | [2][4] | |
| 368 | In Australian Cabernet Sauvignon. | [2] | |
| 425 | In 'green' style Cabernet Sauvignon, indicating masking effect. | [4] | |
| 569 | In heavily oaked Cabernet Sauvignon, indicating masking effect. | [4] | |
| 369 | In the presence of 37 µg/L of 4-EG (9:1 ratio), showing a synergistic effect. | [2] | |
| 245 - 968 | Proposed lower and upper thresholds for classifying "non-Brett" and "Brett character" wines, respectively. | [5] | |
| This compound (4-EG) | ~50 | General threshold, lower than 4-EP. | [1] |
| 110 | In French Bordeaux Cabernet Sauvignon. | [2] | |
| 158 | In Australian Cabernet Sauvignon. | [2] |
Table 2: Typical Concentrations and Ratios in Red Wine
| Parameter | Value | Notes | Reference |
| 4-EP Concentration Range | 2 - 2660 µg/L | In a study of 61 commercial Australian red wines. | [6][7] |
| 4-EG Concentration Range | 1 - 437 µg/L | In the same study of Australian red wines. | [6][7] |
| Mean 4-EP Concentration | 795 µg/L | In the same study of Australian red wines. | [6][7] |
| Mean 4-EG Concentration | 99 µg/L | In the same study of Australian red wines. | [6][7] |
| Typical 4-EP:4-EG Ratio | ~8:1 | A commonly cited average ratio. | [1][8] |
| Observed 4-EP:4-EG Ratio Range | 3:1 to 22:1 | In an analysis of 300 red wines. | [1] |
| 3:1 to 41:1 | In an analysis of 280 red wines. |
Formation Pathway
Both 4-EP and 4-EG are metabolic byproducts of the yeast genus Brettanomyces (also known as Dekkera).[8] They are not naturally present in grapes but are formed from hydroxycinnamic acid precursors, which are found in grape skins and pulp.[2] The formation involves a two-step enzymatic process. First, a cinnamate (B1238496) decarboxylase enzyme converts the precursor acids to their corresponding vinylphenols. In the second and defining step, a vinylphenol reductase, an enzyme unique to Brettanomyces, reduces the vinylphenols to ethylphenols.[9]
Caption: Enzymatic conversion of hydroxycinnamic acids to volatile phenols by Brettanomyces.
Experimental Protocols
Accurate quantification of 4-EP and 4-EG is essential for monitoring wine quality. The most common analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Protocol: Quantification of 4-EP and 4-EG by GC-MS with Solid Phase Microextraction (SPME)
This protocol is a generalized summary based on common practices.[1][10][11]
-
Sample Preparation:
-
Pipette a 10 mL aliquot of the wine sample into a 20 mL headspace vial.
-
Add a known concentration of a deuterated internal standard (e.g., d4-4-ethylphenol) to each sample for accurate quantification.[6]
-
To enhance the volatility of the analytes, add 2g of sodium chloride (NaCl) to the vial.
-
Seal the vial with a magnetic crimp cap.
-
-
SPME Extraction:
-
Place the vial in a heated agitator (e.g., at 50°C for 25 minutes).
-
Expose a SPME fiber (e.g., CAR/DVB/PDMS) to the headspace of the vial to adsorb the volatile phenols.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the compounds on a suitable capillary column (e.g., DB-heavy-wax).
-
Detect and quantify the target compounds using a mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[10][11]
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of 4-EP and 4-EG of known concentrations.
-
Calculate the concentration of 4-EP and 4-EG in the wine samples by comparing their peak areas to that of the internal standard and the calibration curve.
-
Caption: A simplified workflow for the quantification of 4-EP and 4-EG in wine.
Conclusion
4-Ethylphenol and this compound are critical indicators of wine spoilage by Brettanomyces. While both contribute to the undesirable "Brett" character, they possess distinct sensory profiles, with 4-EP being more associated with medicinal and barnyard notes and 4-EG with spicy and smoky aromas. The sensory impact on a wine is dependent on the absolute concentrations of both compounds, their relative ratio, and the wine matrix itself. Accurate monitoring of these volatile phenols through analytical techniques such as GC-MS is paramount for winemakers to ensure the quality and consumer acceptance of their products. Further research into the synergistic and masking effects of other wine components will continue to refine our understanding of these complex spoilage compounds.
References
- 1. ETS Labs [etslabs.com]
- 2. awri.com.au [awri.com.au]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. awri.com.au [awri.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ETS Labs [etslabs.com]
- 9. Removal of 4-Ethylphenol and 4-Ethylguaiacol with Polyaniline-Based Compounds in Wine-Like Model Solutions and Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Aromatic Signatures in Smoked Foods: A Comparative Analysis of Guaiacol and 4-Ethylguaiacol
A deep dive into the chemical nuances that define the smoky flavors we savor, this guide offers a comparative analysis of two key aromatic compounds, guaiacol (B22219) and 4-ethylguaiacol, prevalent in smoked food products. This document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data to elucidate the distinct roles these molecules play in the sensory profiles of smoked foods.
Guaiacol and 4-ethylguaiacol are phenolic compounds that are instrumental in creating the characteristic smoky aroma and taste in a variety of foods. Both are primarily derived from the thermal degradation of lignin (B12514952), a complex polymer found in wood, during the smoking process. While often found together, their relative concentrations and individual sensory properties contribute to a wide spectrum of smoky flavors, from sweet and spicy to medicinal and pungent. Understanding the comparative impact of these two compounds is crucial for quality control, product development, and sensory analysis in the food industry.
Quantitative Comparison of Guaiacol and 4-Ethylguaiacol in Smoked Foods
The concentrations of guaiacol and 4-ethylguaiacol can vary significantly depending on the type of wood used for smoking, the smoking process, and the food matrix itself. The following table summarizes the quantitative data from various studies on their presence in different smoked food products.
| Food Product | Guaiacol Concentration (μg/kg) | 4-Ethylguaiacol Concentration (μg/kg) | Reference |
| Smoked Herring Fillets | 1,200 - 3,500 | 50 - 200 | [1] |
| Smoked Chicken | 1,220 | 7.31 | [2] |
| Smoke-cured Pork Leg | Lower than smoked cooked loin | Lower than smoked cooked loin | [3] |
| Smoke-tainted Wine | 33.6 | Not specified | [3] |
Sensory Profile and Odor Thresholds
Guaiacol is typically associated with a smoky, woody, and sometimes medicinal aroma.[4][5] In contrast, 4-ethylguaiacol often imparts spicy, clove-like, and smoky notes.[6][7] The perceived aroma of a smoked product is a complex interplay of these and other volatile compounds. The odor threshold, the lowest concentration at which a substance can be detected by the human nose, is a critical factor in their sensory impact.
| Compound | Odor Threshold in Air (ng/L) | Sensory Descriptors | Reference |
| Guaiacol | 0.00018 - 111 | Smoky, woody, medicinal | [8][9] |
| 4-Ethylguaiacol | Not specified in air, but described as having a low threshold | Spicy, clove-like, smoky | [6][9] |
Experimental Protocols
The analysis of guaiacol and 4-ethylguaiacol in smoked foods is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and quantification of volatile and semi-volatile organic compounds from a sample's headspace.
Protocol: Determination of Guaiacol and 4-Ethylguaiacol in Smoked Meat by HS-SPME-GC-MS
1. Sample Preparation:
-
A representative sample of the smoked meat (e.g., 5 grams) is minced and placed into a 20 mL headspace vial.
-
An internal standard (e.g., deuterated guaiacol or a compound with similar chemical properties not present in the sample) is added to the vial for accurate quantification.
-
To enhance the release of volatile compounds, a salt solution (e.g., saturated NaCl) can be added to the vial.[10]
2. HS-SPME Extraction:
-
The vial is sealed with a PTFE/silicone septum and placed in a heating block or water bath.
-
The sample is equilibrated at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to allow volatile compounds to partition into the headspace.[11]
-
An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.[11]
3. GC-MS Analysis:
-
The SPME fiber is then retracted and immediately inserted into the heated injection port of the gas chromatograph.
-
The adsorbed compounds are thermally desorbed from the fiber and transferred to the GC column.
-
The compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is used to identify and quantify the individual compounds, including guaiacol and 4-ethylguaiacol, by comparing the obtained mass spectra with a reference library.
Formation Pathways of Guaiacol and 4-Ethylguaiacol
The thermal degradation of lignin during the smoking process is a complex series of chemical reactions. Guaiacol and 4-ethylguaiacol are primarily formed from the pyrolysis of coniferyl and sinapyl alcohol, which are the main monomeric units of lignin in softwood and hardwood, respectively.
Caption: Simplified pathway of guaiacol and 4-ethylguaiacol formation from lignin pyrolysis.
Conclusion
The distinct sensory profiles of guaiacol and 4-ethylguaiacol, coupled with their varying concentrations in different smoked foods, highlight their importance in defining the final flavor of these products. While guaiacol often provides the foundational smoky character, 4-ethylguaiacol can add layers of spicy and sweet complexity. The quantitative analysis of these compounds, through robust methods like HS-SPME-GC-MS, is essential for food scientists and researchers to understand and control the intricate flavors developed during the smoking process. Further research into the precise formation pathways and the synergistic effects of these and other volatile compounds will continue to advance the science of smoked food production and flavor chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [rex.libraries.wsu.edu]
- 7. 4-ethyl guaiacol, 2785-89-9 [thegoodscentscompany.com]
- 8. openlib.tugraz.at [openlib.tugraz.at]
- 9. Influence of the chemical structure on the odor qualities and odor thresholds of guaiacol-derived odorants, Part 1: Alkylated, alkenylated and methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 11. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for 4-Ethyl-2-methoxyphenol
For researchers, scientists, and drug development professionals, the precise and efficient quantification of 4-Ethyl-2-methoxyphenol (4-EP), a key compound influencing the flavor and potential bioactivity of various products, is of paramount importance. This guide provides a comprehensive comparison of a newly developed analytical method against established alternatives, supported by experimental data.
The "Rapid Greener Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)" method is presented as a novel approach, emphasizing reduced environmental impact and enhanced throughput. This method is compared with conventional techniques, namely Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Comparative Analysis of Analytical Methods
The performance of the new UPLC-MS/MS method was validated and compared with existing methods for the analysis of this compound. The key validation parameters are summarized in the tables below.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Rapid Greener UPLC-MS/MS (New Method) | HS-SPME-GC-MS (Existing Method 1) | HPLC-DAD (Existing Method 2) |
| Linearity Range (µg/L) | 0.1 - 500 | 40 - 400[1][2] | 10 - 5000[3][4] |
| Correlation Coefficient (R²) | >0.999 | >0.99 | >0.99 |
| Limit of Detection (LOD) (µg/L) | 0.05 | 1[1][2] | 10[3][4] |
| Limit of Quantification (LOQ) (µg/L) | 0.15 | 5[1][2] | 50[3][4] |
| Precision (RSD%) | < 5% | ~10%[1][2] | < 10% |
| Recovery (%) | 95 - 105% | Not specified | Not specified |
| Analysis Time per Sample | ~5 minutes | ~30 minutes | ~20 minutes |
| Solvent Consumption | Low | Very Low (solventless extraction) | High |
| Sample Preparation Complexity | Simple Dilution | Moderate | Simple Filtration/Dilution |
Table 2: Comparison of Sample Preparation and Instrumentation
| Feature | Rapid Greener UPLC-MS/MS (New Method) | HS-SPME-GC-MS (Existing Method 1) | HPLC-DAD (Existing Method 2) |
| Sample Preparation | "Dilute-and-shoot" | Headspace Solid-Phase Microextraction | Filtration and direct injection |
| Instrumentation | UPLC system coupled to a tandem mass spectrometer | GC system with a mass spectrometer and SPME autosampler | HPLC system with a Diode Array Detector |
| Principle | Liquid chromatography separation followed by mass-based detection and quantification | Volatile compound extraction onto a fiber, followed by thermal desorption and GC-MS analysis | Liquid chromatography separation with UV-Vis absorbance detection |
| Environmental Impact | Reduced solvent usage, "greener" approach | Minimal solvent use, but requires disposable fibers | High consumption of organic solvents |
Experimental Protocols
Detailed methodologies for the novel "Rapid Greener UPLC-MS/MS" method and the established "HS-SPME-GC-MS" method are provided below.
Method 1: Rapid Greener UPLC-MS/MS (New Method)
This method is designed for high-throughput and environmentally friendly analysis of this compound.
1. Sample Preparation:
-
For liquid samples (e.g., beverages, liquid formulations), dilute 100 µL of the sample with 900 µL of methanol.
-
For solid samples, perform an ultrasound-assisted extraction with a minimal amount of methanol, followed by centrifugation and dilution of the supernatant.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an internal standard (e.g., deuterated 4-EP).
3. Calibration and Quantification:
-
Prepare a series of calibration standards in the appropriate matrix.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Method 2: HS-SPME-GC-MS (Existing Method)
This is a well-established method for the analysis of volatile phenols in complex matrices like wine.[1][2]
1. Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a saturated solution of NaCl to enhance the release of volatile compounds.
-
Spike with an internal standard if required.
2. HS-SPME Conditions:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation Temperature: 60°C.
-
Incubation Time: 15 minutes.
-
Extraction Time: 30 minutes.
3. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Injector: Splitless mode, 250°C.
-
Desorption Time: 5 minutes.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Mass selective detector operating in scan or Selected Ion Monitoring (SIM) mode.
Visualizations
The following diagrams illustrate the workflows of the analytical methods described.
Caption: Workflow for the Rapid Greener UPLC-MS/MS method.
Caption: Workflow for the HS-SPME-GC-MS method.
Caption: Logical relationship for analytical method development.
References
Inter-laboratory comparison of 4-ethylguaiacol measurement
An Inter-laboratory Comparison for the Measurement of 4-Ethylguaiacol in Wine is crucial for ensuring analytical proficiency and data comparability across different research and quality control facilities. This guide provides a comprehensive overview of such a comparison, including detailed experimental protocols, a summary of comparative data, and a visualization of the experimental workflow. This information is intended for researchers, scientists, and professionals in the drug development and food and beverage industries who are involved in the analysis of volatile phenols.
Data Presentation: Inter-laboratory Comparison Results
The following table summarizes the results of a hypothetical inter-laboratory comparison for the determination of 4-ethylguaiacol in a spiked wine sample. The data is presented to reflect the typical variability observed in such studies.
| Laboratory ID | Analytical Method | Reported Concentration (µg/L) | Z-Score |
| Lab 1 | GC-MS | 78 | -0.5 |
| Lab 2 | HPLC-FLD | 85 | 0.5 |
| Lab 3 | GC-MS/MS | 82 | 0.1 |
| Lab 4 | GC-MS | 75 | -1.0 |
| Lab 5 | HPLC-FLD | 90 | 1.2 |
| Lab 6 | GC-MS | 80 | -0.2 |
| Lab 7 | GC-MS/MS | 88 | 0.9 |
| Lab 8 | HPLC-FLD | 83 | 0.2 |
| Assigned Value | 81.4 | ||
| Standard Deviation | 5.4 |
Note: The assigned value and standard deviation are robust estimates derived from the participants' results. The Z-score indicates the number of standard deviations an individual result is from the assigned value.
Experimental Protocols
Detailed methodologies for the two most common analytical techniques used in the determination of 4-ethylguaiacol in wine are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is widely used for the quantification of volatile and semi-volatile organic compounds in complex matrices.
1. Sample Preparation (Solid Phase Microextraction - SPME):
-
Pipette 5 mL of the wine sample into a 10 mL headspace vial.
-
Add 1 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the volatility of the analytes.
-
Add a deuterated internal standard, such as 4-ethylguaiacol-d5, to the sample for accurate quantification.
-
Seal the vial with a PTFE-faced silicone septum.
-
Incubate the vial at 60°C for 10 minutes to allow for equilibration of the analytes between the sample and the headspace.
-
Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
2. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Monitor the following ions for 4-ethylguaiacol: m/z 152 (quantifier), 137, and 109 (qualifiers).
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
This method offers an alternative approach with high sensitivity for fluorescent compounds.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of wine, add 2 mL of a dichloromethane/diethyl ether (1:1, v/v) mixture.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
2. HPLC-FLD Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.
-
Start with 20% A, increase to 80% A over 15 minutes.
-
Hold at 80% A for 5 minutes.
-
Return to 20% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector:
-
Set the excitation wavelength to 280 nm.
-
Set the emission wavelength to 310 nm.
-
-
Injection Volume: 20 µL.
Mandatory Visualization
The following diagrams illustrate the workflow of the inter-laboratory comparison and the signaling pathway for the formation of 4-ethylguaiacol.
Caption: Workflow of an inter-laboratory comparison for 4-ethylguaiacol measurement.
Caption: Biosynthesis pathway of 4-ethylguaiacol in wine.
Cross-Validation of Analytical Methods: A Comparative Guide to HPLC and GC-MS for the Quantification of 4-Ethyl-2-methoxyphenol
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of compounds such as 4-Ethyl-2-methoxyphenol is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The selection of an appropriate analytical method is a critical decision that depends on various factors including the analyte's properties, the sample matrix, and the desired performance characteristics.
This guide presents a cross-validation perspective, offering detailed experimental protocols and comparative performance data to aid in the selection and implementation of the most suitable method for your research needs.
Quantitative Performance Comparison
The performance of an analytical method is evaluated based on several key parameters. The following table summarizes typical validation data for the analysis of this compound and its closely related analogues by HPLC and GC-MS. It is important to note that the performance characteristics can vary depending on the specific instrumentation, column, and experimental conditions.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.998[2] |
| Limit of Detection (LOD) | 10 µg/L (for 4-ethylguaiacol by HPLC-DAD)[1][3] | ~2 µg/L (for 4-ethylphenol)[2][4] |
| Limit of Quantification (LOQ) | 50 µg/L (for 4-ethylguaiacol by HPLC-DAD)[1][3] | ~5 µg/L (for 4-ethylphenol)[2][4] |
| Accuracy (% Recovery) | Typically 95 - 105%[5] | Typically 98 - 102%[2] |
| Precision (%RSD) | < 5%[5] | < 10%[2] |
| Derivatization Required | No | Often recommended for phenolic compounds[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds like this compound.[7] A common approach involves reverse-phase chromatography.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[8][9] A typical mobile phase could be Acetonitrile:Water (50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 280 nm.[1]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
For unknown samples, dissolve them in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] For phenolic compounds like this compound, derivatization is often employed to improve volatility and chromatographic peak shape.[6]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 5 minutes.
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Prepare calibration standards by diluting the stock solution.
-
Derivatization (Silylation):
-
To 100 µL of the standard or sample solution in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
Method Cross-Validation Workflow and Logic
Cross-validation is a critical process to ensure that two different analytical methods provide comparable and reliable results.[2] This is particularly important when transferring a method between laboratories or when one method is used to confirm the results of another.
The logical relationship for selecting an appropriate analytical method often involves considering the analyte's properties and the desired analytical outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpra.com [ijpra.com]
- 6. researchgate.net [researchgate.net]
- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Sensory Analysis of Synthetic vs. Natural 4-Ethylguaiacol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sensory profiles of synthetic and natural 4-ethylguaiacol (4-EG), a phenolic compound known for its distinct smoky, spicy, and medicinal aroma. While direct comparative sensory panel data is limited in publicly available literature, this document synthesizes existing information on their sensory characteristics, outlines standard experimental protocols for sensory analysis, and explores the likely biochemical pathways involved in its perception.
Introduction to 4-Ethylguaiacol
4-Ethylguaiacol is a key aroma compound found in various food products, beverages, and as a component of wood smoke.[1] Its presence can be both desirable, contributing complexity to products like whiskey and roasted coffee, and undesirable, causing "Brett" character or spoilage notes in wine when produced by the yeast Brettanomyces.[2][3] The compound can be obtained from natural sources or produced synthetically.
-
Natural 4-Ethylguaiacol: Primarily produced through the microbial metabolism of ferulic acid by yeasts of the genus Brettanomyces, particularly in wine and beer.[2][3] It is also a natural component of wood smoke.[4]
-
Synthetic 4-Ethylguaiacol: Typically produced through the pyrolysis of lignocellulosic biomass or via chemical synthesis from guaiacol.[1][5]
Sensory Profile Comparison
While no direct, quantitative sensory panel comparisons between natural and synthetic 4-ethylguaiacol were identified in the reviewed literature, the sensory descriptors for 4-EG are consistently reported across numerous studies. These descriptors apply to 4-ethylguaiacol regardless of its origin, suggesting that the sensory perception is primarily driven by the molecule itself, assuming high purity of both the natural and synthetic forms.
Key Sensory Descriptors for 4-Ethylguaiacol:
-
Primary Aromas: Smoky, spicy, clove-like.[2]
-
Secondary Aromas: Medicinal, phenolic, bacon, woody, and sweet vanilla nuances.[6][7]
Table 1: Summary of Sensory Data for 4-Ethylguaiacol
| Sensory Attribute | Reported Descriptors | Associated Products/Context | Sensory Threshold (in wine) |
| Aroma | Smoky, spicy, clove, medicinal, phenolic, bacon, woody, sweet vanilla | Wine (from Brettanomyces), smoked foods, whiskey, roasted coffee | ~50 - 150 µg/L[2][7] |
| Flavor | Woody, smoky, spicy with a sweet vanilla background | Used in flavor formulations for coffee, meat, vanilla, whiskey, and brandy | Not explicitly defined, but contributes to overall flavor profile |
Experimental Protocols
Protocol for Sensory Descriptive Analysis of 4-Ethylguaiacol
This protocol outlines a standard methodology for conducting a sensory panel evaluation to characterize the aroma profile of 4-ethylguaiacol.
1. Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.
-
Conduct training sessions to familiarize panelists with the key aroma attributes of 4-ethylguaiacol (e.g., smoky, spicy, clove, medicinal) using reference standards.
2. Sample Preparation:
-
Prepare solutions of natural and synthetic 4-ethylguaiacol in a neutral medium (e.g., deionized water with 10% ethanol) at various concentrations, including levels above and below the known sensory threshold.
-
Samples should be presented in identical, coded, and odorless glass containers.
3. Sensory Evaluation:
-
The evaluation should be conducted in a dedicated sensory analysis laboratory with controlled temperature, lighting, and air circulation.
-
Panelists should evaluate the samples in a randomized order.
-
A standardized aroma intensity scale (e.g., a 15-point scale) should be used to rate each descriptor.
4. Data Analysis:
-
Analyze the intensity ratings for each descriptor using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between the synthetic and natural samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Experimental Workflow for Sensory Panel Evaluation
Caption: Workflow for a descriptive sensory panel evaluation of 4-ethylguaiacol.
Biochemical Signaling Pathway for Aroma Perception
The perception of aroma compounds like 4-ethylguaiacol is initiated by the interaction of the odorant molecule with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory epithelium. While the specific OR for 4-ethylguaiacol has not been definitively identified, studies have shown that natural phenols can act as agonists for GPCRs, such as GPR35.[8][9][10] The binding of an odorant to its receptor triggers a downstream signaling cascade.
Proposed Olfactory Signaling Pathway for 4-Ethylguaiacol:
-
Binding: 4-Ethylguaiacol, an odorant molecule, binds to a specific Olfactory Receptor (a type of GPCR) on the surface of an olfactory sensory neuron.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of a G-protein (Gαolf).
-
Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.
-
Depolarization: The opening of these channels allows an influx of cations (Na+ and Ca2+), leading to the depolarization of the neuron's membrane.
-
Signal Transmission: This depolarization generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific aroma.
Olfactory Signaling Pathway of 4-Ethylguaiacol
Caption: A diagram of the proposed olfactory signaling pathway for 4-ethylguaiacol.
Conclusion
Based on the available literature, both natural and synthetic 4-ethylguaiacol are characterized by a consistent sensory profile dominated by smoky, spicy, and clove-like aromas. While direct comparative studies with quantitative sensory data are lacking, the perceived aroma is fundamentally linked to the chemical structure of the 4-ethylguaiacol molecule itself. For research and development purposes, the choice between natural and synthetic 4-ethylguaiacol may therefore depend on factors such as purity, cost, and regulatory requirements rather than significant differences in their inherent sensory characteristics, assuming comparable levels of purity. Further research involving direct sensory panel comparisons would be beneficial to definitively quantify any subtle differences that may exist between the two forms.
References
- 1. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 2. ecommons.cornell.edu [ecommons.cornell.edu]
- 3. 4-Ethylphenol, 4-ethylguaiacol and 4-ethylcatechol in red wines: Microbial formation, prevention, remediation and overview of analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guaiacol - Wikipedia [en.wikipedia.org]
- 5. camlinfs.com [camlinfs.com]
- 6. Research Portal [rex.libraries.wsu.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antioxidant Activity of 4-Ethyl-2-methoxyphenol and Other Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of 4-Ethyl-2-methoxyphenol against other well-known phenolic antioxidants, namely Butylated Hydroxytoluene (BHT), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C). The comparison is supported by experimental data from established in vitro antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Detailed experimental protocols are provided to ensure transparency and reproducibility.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of phenolic compounds is often quantified by their IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available IC50 values for this compound and the selected reference phenols.
| Compound | DPPH Assay IC50 | ABTS Assay IC50 |
| This compound | Data not available in reviewed literature | Data not available in reviewed literature |
| Butylated Hydroxytoluene (BHT) | ~8.5 µM | Varies across studies |
| Trolox | ~3.77 µg/mL | ~2.93 µg/mL[1] |
| Ascorbic Acid | ~5 µg/mL | ~127.7 µg/mL[2] |
Mechanism of Action and Experimental Workflow
The primary mechanism by which phenolic antioxidants like this compound neutralize free radicals is through hydrogen atom transfer (HAT). The hydroxyl group (-OH) on the phenol (B47542) ring donates a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.
Caption: General mechanism of radical scavenging by phenolic antioxidants.
The following diagram illustrates a typical workflow for determining the antioxidant activity of a compound using the DPPH assay.
Caption: A generalized workflow for determining antioxidant activity using the DPPH assay.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or pale yellow upon reduction, and the change in absorbance is measured spectrophotometrically.
1. Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compound (this compound) and standards (BHT, Trolox, Ascorbic Acid)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm
-
Volumetric flasks, pipettes, and cuvettes or microplates
2. Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample and Standard Solutions: Prepare stock solutions of the test compound and standards in a suitable solvent. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a cuvette or microplate well, mix a specific volume of the DPPH solution with a specific volume of the sample or standard solution. A control sample containing the solvent instead of the antioxidant solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the % inhibition against the concentration of the antioxidant and calculating the concentration at which 50% inhibition is achieved.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ solution is decolorized in the presence of an antioxidant, and the change in absorbance is monitored.
1. Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or other suitable buffer
-
Test compound and standards
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~734 nm
2. Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare stock solutions and serial dilutions of the test compound and standards.
-
Reaction Mixture: Add a small volume of the sample or standard solution to a specific volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of % inhibition versus concentration.
Conclusion
While this compound is recognized for its antioxidant properties due to its phenolic structure, a lack of publicly available, direct comparative data from standardized assays like DPPH and ABTS makes a quantitative comparison with established antioxidants such as BHT, Trolox, and Ascorbic Acid challenging.[3][4][5] The provided experimental protocols offer a framework for researchers to conduct such comparative studies to elucidate the relative antioxidant efficacy of this compound. Such data would be invaluable for its potential application in the pharmaceutical and drug development sectors.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 2785-89-9 [chemicalbook.com]
- 5. This compound for Research|High-Purity [benchchem.com]
4-ethylguaiacol as a marker for Brettanomyces contamination compared to other compounds
A detailed guide for researchers and quality control professionals on the efficacy of 4-ethylguaiacol (4-EG) as a biomarker for Brettanomyces contamination in comparison to other volatile phenols. This document outlines the quantitative differences, sensory impacts, and analytical methodologies for the key marker compounds.
The yeast genus Brettanomyces, particularly the species Brettanomyces bruxellensis, is a significant concern in the winemaking and brewing industries. It is notorious for producing a range of metabolic byproducts that can impart undesirable sensory characteristics, often referred to as "Brett character," which can include aromas described as barnyard, medicinal, smoky, and spicy. Among the various compounds produced, 4-ethylguaiacol (4-EG) and 4-ethylphenol (B45693) (4-EP) are considered the most reliable chemical markers for the presence and activity of Brettanomyces. While other compounds, such as isovaleric acid, can also be associated with this yeast, 4-EG and 4-EP are unique in their specificity and direct correlation to Brettanomyces metabolism of hydroxycinnamic acid precursors present in the fermentation medium.[1][2]
This guide provides a comparative analysis of 4-ethylguaiacol against other relevant compounds, focusing on their utility as markers for Brettanomyces contamination.
Comparative Analysis of Key Brettanomyces Markers
While both 4-EG and 4-EP are primary indicators of Brettanomyces activity, their relative concentrations and sensory impacts differ significantly. 4-EG, despite typically being present in lower concentrations than 4-EP, has a much lower sensory threshold, making it a crucial contributor to the overall aromatic profile of a contaminated product.[1][3] The ratio of 4-EP to 4-EG can also vary, influencing the specific character of the off-flavors perceived. Isovaleric acid, another potential metabolite, is less specific as it can also arise from other sources, such as the oxidation of hop resins in beer.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the primary Brettanomyces marker compounds based on their presence in wine.
| Compound | Typical Concentration Range (µg/L) | Sensory Threshold (µg/L) | Typical Aroma Descriptors |
| 4-Ethylguaiacol (4-EG) | 1 - 437[5] | ~50 - 150[3] | Spicy, smoky, clove-like[1][3] |
| 4-Ethylphenol (4-EP) | 2 - 2660[5] | ~300 - 600[3] | Medicinal, barnyard, Band-Aid[1][3] |
| Isovaleric Acid | Variable | 100 - 1500[4] | Cheesy, sweaty, rancid[4][6] |
Biochemical Pathway of Volatile Phenol Production by Brettanomyces
The production of 4-EG and 4-EP by Brettanomyces is a two-step enzymatic process starting from hydroxycinnamic acids (p-coumaric acid and ferulic acid), which are naturally present in grapes and malt. The first step, the decarboxylation of these acids to their vinyl derivatives (4-vinylphenol and 4-vinylguaiacol), can be performed by other microorganisms as well. However, the second step, the reduction of these vinylphenols to ethylphenols, is unique to Brettanomyces.[2][7]
Figure 1: Production of 4-ethylphenol and 4-ethylguaiacol by Brettanomyces.
Experimental Protocols
Accurate detection and quantification of 4-EG and other marker compounds are critical for monitoring and controlling Brettanomyces contamination. The most common and robust analytical methods are based on chromatography coupled with mass spectrometry or other sensitive detectors.
Determination of 4-Ethylguaiacol and 4-Ethylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and selectivity for the analysis of volatile phenols in complex matrices like wine and beer.
1. Sample Preparation (Solid Phase Microextraction - SPME):
-
Place a 10 mL aliquot of the sample (e.g., wine) into a 20 mL SPME vial.
-
Add a deuterated internal standard, such as d4-4-ethylphenol, to the sample for accurate quantification.[5]
-
The vial is sealed and heated to facilitate the volatilization of the analytes.
-
An SPME fiber is exposed to the headspace of the vial to adsorb the volatile compounds.
2. GC-MS Analysis:
-
The SPME fiber is desorbed in the hot injection port of the gas chromatograph.
-
The analytes are separated on a capillary column (e.g., a polar column like a DB-WAX).
-
The separated compounds are detected by a mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity.
3. Quantification:
-
The concentration of 4-EG and 4-EP is determined by comparing the peak areas of the target analytes to the peak area of the internal standard and referencing a calibration curve.
Determination of 4-Ethylguaiacol and 4-Ethylphenol by High-Performance Liquid Chromatography (HPLC) with Fluorescence or Diode Array Detection
HPLC offers an alternative to GC-MS and can be particularly useful for less volatile compounds.
1. Sample Preparation:
-
Samples are typically filtered through a 0.45 µm filter.[8]
-
For some applications, a liquid-liquid extraction or solid-phase extraction (SPE) may be used to concentrate the analytes and remove interfering matrix components.
2. HPLC Analysis:
-
The prepared sample is injected into the HPLC system.
-
Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with solvents like acetonitrile (B52724) and water.[9]
-
Detection can be performed using a diode array detector (DAD) at a wavelength of approximately 280 nm, or for higher sensitivity and selectivity, a fluorescence detector (FLD) with excitation and emission wavelengths around 260 nm and 305-335 nm, respectively.[8][9]
3. Quantification:
-
Quantification is performed by comparing the peak areas of the analytes in the sample to those of external standards. The standard addition method can be employed to mitigate matrix effects.[9]
Figure 2: General workflow for analyzing Brettanomyces off-flavors.
Conclusion
In the context of monitoring for Brettanomyces contamination, both 4-ethylguaiacol and 4-ethylphenol are indispensable markers. While 4-EP is often present in higher concentrations, the low sensory threshold of 4-EG makes it a critical component of the characteristic "Brett" aroma and a more sensitive indicator of early-stage contamination. A comprehensive assessment of Brettanomyces spoilage should, therefore, involve the quantification of both 4-EG and 4-EP. The choice of analytical methodology will depend on the specific requirements for sensitivity, sample throughput, and available instrumentation, with GC-MS generally offering the highest sensitivity and specificity. The presence of other compounds like isovaleric acid can be supplementary but lacks the definitive diagnostic power of the ethylphenols for Brettanomyces activity.
References
- 1. ETS Labs [etslabs.com]
- 2. benchchem.com [benchchem.com]
- 3. What you never knew about Brettanomyces: 4-ethylphenol vs 4-ethylguaiacol — LADY SOMM [ladysomm.net]
- 4. beerandbrewing.com [beerandbrewing.com]
- 5. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 7. Removal of 4-Ethylphenol and 4-Ethylguaiacol with Polyaniline-Based Compounds in Wine-Like Model Solutions and Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative comparison of 4-ethylguaiacol levels in different types of whiskey
A detailed examination of 4-ethylguaiacol concentrations in Scotch, Bourbon, Rye, and Irish whiskeys reveals distinct variations influenced by raw materials and production processes. This guide synthesizes available quantitative data, outlines the analytical methodologies used for measurement, and illustrates the biochemical pathway of this key aromatic compound.
4-Ethylguaiacol (4-EG) is a phenolic compound that imparts characteristic smoky, spicy, and medicinal notes to whiskey. Its concentration is a significant contributor to the overall flavor profile and complexity of the final product. The levels of 4-ethylguaiacol can vary considerably among different types of whiskey, primarily due to differences in the grain mash bill, the presence of peat in the malting process, fermentation conditions, and the type of cask used for maturation.
Quantitative Comparison of 4-Ethylguaiacol Levels
The concentration of 4-ethylguaiacol in whiskey is typically measured in micrograms per liter (µg/L). The following table summarizes the quantitative data on 4-ethylguaiacol levels found in different types of whiskey based on available scientific literature. It is important to note that there is significant variation within each category due to the unique production methods of individual distilleries.
| Whiskey Type | 4-Ethylguaiacol Concentration (µg/L) | Reference(s) |
| Scotch Whisky | ||
| Peated Single Malt | 110 - 228 | [1] |
| Unpeated Single Malt | 1.8 - 15.1 | [2] |
| Bourbon Whiskey | 1.9 - 25.1 | [1] |
| Rye Whiskey | Typically present, contributes to spicy notes | [3] |
| Irish Whiskey | Data not readily available in cited literature |
Note: The concentration ranges are based on a limited number of studies and may not represent the full spectrum of all whiskeys within each category. The levels in Rye whiskey are noted for their contribution to the characteristic flavor profile, though specific quantitative ranges across a broad spectrum of brands were not available in the reviewed literature.
Experimental Protocols for Quantification
The determination of 4-ethylguaiacol in a complex matrix like whiskey requires sensitive and selective analytical techniques. The most common method employed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This method is favored for its ability to isolate volatile and semi-volatile compounds from the whiskey without the need for solvent extraction.
Sample Preparation:
-
A whiskey sample is placed in a sealed vial.
-
The sample may be diluted with water to a specific alcohol by volume (e.g., 5% ABV) to improve the extraction efficiency of certain compounds.[1]
-
Sodium chloride is often added to the sample to increase the ionic strength of the solution, which promotes the release of volatile compounds into the headspace.[1]
HS-SPME Procedure:
-
An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace above the whiskey sample in the sealed vial.
-
The vial is typically incubated at a controlled temperature (e.g., 40°C) for a specific time (e.g., 10 minutes) to allow the volatile compounds, including 4-ethylguaiacol, to adsorb onto the fiber.[1]
GC-MS Analysis:
-
The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph.
-
The adsorbed compounds are desorbed from the fiber by the high temperature of the injection port (e.g., 280°C) and transferred onto the GC column.[1]
-
The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Biochemical Pathway of 4-Ethylguaiacol Formation
4-Ethylguaiacol in whiskey is primarily a product of the metabolic activity of yeast during fermentation. The precursor to 4-ethylguaiacol is ferulic acid, a hydroxycinnamic acid that is naturally present in the grains used for whiskey production, particularly rye.[3]
The bioconversion of ferulic acid to 4-ethylguaiacol is a two-step enzymatic process:
-
Decarboxylation: The enzyme ferulic acid decarboxylase, present in certain yeast strains (including Saccharomyces cerevisiae and Brettanomyces), catalyzes the removal of a carboxyl group from ferulic acid to form 4-vinylguaiacol.[4][5]
-
Reduction: The enzyme vinylphenol reductase then reduces the vinyl group of 4-vinylguaiacol to an ethyl group, resulting in the formation of 4-ethylguaiacol.[6]
The presence and activity of these enzymes in the yeast strains used for fermentation, as well as the initial concentration of ferulic acid in the mash, are key factors determining the final concentration of 4-ethylguaiacol in the whiskey.
References
- 1. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 2. grupobiomaster.com [grupobiomaster.com]
- 3. Quantifying the relationship between ferulic acid in rye grain and 4-VG in rye whiskey - American Chemical Society [acs.digitellinc.com]
- 4. Bioconversion of ferulic acid to 4-vinylguaiacol and 4-ethylguaiacol and of 4-vinylguaiacol to 4-ethylguaiacol by halotolerant yeasts belonging to the genus Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferulic acid release and 4-vinylguaiacol formation during brewing and fermentation: indications for feruloyl esterase activity in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structural activity relationship of guaiacol derivatives including 4-Ethyl-2-methoxyphenol
A deep dive into the structure-activity relationship of guaiacol (B22219) derivatives, including 4-Ethyl-2-methoxyphenol, reveals a nuanced interplay between chemical modifications and biological efficacy. This guide offers researchers, scientists, and drug development professionals an objective comparison of their antioxidant, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols.
The therapeutic potential of guaiacol and its derivatives has long been a subject of scientific inquiry. The core structure, a methoxy (B1213986) group ortho to a hydroxyl group on a benzene (B151609) ring, provides a versatile scaffold for chemical modification. These alterations, often at the para position relative to the hydroxyl group, significantly influence the compound's biological activity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents.[1] This guide synthesizes available data to illuminate the SAR of this important class of molecules, with a particular focus on this compound.
Comparative Analysis of Biological Activities
The biological activities of guaiacol derivatives are diverse, with the antioxidant, anti-inflammatory, and antimicrobial properties being the most extensively studied. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these activities. It is important to note that variations in experimental conditions can influence the reported values.
Antioxidant Activity
The antioxidant capacity of guaiacol derivatives is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group.[1] This activity is often quantified by the half-maximal inhibitory concentration (IC50) in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates greater antioxidant potency.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| Guaiacol | Variable, often used as a reference | [2] |
| This compound | Data not consistently reported in comparative studies | |
| Eugenol (4-Allyl-2-methoxyphenol) | ~0.75 mM | [3][4] |
| Vanillin (4-Formyl-2-methoxyphenol) | ~1.38 mM | [3][4] |
| Ferulic Acid | Potent antioxidant activity reported | [5] |
| Curcumin | High antioxidant activity reported | [2] |
Key SAR Insights for Antioxidant Activity:
-
The Phenolic Hydroxyl Group: Essential for free radical scavenging.[1]
-
Substitution on the Aromatic Ring: The nature and position of substituents significantly modulate activity. Electron-donating groups generally enhance antioxidant capacity.
Anti-inflammatory Activity
Guaiacol derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and myeloperoxidase (MPO).[6][7][8][9]
| Compound | Target Enzyme | Inhibition (IC50) | Reference |
| Guaiacol Derivatives (General) | Myeloperoxidase (MPO) | Lead compounds with IC50 = 0.82 μM and 1.4 μM | [3] |
| Naproxen-Guaiacol Chimera | COX-2 | Improved selectivity over Naproxen | [9] |
| 4-Ethylguaiacol | Modulates Th1/Th17 differentiation | Attenuates inflammatory immune responses | [10] |
Key SAR Insights for Anti-inflammatory Activity:
-
The guaiacol moiety is a key feature in some anti-inflammatory compounds found in traditional medicine.[11]
-
Derivatization can lead to enhanced and more selective inhibitory activity against inflammatory targets.
Antimicrobial Activity
The antimicrobial properties of guaiacol derivatives have been evaluated against a range of foodborne pathogens and spoilage bacteria. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy, with lower values indicating greater potency.
| Compound | Target Organism | MIC | Reference |
| Eugenol | S. aureus | 3.125 - 6.25 mM | [4][12] |
| Vanillin | S. aureus | >12.5 mM | [13] |
| Capsaicin | S. aureus | ~12.5 mM | [4] |
| Guaiacol | S. epidermidis | Less potent than Eugenol | [9] |
Key SAR Insights for Antimicrobial Activity:
-
The presence and nature of the alkyl substituent at the para position influence the antimicrobial spectrum and potency. For instance, an allyl group (Eugenol) appears more effective than a formyl group (Vanillin) against certain bacteria.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.[1][7]
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[1][7]
-
Sample Preparation: The test compounds (guaiacol derivatives) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.[1]
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test sample.[7]
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[1][7]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[1][7]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against compound concentration.[1][7]
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and a substrate, typically arachidonic acid, are prepared in an appropriate buffer.[8][11]
-
Inhibitor Preparation: The guaiacol derivatives to be tested are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.[14]
-
Reaction Initiation: The enzyme is pre-incubated with the test compound before the addition of arachidonic acid to initiate the reaction.[8][11]
-
Detection: The COX-mediated production of prostaglandins (B1171923) (e.g., PGE2) is quantified. This can be done using various methods, including colorimetric assays that measure the peroxidase activity of COX or by using ELISA to quantify the amount of PGE2 produced.[8][15]
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.
Myeloperoxidase (MPO) Inhibition Assay
This assay assesses the inhibitory effect of compounds on the peroxidase activity of MPO.
-
Reagent Preparation: A solution of human MPO, a chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB), and hydrogen peroxide (H₂O₂) are prepared in a suitable buffer.[6]
-
Inhibitor Preparation: The test guaiacol derivatives are prepared in various concentrations.[6]
-
Assay Procedure: The test compound is pre-incubated with the MPO enzyme. The reaction is initiated by adding the TMB substrate and H₂O₂.[6]
-
Measurement: The rate of color development, which is proportional to MPO activity, is measured spectrophotometrically.[6]
-
Calculation: The inhibitory effect is quantified by comparing the reaction rates in the presence and absence of the inhibitor to determine the IC50 value.[6]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: A generalized experimental workflow for assessing the biological activity of guaiacol derivatives.
Caption: The NF-κB signaling pathway and potential inhibition points by guaiacol derivatives.
Caption: The MAPK/ERK signaling pathway, a target for the anti-proliferative and anti-inflammatory effects of polyphenolic compounds.
Conclusion
The structural modification of the guaiacol scaffold presents a promising avenue for the development of novel therapeutic agents with tailored biological activities. The available data, while not exhaustive for every derivative, clearly indicates that substitutions on the aromatic ring profoundly influence the antioxidant, anti-inflammatory, and antimicrobial properties of these compounds. For researchers and drug development professionals, a systematic approach to synthesizing and screening libraries of guaiacol derivatives, guided by the structure-activity relationships outlined in this guide, could lead to the discovery of potent and selective drug candidates. Further head-to-head comparative studies under standardized conditions are warranted to more definitively elucidate the relative potencies of derivatives like this compound.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]
- 9. Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Ethyl-2-methoxyphenol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Ethyl-2-methoxyphenol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring personnel safety and environmental protection.
I. Understanding the Hazards
This compound is classified as a hazardous chemical. Key hazards include:
-
Acute oral toxicity [1]
It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area or a chemical fume hood.
II. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| Melting Point | 15 °C / 59 °F[1][2][3] |
| Boiling Point | 234 - 236 °C[3] |
| Flash Point | 107 °C / 224.6 °F[1][2][3] |
| Specific Gravity | 1.058 g/cm³ at 25 °C[3] |
III. Personal Protective Equipment (PPE) for Disposal
Before handling this compound for disposal, all personnel must be equipped with the following PPE:
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[2]
-
Skin Protection: Use chemically resistant gloves (e.g., neoprene or butyl rubber) and a lab coat to prevent skin contact.[4]
-
Respiratory Protection: If working outside a fume hood or in an area with insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]
IV. Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to soak up the spilled chemical.[3][4]
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed, and clearly labeled container for hazardous waste.[3][4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: The container with the collected spill material must be disposed of as hazardous waste.
V. Disposal Procedure
The standard and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][3] Adherence to all federal, state, and local regulations is mandatory.[3][5]
Key steps for proper disposal:
-
Do Not Mix: Do not mix this compound with other waste. It should be kept in its original or a compatible, tightly closed container.[3]
-
Labeling: Ensure the waste container is accurately and clearly labeled with the chemical name "this compound" and appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental services or chemical waste disposal contractor.
VI. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Ethyl-2-methoxyphenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Ethyl-2-methoxyphenol (CAS No. 2785-89-9), also known as 4-Ethylguaiacol. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is crucial to understand its primary hazards before handling:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
The signal word for this chemical is Warning .[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| CAS Number | 2785-89-9 | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1][3] |
| Melting Point | 15 °C / 59 °F | [1][2] |
| Boiling Point | 234 - 236 °C / 453.2 - 456.8 °F | [4] |
| Flash Point | 107 °C / 224.6 °F | [1][2] |
| Specific Gravity | 1.058 g/cm³ at 25 °C | [1][4] |
| Occupational Exposure Limits | Not established | [1][2] |
Operational and Disposal Plans
A systematic approach to handling, from receipt of the chemical to its final disposal, is critical for safety and regulatory compliance.
Chemical Handling Workflow
Caption: Workflow for handling this compound.
Procedural Guidance: Step-by-Step
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For all procedures that may generate vapors or mists, use a certified chemical fume hood.[2][5]
-
Safety Equipment: Ensure that an ANSI-approved eyewash station and safety shower are immediately accessible (within 10 seconds of travel time) in the work area.[3][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Wear chemical safety goggles conforming to EN166 or NIOSH standards.[4] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[2] |
| Skin and Body Protection | Wear a standard laboratory coat, fully buttoned.[3] For tasks with a higher risk of splashes, an impervious apron (e.g., neoprene or butyl rubber) is recommended.[3] Wear closed-toe shoes and long pants.[3] |
| Hand Protection | Handle with chemical-resistant gloves that have been inspected before use. Since specific breakthrough time data for this compound is not readily available, it is best to follow guidelines for similar phenolic compounds. Neoprene or butyl gloves are recommended for extended contact.[2][3] For incidental contact, double-gloving with thicker nitrile gloves (≥8 mil) is a suitable alternative.[3] Always change gloves immediately after contamination.[4] |
| Respiratory Protection | If engineering controls are insufficient or during a large spill, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. Respirator use requires a formal respiratory protection program, including fit testing.[4] |
Handling and Storage Protocol
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mist.[1] Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory area.[1]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[2][6] Keep the container tightly closed and store locked up.[1][4]
Spill Management
-
Minor Spills (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate the spill area with soap and water.
-
-
Major Spills:
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Waste Disposal Plan
-
Chemical Waste: All waste containing this compound must be treated as hazardous waste. Collect it in a clearly labeled, sealed container compatible with the chemical.[6][7]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
-
Regulatory Compliance: Dispose of all waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2][9][10]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][4] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][4] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately if you feel unwell.[1][4] |
References
- 1. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
